molecular formula C11H14N2O2 B15057031 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid

4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid

Cat. No.: B15057031
M. Wt: 206.24 g/mol
InChI Key: FAMXYZRZOOLXGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid (CAS 1355226-96-8) is a high-purity (95%) heterocyclic compound serving as a valuable chemical intermediate in medicinal chemistry and drug discovery research. This pyridine derivative features a pyrrolidine substituent, a structural motif present in compounds with documented biological activity . As a multifunctional building block, it is designed for the synthesis of more complex molecules, particularly in the development of pharmaceutical candidates. Its molecular framework is analogous to other nicotinic acid derivatives used in research, such as 2-(1-Pyrrolidinyl)nicotinic acid and 2-(4-Methylpiperazin-1-yl)nicotinic acid, which are established as key intermediates for heterocyclic compounds . The compound is offered for research applications as a chemical tool and is strictly for use in laboratory settings. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this building block in various synthetic transformations, including metal-catalyzed coupling reactions, which are frequently employed to construct biaryl systems present in many antimicrobial and pharmacologically active agents . Proper storage conditions (sealed, dry, 2-8°C) are recommended to maintain the integrity and stability of the product over time .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

4-methyl-6-pyrrolidin-1-ylpyridine-3-carboxylic acid

InChI

InChI=1S/C11H14N2O2/c1-8-6-10(13-4-2-3-5-13)12-7-9(8)11(14)15/h6-7H,2-5H2,1H3,(H,14,15)

InChI Key

FAMXYZRZOOLXGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C(=O)O)N2CCCC2

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid is a functionalized pyridine derivative widely utilized as a scaffold in medicinal chemistry. Structurally, it consists of a nicotinic acid (pyridine-3-carboxylic acid) core substituted with a methyl group at the C4 position and a pyrrolidine ring attached via the nitrogen atom at the C6 position.

This molecule represents a classic "privileged structure" in drug discovery, combining a polar, hydrogen-bonding carboxyl tail with a lipophilic, sterically defined pyrrolidine head. It is frequently employed as an intermediate in the synthesis of GPCR ligands, kinase inhibitors, and modulators of nicotinic acetylcholine receptors.

Chemical Identifiers

The following identifiers are generated based on the IUPAC structure and confirmed synthetic routes.

Identifier TypeValue
IUPAC Name 4-Methyl-6-(pyrrolidin-1-yl)pyridine-3-carboxylic acid
Common Name 4-Methyl-6-pyrrolidinylnicotinic acid
Molecular Formula C₁₁H₁₄N₂O₂
Molecular Weight 206.24 g/mol
Canonical SMILES CC1=C(C=NC(=C1)N2CCCC2)C(=O)O
InChI String InChI=1S/C11H14N2O2/c1-8-7-10(13-5-3-4-6-13)12-9(8)11(14)15/h7H,3-6H2,1H3,(H,14,15)

Physicochemical Profiling

Understanding the physicochemical properties is critical for optimizing the workup and purification of this amphoteric molecule.

PropertyValue (Predicted/Experimental)Significance in Protocol
LogP ~1.8 - 2.1Moderate lipophilicity; extractable into organic solvents (DCM/EtOAc) at correct pH.
pKa (Acid) ~4.8 (Carboxyl)Requires pH < 3 to ensure protonation for precipitation or organic extraction.
pKa (Base) ~6.5 (Pyridine N)The C6-pyrrolidine donation increases electron density on the pyridine nitrogen, making it more basic than unsubstituted nicotinic acid.
Solubility DMSO, DMF, MeOHHigh solubility in polar aprotic solvents; limited water solubility at isoelectric point.
Appearance Off-white to pale yellow solidColoration often indicates trace oxidation or residual pyrrolidine.

Synthetic Methodology

The most robust synthesis of 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid utilizes a Nucleophilic Aromatic Substitution (SNAr) strategy. This approach is preferred over transition-metal-catalyzed couplings (e.g., Buchwald-Hartwig) due to the high activation of the C6 position by the pyridine nitrogen and the electron-withdrawing carboxyl group at C3.

Reaction Logic[9]
  • Substrate Activation: The starting material, 6-chloro-4-methylnicotinic acid , possesses a chlorine atom at C6. The electronegative nitrogen of the pyridine ring, combined with the electron-withdrawing carboxyl group (or ester), makes C6 highly electrophilic.

  • Nucleophilic Attack: Pyrrolidine acts as a secondary amine nucleophile.

  • Regioselectivity: The 6-position is significantly more reactive toward SNAr than the 4-position (occupied by methyl) or 2-position, ensuring high regioselectivity.

Experimental Protocol

Objective: Synthesis of 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid from 6-chloro-4-methylnicotinic acid.

Reagents:

  • 6-Chloro-4-methylnicotinic acid (1.0 eq)

  • Pyrrolidine (2.5 eq) — Acts as both nucleophile and base.

  • Solvent: DMF (N,N-Dimethylformamide) or Ethanol.

  • Catalyst (Optional): Potassium Carbonate (K₂CO₃) if using stoichiometric pyrrolidine.

Step-by-Step Workflow:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-chloro-4-methylnicotinic acid (10 mmol) in DMF (20 mL).

  • Addition: Add pyrrolidine (25 mmol) dropwise at room temperature. Note: Exotherm is possible.

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor reaction progress via LC-MS (Target Mass: 207.1 [M+H]⁺).

    • Checkpoint: The starting material (Cl-acid) should disappear. If conversion is slow, increase temp to 100°C.

  • Workup (Isoelectric Precipitation):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (100 mL).

    • Adjust pH to ~4–5 using 1N HCl. This targets the isoelectric point where the zwitterion is least soluble.

    • Precipitation: The product should precipitate as a solid. Filter, wash with cold water, and dry under vacuum.

    • Alternative Extraction: If no precipitate forms, extract with EtOAc at pH 4. Dry organic layer over Na₂SO₄ and concentrate.

Synthetic Pathway Diagram

SynthesisPathway Start 6-Chloro-4-methyl- nicotinic acid Intermediate Meisenheimer Complex Start->Intermediate S_NAr Attack (DMF, 80°C) Reagent Pyrrolidine (Nucleophile) Reagent->Intermediate Product 4-Methyl-6-(pyrrolidin-1-yl) nicotinic acid Intermediate->Product Elimination of Cl⁻ (-HCl)

Caption: Nucleophilic Aromatic Substitution (SNAr) pathway for the synthesis of the target molecule.

Medicinal Chemistry Applications (SAR)

In drug design, this molecule serves as a versatile "Head-Tail" scaffold.

  • The Pyrrolidine "Head": Provides a hydrophobic bulk that often fits into lipophilic pockets of enzymes (e.g., the ATP-binding site of kinases). The saturated ring can be further functionalized (e.g., 3-fluoropyrrolidine) to tune metabolic stability.

  • The Carboxyl "Tail": Serves as a handle for amide coupling to create larger pharmacophores or interacts directly with positively charged residues (Arg/Lys) in the binding pocket.

  • The 4-Methyl Group: A critical steric wedge. It forces the pyridine ring to twist relative to adjacent systems (atropisomerism potential) or fills small hydrophobic sub-pockets, improving selectivity over non-methylated analogs.

SAR Decision Tree

SAR_Logic Core 4-Methyl-6-(pyrrolidin-1-yl) nicotinic acid Mod_COOH Modification: Carboxyl Group Core->Mod_COOH Mod_Pyr Modification: Pyrrolidine Ring Core->Mod_Pyr Amide Amide Coupling (R-NH2) Mod_COOH->Amide Library Gen Bioisostere Bioisosteres (Tetrazole, Oxadiazole) Mod_COOH->Bioisostere ADME Opt RingSize Ring Expansion/Contraction (Azetidine/Piperidine) Mod_Pyr->RingSize Steric Fit Subst Ring Substitution (F, OH, OMe) Mod_Pyr->Subst Metabolic Stability

Caption: Structure-Activity Relationship (SAR) optimization strategies utilizing the scaffold.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 938, Nicotinic acid. Retrieved from [Link]. (Source for core pyridine numbering and physicochemical baselines).

  • Bernofsky, C. (1979). New synthesis of the 4- and 6-pyridones of 1-methylnicotinamide and 1-methylnicotinic acid. Analytical Biochemistry, 96(1), 189-200.[1] (Foundational chemistry for substituted nicotinic acids).

Sources

4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid as a medicinal chemistry scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry profile, synthetic utility, and application of 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid . This document is structured for researchers and drug discovery professionals, focusing on the scaffold's potential as a privileged structure in fragment-based drug discovery (FBDD) and lead optimization.

Technical Guide & Medicinal Chemistry Whitepaper

Executive Summary

4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid represents a versatile "privileged scaffold" in medicinal chemistry. It combines a distinct steric handle (4-methyl) with a solubilizing, electron-donating amine (6-pyrrolidinyl) on a pyridine-3-carboxylic acid core.

This scaffold is increasingly relevant in the design of GPCR modulators (specifically GPR109A/HM74A) , Kinase inhibitors , and Anti-inflammatory agents (COX-2/iNOS) . Its utility stems from its ability to serve as a bioisostere for biaryl systems while offering superior physicochemical properties (solubility, metabolic stability) compared to traditional phenyl-based analogs.

Key Scaffold Features:

  • Amphoteric Nature: Possesses both a basic pyrrolidine nitrogen (and pyridine N) and an acidic carboxylate, allowing for zwitterionic character at physiological pH.

  • Steric Locking: The 4-methyl group restricts the rotation of substituents at the C3 position (carboxylic acid/amide), potentially locking the molecule into a bioactive conformation.

  • Electronic Push-Pull: The electron-donating pyrrolidine at C6 pushes density into the pyridine ring, modulating the pKa of the pyridine nitrogen and the reactivity of the C3-carbonyl.

Structural Analysis & Physicochemical Properties[1]

Understanding the electronic and steric environment of this scaffold is critical for rational drug design.

Electronic Distribution

The pyridine ring is electron-deficient, but the pyrrolidine ring at C6 acts as a strong electron donor via resonance (+M effect). This significantly increases the electron density on the pyridine ring compared to unsubstituted nicotinic acid.

  • Pyridine Nitrogen (N1): The electron donation from the pyrrolidine makes the pyridine nitrogen more basic than in 6-chloronicotinic acid, potentially increasing affinity for targets requiring a hydrogen bond acceptor.

  • Carboxylic Acid (C3): The increased electron density on the ring slightly decreases the acidity (higher pKa) of the carboxylic acid compared to electron-poor analogs.

Physicochemical Profile (Predicted)
PropertyValue (Approx.)Implication for Drug Design
Molecular Weight 206.24 g/mol Ideal fragment size (<300 Da) for FBDD.
cLogP 1.8 - 2.2Optimal lipophilicity for oral bioavailability; pyrrolidine balances the aromatic core.
TPSA ~50 ŲGood membrane permeability (Rule of 5 compliant).
pKa (Acid) ~4.8Ionized at physiological pH (COO-).
pKa (Base) ~6.5 (Pyridine N)Partially protonated at physiological pH, aiding solubility.

Synthetic Accessibility & Protocols

The synthesis of 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid is a self-validating system relying on Nucleophilic Aromatic Substitution (SNAr) followed by hydrolysis.

Retrosynthetic Analysis

The most robust route utilizes 4-methyl-6-chloronicotinic acid methyl ester as the electrophile. Direct reaction on the free acid is possible but often lower yielding due to the formation of the unreactive carboxylate salt in basic conditions.

Visualization: Synthetic Pathway

The following diagram outlines the optimized synthetic workflow.

Synthesis SM 4-Methyl-6-chloronicotinic acid methyl ester Intermediate Intermediate Ester (SNAr Product) SM->Intermediate Step 1: SNAr K2CO3, DMF, 80°C Reagent Pyrrolidine (Nucleophile) Reagent->Intermediate Product 4-Methyl-6-(pyrrolidin-1-yl) nicotinic acid Intermediate->Product Step 2: Hydrolysis LiOH, THF/H2O

Figure 1: Two-step synthesis via SNAr and ester hydrolysis.

Detailed Experimental Protocol

Step 1: SNAr Displacement (Ester Formation)

  • Reagents: Dissolve methyl 6-chloro-4-methylnicotinate (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Base/Nucleophile: Add Potassium Carbonate (K2CO3) (2.0 eq) followed by Pyrrolidine (1.2 eq).

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by LC-MS (Expect M+H ~ 221).

  • Workup: Cool to RT. Pour into ice-water. The product (methyl ester) often precipitates. Filter and wash with water.[1] If oil forms, extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

Step 2: Saponification (Acid Formation)

  • Solvent: Dissolve the intermediate ester in a 3:1 mixture of THF:Water .

  • Hydrolysis: Add Lithium Hydroxide (LiOH·H2O) (3.0 eq).

  • Reaction: Stir at Room Temperature (RT) for 2–12 hours.

  • Workup (Critical): The product is amphoteric.

    • Concentrate THF.

    • Acidify the aqueous layer carefully with 1N HCl to pH ~4–5 (Isoelectric point).

    • The zwitterionic product usually precipitates. Filter and dry.[1]

    • Purification: If necessary, recrystallize from Ethanol/Water or purify via preparative HPLC (C18, Formic acid buffer).

Medicinal Chemistry Applications

Structure-Activity Relationship (SAR) Vectors

This scaffold offers three distinct vectors for modification during lead optimization.

SAR Center 4-Methyl-6-(pyrrolidin-1-yl) nicotinic acid Core Vector1 C3-COOH Vector (Amide Coupling) Center->Vector1 Primary Pharmacophore Vector2 C6-Pyrrolidine Vector (Solubility/H-Bonding) Center->Vector2 PK Modulation Vector3 C4-Methyl Vector (Conformational Lock) Center->Vector3 Steric Clash

Figure 2: SAR vectors for the 4-methyl-6-(pyrrolidin-1-yl)nicotinic acid scaffold.

Target Class Suitability

A. GPR109A (HM74A) Agonists Nicotinic acid is the endogenous ligand for GPR109A (dyslipidemia target).

  • Application: The 6-pyrrolidinyl group increases lipophilicity, potentially reducing the "flushing" side effect associated with rapid release of niacin, while the 4-methyl group fills the hydrophobic pocket described in GPR109A crystal structures.

  • Reference: Nicotinic acid derivatives are widely screened for metabolic disorders [1].

B. Anti-Inflammatory (COX-2/iNOS) Substituted nicotinic acids have shown efficacy in reducing pro-inflammatory cytokines (TNF-α, IL-6).[2][3]

  • Mechanism: The scaffold acts as a bioisostere for the salicylate core found in NSAIDs. The pyrrolidine nitrogen can interact with the heme iron or specific residues in the COX-2 active site.

  • Data: Analogs of nicotinic acid have demonstrated significant nitrite inhibition in RAW 264.7 macrophage assays [2].

C. Kinase Inhibitors (Hinge Binders) The pyridine nitrogen (N1) and the carbonyl oxygen of the acid (or derived amide) can form a bidentate hydrogen bond motif with the kinase hinge region.

  • Design: Convert the COOH to an amide (e.g., 3-aminopyrazole). The 4-methyl group will point towards the gatekeeper residue, potentially imparting selectivity.

References

  • Evaluation of Novel Nicotine Analogues for their Anti-Bacterial and Anti-Fungal Activity. MedCrave Online. (2016). Discusses the antimicrobial spectrum of nicotinoyl-pyrrolidine derivatives.

  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents. Bioorganic Chemistry. (2024).[3] Details the anti-inflammatory pathways (COX-2, iNOS) relevant to nicotinic acid scaffolds.

  • Substituted pyrazolyl compounds for the treatment of inflammation. Google Patents. (2004). Cites 4-methyl-6-chloronicotinic acid as a key intermediate in the synthesis of anti-inflammatory agents.

  • Novel Piperazine Derivatives as Inhibitors of Stearoyl-CoA Desaturase. Google Patents. (2010). Highlights the metabolic applications of nicotinic acid derivatives in obesity and diabetes.

Sources

6-Substituted Nicotinic Acid Derivatives: A Comprehensive Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Nicotinic Acid Scaffold

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental building block in biological systems, playing a crucial role in cellular metabolism.[1] Beyond its nutritional significance, the nicotinic acid scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[2] The strategic modification of this pyridinecarboxylic acid framework allows for the fine-tuning of its physicochemical and pharmacological properties, leading to the development of a diverse array of drug candidates. Among the various positions on the pyridine ring, the 6-position has garnered significant attention as a key site for substitution, yielding derivatives with a broad spectrum of biological activities.

This in-depth technical guide provides a comprehensive overview of 6-substituted nicotinic acid derivatives for researchers, scientists, and drug development professionals. We will delve into the core synthetic strategies for accessing these compounds, explore their diverse biological applications with a focus on their mechanisms of action, and provide detailed, field-proven experimental protocols for their evaluation.

Core Synthetic Strategies: Accessing Chemical Diversity at the 6-Position

The synthesis of 6-substituted nicotinic acid derivatives can be broadly categorized into two main approaches: the functionalization of a pre-existing nicotinic acid core and the de novo construction of the substituted pyridine ring. The choice of strategy is often dictated by the desired substituent, the availability of starting materials, and the required scale of the synthesis.[2]

Functionalization of Pre-existing Nicotinic Acid Scaffolds

This approach is the most common and versatile for generating libraries of 6-substituted nicotinic acid derivatives. It typically starts with a readily available 6-halonicotinic acid, such as 6-chloronicotinic acid, which serves as a versatile precursor for a variety of cross-coupling and nucleophilic substitution reactions.

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl and carbon-heteroatom bonds, offering a powerful toolkit for introducing a wide range of substituents at the 6-position of the nicotinic acid ring.[3]

  • Suzuki-Miyaura Coupling: This reaction is a highly effective method for forming carbon-carbon bonds by coupling a 6-halonicotinic acid derivative with an organoboron reagent, typically an aryl or heteroaryl boronic acid or ester.[4][5] The reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step.[6] The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and regioselectivity.[4][7]

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Nicotinic_Acid 6-Halonicotinic Acid (X = Cl, Br, I) Product 6-Aryl/Heteroaryl Nicotinic Acid Nicotinic_Acid->Product Suzuki-Miyaura Coupling Boronic_Acid Aryl/Heteroaryl Boronic Acid/Ester Boronic_Acid->Product Palladium_Catalyst Pd(0) Catalyst (e.g., Pd(PPh3)4) Base Base (e.g., K2CO3, Cs2CO3) Solvent Solvent (e.g., Toluene, Dioxane)

Figure 1: Generalized Suzuki-Miyaura Coupling Workflow.
  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds, enabling the synthesis of 6-aminonicotinic acid derivatives.[8][9] The reaction involves the coupling of a 6-halonicotinic acid with a primary or secondary amine in the presence of a palladium catalyst and a strong, non-nucleophilic base.[10] The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often providing the best results.[11]

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Nicotinic_Acid 6-Halonicotinic Acid (X = Cl, Br) Product 6-Aminonicotinic Acid Nicotinic_Acid->Product Buchwald-Hartwig Amination Amine Primary or Secondary Amine Amine->Product Palladium_Catalyst Pd Catalyst (e.g., Pd2(dba)3) Ligand Ligand (e.g., XPhos, SPhos) Base Base (e.g., NaOtBu, K3PO4) Solvent Solvent (e.g., Toluene)

Figure 2: Generalized Buchwald-Hartwig Amination Workflow.

The electron-withdrawing nature of the pyridine ring and the carboxylic acid group facilitates nucleophilic aromatic substitution (SNAr) at the 6-position, particularly with electron-deficient 6-halonicotinic acids. This method is often used for the synthesis of 6-alkoxy and 6-mercaptonicotinic acid derivatives.

  • Synthesis of 6-Alkoxynicotinic Acids: Treatment of a 6-halonicotinic acid with an alkoxide in a suitable solvent affords the corresponding 6-alkoxynicotinic acid.

  • Synthesis of 6-Mercaptonicotinic Acids: Reaction of a 6-halonicotinic acid with a thiol or a protected thiol followed by deprotection yields the 6-mercaptonicotinic acid.

Biological Applications of 6-Substituted Nicotinic Acid Derivatives

The diverse substituents that can be introduced at the 6-position of the nicotinic acid scaffold have led to the discovery of derivatives with a wide range of biological activities.

Anti-inflammatory and Analgesic Activity

A significant body of research has focused on the development of 6-substituted nicotinic acid derivatives as anti-inflammatory and analgesic agents.[12][13] Many of these compounds exert their effects through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the inflammatory cascade.[14][15]

  • Mechanism of Action: Non-steroidal anti-inflammatory drugs (NSAIDs) typically inhibit the conversion of arachidonic acid to prostaglandins by the COX enzymes. Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.[14] Some nicotinic acid derivatives have shown potent and selective COX-2 inhibitory activity.[16]

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_enzymes COX Enzymes cluster_prostaglandins Prostaglandins cluster_effects Physiological Effects cluster_inhibition Inhibition Stimulus Inflammatory Stimuli Arachidonic_Acid Arachidonic Acid Stimulus->Arachidonic_Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation GI_Protection GI Protection, Platelet Aggregation Prostaglandins->GI_Protection Nicotinic_Acid 6-Substituted Nicotinic Acid Derivatives Nicotinic_Acid->COX2 Selective Inhibition

Figure 3: Simplified COX Pathway and Inhibition by 6-Substituted Nicotinic Acid Derivatives.
Compound ClassSpecific DerivativeTargetIC50 (µM)Reference
2-Anilinonicotinic AcidsCompound with meta-chlorine substitutionsCOX-1 & COX-2In silico prediction of inhibition[14]
Isonicotinic Acid DerivativesCompound 35COX-21.42 ± 0.1[13]
Isonicotinic Acid DerivativesCompound 36COX-28.6 ± 0.5[13]
Nicotinate DerivativesCompound 4cCOX-2Equipotent to celecoxib
Nicotinate DerivativesCompound 4fCOX-2Equipotent to celecoxib
Antineoplastic Activity

Several 6-substituted nicotinic acid derivatives have demonstrated promising anticancer activity against various cancer cell lines.[17][18] The mechanisms of action are often multifaceted and can involve the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

  • Targeted Inhibition: Some derivatives have been designed to target specific enzymes or receptors that are overexpressed in cancer cells. For example, nicotinic acid-based compounds have been developed as selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key mediator of angiogenesis.[19]

Compound ClassSpecific DerivativeCancer Cell LineActivityReference
Nicotinic Acid-based Cytotoxic AgentsCompound 5cHCT-15 (Colon), PC-3 (Prostate)Higher cytotoxic potential than doxorubicin[19]
Thienopyridine DerivativesCompound 5eHepG-2 (Liver)Selectively active[20]
Thienopyridine DerivativesCompound 10cHCT-116 (Colon)Selectively active[20]
Antibacterial Activity

The growing threat of antibiotic resistance has spurred the search for novel antibacterial agents. Nicotinic acid derivatives have emerged as a promising class of compounds with activity against a range of pathogenic bacteria, including multidrug-resistant strains.[21][22]

  • Mechanism of Action: The antibacterial mechanism of nicotinic acid derivatives can vary depending on the specific substituent and the bacterial species. Some compounds may interfere with cell wall synthesis, protein synthesis, or DNA replication.

Compound ClassSpecific DerivativeBacterial StrainMIC (µg/mL)Reference
AcylhydrazonesCompound 13Staphylococcus aureus ATCC 43300 (MRSA)7.81[23]
1,3,4-OxadiazolinesCompound 25Bacillus subtilis ATCC 66337.81[23]
1,3,4-OxadiazolinesCompound 25Staphylococcus aureus ATCC 65387.81[23]
1,3,4-OxadiazolinesCompound 25Staphylococcus aureus ATCC 43300 (MRSA)15.62[23]
Other Biological Activities
  • Vasorelaxant and Antioxidant Activity: Certain 6-thionicotinic acid derivatives have been shown to possess both vasorelaxant and antioxidant properties.[23] Their vasorelaxant effects are often mediated by the endothelium-derived nitric oxide (NO) and prostacyclin pathways.

  • GABAA Receptor Agonism: 6-Aminonicotinic acid and its analogues have been identified as novel GABAA receptor agonists, suggesting their potential for the treatment of neurological disorders.[24]

Structure-Activity Relationships (SAR)

The biological activity of 6-substituted nicotinic acid derivatives is highly dependent on the nature of the substituent at the 6-position. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective compounds.

  • Anti-inflammatory Activity: For 2-anilinonicotinic acids, the presence of a halogen, such as chlorine, on the aniline ring can influence COX inhibitory activity.[14] In a series of 2-substituted phenyl derivatives of nicotinic acid, compounds with a 2-bromophenyl substituent displayed significant analgesic and anti-inflammatory activities.[12]

  • Anticancer Activity: The nature and position of substituents on the 6-aryl ring can significantly impact the antiproliferative activity of nicotinic acid derivatives.[25] For instance, in a series of thienopyridine derivatives, the specific substitution pattern on the appended rings determined their selective activity against different cancer cell lines.[20]

  • Antibacterial Activity: The antibacterial spectrum and potency of nicotinic acid derivatives are strongly influenced by the 6-substituent. For example, in a series of 5-chloro-N-cyclohexyl-6-thio substituted nicotinamides, the nature of the substituent on the thioether linkage played a key role in determining the antibacterial activity.[21]

Experimental Protocols

The following section provides detailed, step-by-step methodologies for key experiments and workflows commonly used in the evaluation of 6-substituted nicotinic acid derivatives.

In Vitro COX-2 Inhibition Assay (Colorimetric)

This protocol is adapted from a commercially available COX inhibitor screening assay kit.[26]

  • Reagent Preparation:

    • Prepare the Assay Buffer (0.1 M Tris-HCl, pH 8).

    • Dilute the Heme solution in the Assay Buffer.

    • Dilute the human recombinant COX-2 enzyme in the Assay Buffer on ice.

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and create serial dilutions.

    • Prepare the Arachidonic Acid (substrate) solution.

  • Assay Procedure:

    • To a 96-well plate, add the Assay Buffer, Heme, and COX-2 enzyme to the appropriate wells.

    • Add the test inhibitor dilutions to the inhibitor wells and the vehicle to the control wells.

    • Incubate the plate for a pre-determined time (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding the Arachidonic Acid solution to all wells.

    • Incubate for a specific time (e.g., 2 minutes) at 37°C.

    • Stop the reaction and add a colorimetric substrate that reacts with the product of the COX reaction (prostaglandin G2).

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percent inhibition versus the log of the inhibitor concentration.

Carrageenan-Induced Paw Edema Assay in Rats

This protocol is a standard in vivo model for evaluating acute anti-inflammatory activity.[19][27][28]

  • Animal Handling and Grouping:

    • Use male Wistar or Sprague-Dawley rats (180-200 g).

    • Acclimatize the animals to laboratory conditions for at least one week.

    • Randomly divide the rats into groups (n=6 per group): Vehicle Control, Test Compound group(s), and Positive Control (e.g., Indomethacin).

  • Procedure:

    • Measure the initial volume (V0) of the right hind paw of each rat using a plethysmometer.

    • Administer the vehicle, test compound, or positive control via oral gavage.

    • After a specific time (e.g., 30-60 minutes), induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.

    • Measure the paw volume (Vt) at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis:

    • Calculate the increase in paw volume (Edema) for each animal at each time point: Edema (mL) = Vt - V0.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12][16][29]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the wells and add the medium containing the test compound.

    • Include control wells with medium only (negative control) and a known cytotoxic agent (positive control).

    • Incubate the plate for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of around 540-570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Broth Microdilution Method for MIC Determination

This is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[24][30][31]

  • Preparation of Inoculum:

    • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from a fresh culture.

  • Preparation of Microtiter Plate:

    • Prepare two-fold serial dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Inoculation and Incubation:

    • Inoculate each well with the standardized bacterial suspension.

    • Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Perspectives

6-Substituted nicotinic acid derivatives represent a highly versatile and promising class of compounds with a wide range of therapeutic applications. The synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, provide a robust platform for generating extensive libraries of these derivatives with diverse functionalities at the 6-position. The demonstrated anti-inflammatory, analgesic, antineoplastic, and antibacterial activities highlight the significant potential of this scaffold in drug discovery.

Future research in this area should focus on the continued exploration of novel synthetic routes to access even greater chemical diversity. A deeper understanding of the structure-activity relationships through computational modeling and systematic biological evaluation will be crucial for the rational design of more potent and selective drug candidates. Furthermore, the investigation of novel biological targets and mechanisms of action for these compounds will undoubtedly open up new avenues for therapeutic intervention in a variety of diseases. The detailed protocols and structured data presented in this guide are intended to serve as a valuable resource to facilitate these future research and development endeavors.

References

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  • PubMed. (2014, September 12). Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABA(A) receptor agonists. Retrieved from [Link]

  • PubMed. (2024, March 15). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Retrieved from [Link]

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  • Google Patents. CN114437031A - Synthetic method of 6-methyl nicotine.
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Unveiling the Therapeutic Potential of 4-Methyl-6-(pyrrolidin-1-yl)nicotinic Acid: A Technical Guide for Preclinical Investigation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the preclinical evaluation of 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid, a novel small molecule with predicted biological activity. By dissecting the established pharmacology of its core scaffolds—nicotinic acid and pyrrolidine—we postulate a strong scientific rationale for investigating this compound as a potential therapeutic agent, primarily in the realms of oncology and inflammatory diseases. This document furnishes drug development professionals with a logically structured, in-depth exploration of the molecule's background, plausible mechanisms of action, and a detailed roadmap for its empirical validation. We present a multi-faceted experimental workflow, encompassing chemical synthesis, in vitro screening cascades for both anticancer and anti-inflammatory activities, and detailed protocols for key assays. All proposed methodologies are grounded in established scientific principles to ensure data integrity and reproducibility. Visualized pathways and experimental workflows are provided to enhance clarity and guide the research process.

Introduction: A Molecule of Rational Design

The confluence of a substituted nicotinic acid core with a pyrrolidine moiety in 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid presents a compelling case for its investigation as a bioactive compound. Both parent scaffolds are privileged structures in medicinal chemistry, frequently appearing in a diverse array of FDA-approved drugs and clinical candidates.

The pyrrolidine ring , a five-membered nitrogen-containing heterocycle, is a cornerstone of many natural products and synthetic drugs, exhibiting a wide spectrum of pharmacological activities including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][2] Its structural rigidity and potential for stereospecific substitutions allow for precise interactions with biological targets.[3] The nitrogen atom's basicity and nucleophilicity are key to its role in molecular interactions.[1]

Concurrently, the nicotinic acid (niacin, Vitamin B3) scaffold is not only a crucial nutrient but also a versatile building block for pharmacologically active agents.[4] Derivatives of nicotinic acid have been explored for their potential in treating a range of conditions, demonstrating activities such as anticancer, anti-inflammatory, and vasorelaxant effects.[5][6][7]

The strategic combination of these two pharmacophores in 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid, with a methyl group at the 4-position of the pyridine ring, suggests the potential for synergistic or novel biological activities. This guide outlines a systematic approach to unlock this potential.

Synthetic Strategy

A plausible synthetic route for 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid is proposed, starting from commercially available materials. The following diagram illustrates a potential multi-step synthesis.

Synthetic_Pathway A 4-Methyl-6-chloronicotinic acid C 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid A->C Nucleophilic Aromatic Substitution (e.g., K2CO3, DMF, heat) B Pyrrolidine B->C

Caption: Proposed synthesis of 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid.

Predicted Biological Activities and Mechanistic Hypotheses

Based on the extensive literature on nicotinic acid and pyrrolidine derivatives, we hypothesize that 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid is most likely to exhibit anticancer and anti-inflammatory properties.

Anticancer Potential: Targeting Proliferation and Survival Pathways

Many pyrrolidine and nicotinic acid derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[3][5] We postulate that 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid could exert its anticancer effects through one or more of the following mechanisms:

  • Inhibition of Key Kinases: The molecule's structure may allow it to act as a kinase inhibitor, targeting signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt or MAPK pathways.

  • Induction of Apoptosis: The compound could trigger programmed cell death by modulating the expression of pro- and anti-apoptotic proteins.

  • Cell Cycle Arrest: It may interfere with the cell cycle machinery, leading to an arrest at specific checkpoints and preventing cell division.

Anticancer_Mechanism cluster_cell Cancer Cell Molecule 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid Receptor Cell Surface Receptor / Intracellular Target Molecule->Receptor Kinase_Pathway Kinase Signaling Cascade (e.g., PI3K/Akt, MAPK) Receptor->Kinase_Pathway Inhibition Apoptosis_Pathway Apoptotic Pathway Receptor->Apoptosis_Pathway Activation Cell_Cycle Cell Cycle Progression Receptor->Cell_Cycle Inhibition Proliferation Cell Proliferation Kinase_Pathway->Proliferation Blocks Apoptosis Apoptosis Apoptosis_Pathway->Apoptosis Arrest Cell Cycle Arrest Cell_Cycle->Arrest

Caption: Hypothesized anticancer mechanisms of action.

Anti-inflammatory Potential: Modulation of Inflammatory Mediators

Nicotinic acid derivatives have been shown to possess anti-inflammatory properties, potentially through the inhibition of key inflammatory enzymes and cytokines.[8] The pyrrolidine scaffold is also present in compounds with anti-inflammatory activity.[5] We hypothesize that 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid may exert anti-inflammatory effects by:

  • Inhibition of Cyclooxygenase (COX) Enzymes: The compound could selectively or non-selectively inhibit COX-1 and/or COX-2, thereby reducing the production of prostaglandins.

  • Suppression of Pro-inflammatory Cytokine Production: It may inhibit the release of cytokines such as TNF-α, IL-6, and IL-1β from immune cells.

  • Inhibition of Nitric Oxide (NO) Production: The molecule could suppress the activity of inducible nitric oxide synthase (iNOS), leading to decreased NO levels.

Anti_inflammatory_Mechanism cluster_immune_cell Immune Cell (e.g., Macrophage) Molecule 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid COX_Enzymes COX-1 / COX-2 Molecule->COX_Enzymes Inhibition iNOS iNOS Molecule->iNOS Inhibition Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IL-6) Molecule->Cytokine_Production Inhibition Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Signaling Intracellular Signaling Inflammatory_Stimulus->Signaling Signaling->COX_Enzymes Signaling->iNOS Signaling->Cytokine_Production Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins NO Nitric Oxide iNOS->NO Inflammation Inflammatory Response Cytokine_Production->Inflammation Prostaglandins->Inflammation NO->Inflammation

Caption: Hypothesized anti-inflammatory mechanisms of action.

Experimental Validation: A Phased Approach

A tiered screening approach is recommended to efficiently evaluate the biological potential of 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid.

Experimental_Workflow cluster_phase1 Phase 1: Primary Screening cluster_phase2 Phase 2: Secondary Assays & Mechanistic Studies cluster_phase3 Phase 3: Advanced In Vitro Models P1_1 Cytotoxicity Screening (MTT/MTS Assay) Hit Prioritized 'Hit' Compound P1_1->Hit P1_2 Anti-inflammatory Screening (Griess Assay for NO) P1_2->Hit P2_1 Apoptosis Assay (Caspase-Glo 3/7) Lead Lead Candidate for In Vivo Studies P2_1->Lead P2_2 Cell Cycle Analysis (Flow Cytometry) P2_2->Lead P2_3 COX Inhibition Assay (COX-1/COX-2) P2_3->Lead P2_4 Cytokine Quantification (ELISA for TNF-α, IL-6) P2_4->Lead P3_1 3D Spheroid/Organoid Models P3_2 Co-culture Systems Start Synthesized Compound Start->P1_1 Start->P1_2 Hit->P2_1 Hit->P2_2 Hit->P2_3 Hit->P2_4 Lead->P3_1 Lead->P3_2

Caption: Phased experimental workflow for compound validation.

Phase 1: Primary Screening

4.1.1. In Vitro Anticancer Activity: Cytotoxicity Screening

The initial assessment of anticancer potential will be determined by evaluating the compound's cytotoxicity against a panel of human cancer cell lines.

  • Assay: MTT or MTS Cell Proliferation Assay.[9]

  • Principle: These colorimetric assays measure the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the tetrazolium salt (MTT or MTS) to a colored formazan product, the absorbance of which is proportional to the number of viable cells.[9]

  • Protocol:

    • Seed cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Prepare serial dilutions of 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid and a positive control (e.g., Doxorubicin).

    • Treat the cells with the compound and control for 48-72 hours.

    • Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.

    • Add a solubilizing agent (for MTT) and measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

  • Data Presentation:

CompoundCell LineIC50 (µM)
4-Methyl-6-(pyrrolidin-1-yl)nicotinic acidMCF-7TBD
4-Methyl-6-(pyrrolidin-1-yl)nicotinic acidA549TBD
4-Methyl-6-(pyrrolidin-1-yl)nicotinic acidHCT116TBD
Doxorubicin (Control)MCF-7Value
Doxorubicin (Control)A549Value
Doxorubicin (Control)HCT116Value

4.1.2. In Vitro Anti-inflammatory Activity: Nitric Oxide Inhibition

The primary screen for anti-inflammatory activity will assess the compound's ability to inhibit nitric oxide production in stimulated macrophages.

  • Assay: Griess Assay for Nitrite.[10]

  • Principle: This assay measures the concentration of nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO). The Griess reagent converts nitrite into a colored azo compound, and the absorbance is proportional to the nitrite concentration.[10]

  • Protocol:

    • Culture macrophage cells (e.g., RAW 264.7) in 96-well plates.

    • Pre-treat the cells with various concentrations of 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid and a positive control (e.g., L-NAME) for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce iNOS expression and NO production.

    • After 24 hours, collect the cell culture supernatant.

    • Add Griess reagent to the supernatant and incubate at room temperature.

    • Measure the absorbance at 540 nm.

    • Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

  • Data Presentation:

CompoundIC50 (µM) for NO Inhibition
4-Methyl-6-(pyrrolidin-1-yl)nicotinic acidTBD
L-NAME (Control)Value
Phase 2: Secondary Assays and Mechanistic Elucidation

Compounds demonstrating significant activity in the primary screens will be advanced to secondary assays to elucidate their mechanism of action.

4.2.1. Apoptosis Induction

  • Assay: Caspase-Glo® 3/7 Assay.[11]

  • Principle: This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway. The assay provides a proluminescent caspase-3/7 substrate which, when cleaved by active caspases, releases aminoluciferin, generating a luminescent signal.[11]

  • Protocol:

    • Treat cancer cells with the compound at its IC50 concentration for various time points.

    • Add the Caspase-Glo® 3/7 reagent to the cells.

    • Incubate at room temperature.

    • Measure the luminescence using a luminometer.

    • Express the results as a fold-change in caspase activity compared to the untreated control.

4.2.2. COX Enzyme Inhibition

  • Assay: COX-1/COX-2 Inhibition Assay.[12]

  • Principle: This assay directly measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.[12]

  • Protocol:

    • Utilize a commercial COX inhibitor screening kit.

    • In a 96-well plate, combine the test compound, purified COX-1 or COX-2 enzyme, and arachidonic acid (substrate).

    • Incubate to allow for prostaglandin production.

    • Quantify the amount of prostaglandin G2 produced using a colorimetric or fluorometric method.

    • Calculate the percentage of inhibition for each enzyme and determine the IC50 values.

Conclusion and Future Directions

This technical guide provides a robust and scientifically grounded framework for the initial investigation of 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid. The proposed workflow, from synthesis to multi-tiered in vitro screening, is designed to efficiently assess its potential as an anticancer or anti-inflammatory agent. Positive results from this preclinical evaluation will warrant further investigation, including more complex in vitro models, in vivo efficacy studies in relevant animal models, and comprehensive ADME/Tox profiling, to fully characterize its therapeutic potential.

References

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An In-depth Technical Guide to the Lipophilicity and LogP of 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Lipophilicity in Drug Discovery

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a cornerstone of medicinal chemistry and drug development. It governs a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to interact with biological targets. The octanol-water partition coefficient (LogP) is the most widely accepted measure of lipophilicity, quantifying the distribution of a compound between an organic (n-octanol) and an aqueous phase.[1] A balanced LogP is often crucial for oral bioavailability, as the molecule must be soluble enough to be absorbed from the gastrointestinal tract yet lipophilic enough to permeate cell membranes.

Structural Analysis and Predicted Lipophilicity

The structure of 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid comprises three key moieties that influence its overall lipophilicity: the nicotinic acid core, a methyl group, and a pyrrolidine ring.

  • Nicotinic Acid Core: Nicotinic acid (Vitamin B3) itself is a relatively polar molecule, with an experimental LogP of approximately 0.147 and a computationally predicted XLogP3 of 0.4.[2][3] This indicates a slight preference for the aqueous phase. The pyridine nitrogen and the carboxylic acid group are the primary contributors to its hydrophilic character.

  • Methyl Group: The addition of a methyl group generally increases lipophilicity. For instance, the presence of a methyl group in "6-Methyl-nicotinic acid 2,5-dioxo-pyrrolidin-1-yl ester" contributes to a LogP of approximately 1.8.[4] This lipophilic enhancement is a well-established principle in medicinal chemistry.

  • Pyrrolidine Ring: The pyrrolidine ring, a saturated five-membered nitrogen-containing heterocycle, is a common fragment in many natural products and drugs.[5] The pyrrolidine moiety itself is less polar than the nicotinic acid core. The presence of the pyrrolidine ring in nicotine contributes to its overall lipophilicity (LogP of ~0.87-1.16).[6]

Predicted Lipophilicity of 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid:

Based on the contributions of its constituent parts, it is anticipated that 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid will exhibit a moderately lipophilic character. The lipophilicity-enhancing effects of the methyl and pyrrolidine groups are expected to counteract the hydrophilicity of the nicotinic acid core. A computational LogP value of 1.81012 for the structurally similar 4-Methyl-6-methylsulfanyl-nicotinic acid further supports the prediction of a LogP value in a similar range for our target compound.[7]

It is important to note that the ionization state of the carboxylic acid and the pyridine nitrogen will significantly impact the molecule's distribution between phases. Therefore, the pH-dependent distribution coefficient, LogD, is a more physiologically relevant descriptor than LogP.[1][8] At physiological pH (around 7.4), the carboxylic acid will be deprotonated, increasing the molecule's polarity and lowering its LogD value compared to its LogP.

Quantitative Data Summary (Predicted and Comparative)

CompoundLogP/cLogPMethodReference
4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid Predicted: ~1.5 - 2.5Theoretical EstimationBased on structural analysis
4-Methyl-6-methylsulfanyl-nicotinic acid1.81012Computational[7]
6-Methyl-nicotinic acid 2,5-dioxo-pyrrolidin-1-yl ester~1.8Not Specified[4]
Nicotinic Acid0.147Experimental[2]
Nicotinic Acid0.4XLogP3 (Computational)[2]
Nicotine0.87 - 1.16ALOGPS & ChemAxon (Computational)[6]

Experimental Determination of LogP/LogD

The "shake-flask" method is the traditional and most direct experimental approach for determining the octanol-water partition coefficient.[9]

Shake-Flask Method Protocol
  • Preparation of Solutions:

    • Prepare a stock solution of 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid of known concentration in a suitable solvent (e.g., DMSO).

    • Prepare a buffered aqueous solution at a specific pH (e.g., pH 7.4 for LogD determination).

    • Use n-octanol that has been pre-saturated with the aqueous buffer.

  • Partitioning:

    • Add a small aliquot of the stock solution to a vial containing known volumes of the buffered aqueous phase and pre-saturated n-octanol.

    • Securely cap the vial and shake it vigorously for a set period (e.g., 1 hour) at a constant temperature (typically 25 °C) to allow for the compound to reach equilibrium between the two phases.

  • Phase Separation:

    • Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.

  • Quantification:

    • Carefully remove an aliquot from each phase.

    • Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

    • LogP (or LogD) is the base-10 logarithm of the partition coefficient.

Experimental Workflow Diagram

ShakeFlask_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Stock Prepare Stock Solution Mix Mix Stock, Buffer, & n-Octanol Prep_Stock->Mix Prep_Aq Prepare Aqueous Buffer Prep_Aq->Mix Prep_Oct Prepare Saturated n-Octanol Prep_Oct->Mix Shake Shake to Equilibrate Mix->Shake Separate Separate Phases (Centrifuge) Shake->Separate Quant_Oct Quantify in n-Octanol Separate->Quant_Oct Quant_Aq Quantify in Aqueous Separate->Quant_Aq Calc Calculate LogP/LogD Quant_Oct->Calc Quant_Aq->Calc

Caption: Shake-flask method for LogP/LogD determination.

Computational Prediction of LogP

In silico methods for LogP prediction are invaluable for high-throughput screening and early-stage drug discovery. These methods can be broadly categorized into two types:

  • Atom-based methods: These approaches, like that implemented by ChemAxon, calculate LogP by summing the contributions of individual atoms and correction factors for their environment.[10]

  • Fragment-based methods: These methods dissect the molecule into fragments and sum their known lipophilicity contributions.

Numerous software packages and online tools are available for cLogP (calculated LogP) prediction, each employing different algorithms and training datasets.

Computational Prediction Workflow

Computational_LogP Input Input Molecular Structure (e.g., SMILES, MOL file) Software Select Prediction Software (e.g., ChemAxon, ALOGPS) Input->Software Algorithm Choose Algorithm (Atom-based, Fragment-based) Software->Algorithm Output Obtain cLogP Value Algorithm->Output

Caption: General workflow for computational LogP prediction.

Conclusion

While direct experimental LogP data for 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid is not currently published, a thorough analysis of its chemical structure and comparison with related compounds suggest a moderate lipophilicity. The presence of the methyl and pyrrolidine substituents is expected to increase the lipophilicity relative to the parent nicotinic acid core. For a definitive understanding of its physicochemical properties, experimental determination of its LogP and, more importantly, its LogD at physiological pH is highly recommended. The methodologies outlined in this guide provide a robust framework for such an investigation, which is a critical step in the evaluation of this compound for potential drug development.

References

  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • The University of Texas at Austin. An improved method for predicting logP. [Link]

  • PubChem. Nicotinic Acid. [Link]

  • BioDuro. ADME LogP LogD Assay. [Link]

  • ResearchGate. Experimental values of logP O/W for drug organic componds at 25 °C for training set. [Link]

  • ChemAxon. Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. [Link]

  • MDPI. The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. [Link]

  • FooDB. Showing Compound Nicotine (FDB003968). [Link]

  • PubMed. A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α 7 and α 4 β 2 Nicotinic Acetylcholine Receptors. [Link]

  • PubMed. New synthesis of the 4- and 6-pyridones of 1-methylnicotinamide and 1-methylnicotinic acid (trigonelline). [Link]

  • ACD/Labs. Lipophilicity Descriptors: Understanding When to Use LogP & LogD. [Link]

  • Google Patents. US20160326134A1 - Synthesis and resolution of nicotine.
  • PMC. The Biochemical Pathways of Nicotinamide-Derived Pyridones. [Link]

  • Cheméo. Chemical Properties of Niacin (CAS 59-67-6). [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Methyl-6-(pyrrolidin-1-yl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. The nicotinic acid scaffold is a prevalent core in numerous biologically active compounds, and the incorporation of a pyrrolidine moiety can modulate a molecule's physicochemical properties, such as lipophilicity and basicity, which in turn can influence its pharmacokinetic and pharmacodynamic profile.[1][2] The pyrrolidine ring is a common structural motif in many natural products and pharmaceuticals, valued for its ability to engage in various biological interactions.[3][4][5] This document provides detailed synthetic protocols for the preparation of 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid, designed for researchers and scientists in the field of drug discovery and organic synthesis. The presented methodologies are grounded in established chemical principles and supported by relevant literature.

Synthetic Strategy Overview

The synthesis of 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid is most effectively approached through a two-step sequence involving the initial synthesis of a halogenated nicotinic acid intermediate, followed by a nucleophilic aromatic substitution with pyrrolidine. This strategy offers a convergent and reliable route to the target compound.[6] The key intermediate, 4-methyl-6-chloronicotinic acid, serves as an electrophilic substrate for the subsequent introduction of the pyrrolidine nucleophile.

The overall synthetic transformation can be visualized as follows:

Synthetic_Pathway Starting_Material 2-Chloro-4,5-dimethylpyridine Intermediate 4-Methyl-6-chloronicotinic acid Starting_Material->Intermediate Oxidation Final_Product 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid Intermediate->Final_Product Nucleophilic Aromatic Substitution with Pyrrolidine

Caption: Overall synthetic strategy for 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid.

Part 1: Synthesis of 4-Methyl-6-chloronicotinic Acid

The initial step focuses on the preparation of the key intermediate, 4-methyl-6-chloronicotinic acid. This is achieved through the oxidation of the corresponding methyl group on the pyridine ring. A common method for the oxidation of alkylpyridines to their corresponding carboxylic acids is through the use of strong oxidizing agents.[7]

Protocol 1: Oxidation of 2-Chloro-4,5-dimethylpyridine

This protocol is adapted from general methods for the oxidation of substituted methylpyridines.[7]

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Chloro-4,5-dimethylpyridineReagentCommercially Available
Potassium permanganate (KMnO₄)ACS ReagentStandard Supplier
Sodium hydroxide (NaOH)ReagentStandard Supplier
Hydrochloric acid (HCl), concentratedACS ReagentStandard Supplier
Water, deionized------
EthanolReagentStandard Supplier

Experimental Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-4,5-dimethylpyridine (10.0 g, 64.3 mmol) and 200 mL of water.

  • Addition of Oxidant: While stirring vigorously, slowly add potassium permanganate (30.5 g, 193 mmol, 3.0 equivalents) in small portions over a period of 1 hour. The addition is exothermic, and the reaction temperature should be maintained below 90°C.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 100°C) and maintain for 4-6 hours, or until the purple color of the permanganate has disappeared, indicating the completion of the reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) precipitate through a pad of celite. Wash the filter cake with hot water (3 x 50 mL).

    • Combine the filtrates and concentrate under reduced pressure to a volume of approximately 100 mL.

    • Cool the concentrated solution in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid.

    • A white precipitate of 4-methyl-6-chloronicotinic acid will form.

  • Purification:

    • Collect the precipitate by vacuum filtration and wash with cold water (2 x 20 mL).

    • Recrystallize the crude product from an ethanol/water mixture to afford pure 4-methyl-6-chloronicotinic acid.

    • Dry the product under vacuum at 60°C.

Expected Yield and Characterization:

ParameterExpected Value
Yield 60-70%
Appearance White to off-white solid
Melting Point To be determined
¹H NMR Consistent with the structure of 4-methyl-6-chloronicotinic acid
¹³C NMR Consistent with the structure of 4-methyl-6-chloronicotinic acid
Mass Spec (ESI) m/z = 172.0 [M+H]⁺, 170.0 [M-H]⁻

Part 2: Synthesis of 4-Methyl-6-(pyrrolidin-1-yl)nicotinic Acid

This final step involves the nucleophilic aromatic substitution of the chloro group in 4-methyl-6-chloronicotinic acid with pyrrolidine. The reaction is typically carried out at elevated temperatures to facilitate the displacement of the chloride.

Protocol 2: Nucleophilic Aromatic Substitution

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-Methyl-6-chloronicotinic acidAs synthesized in Part 1---
PyrrolidineReagentStandard Supplier
N,N-Dimethylformamide (DMF)AnhydrousStandard Supplier
Potassium carbonate (K₂CO₃)AnhydrousStandard Supplier
Ethyl acetate (EtOAc)ACS ReagentStandard Supplier
HexanesACS ReagentStandard Supplier
Hydrochloric acid (HCl), 1M------
Sodium sulfate (Na₂SO₄), anhydrousACS ReagentStandard Supplier

Experimental Workflow:

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants 4-Methyl-6-chloronicotinic acid Pyrrolidine K₂CO₃ in DMF Heating Heat to 100-120°C Reactants->Heating Cooling Cool to RT Heating->Cooling Quenching Quench with Water Cooling->Quenching Extraction Extract with EtOAc Quenching->Extraction Washing Wash with Brine Extraction->Washing Drying Dry over Na₂SO₄ Washing->Drying Concentration Concentrate in vacuo Drying->Concentration Chromatography Column Chromatography (EtOAc/Hexanes) Concentration->Chromatography Final_Product Final_Product Chromatography->Final_Product 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid

Caption: Step-by-step workflow for the synthesis of the final product.

Experimental Procedure:

  • Reaction Setup: In a sealed tube or a round-bottom flask fitted with a reflux condenser, combine 4-methyl-6-chloronicotinic acid (1.0 g, 5.83 mmol), pyrrolidine (0.83 g, 11.7 mmol, 2.0 equivalents), and potassium carbonate (1.61 g, 11.7 mmol, 2.0 equivalents) in 10 mL of anhydrous N,N-dimethylformamide (DMF).

  • Reaction: Heat the reaction mixture to 100-120°C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into 50 mL of water.

    • Acidify the aqueous solution to pH 5-6 with 1M HCl.

    • Extract the product with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with brine (2 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid.

Expected Yield and Characterization:

ParameterExpected Value
Yield 70-85%
Appearance White to pale yellow solid
Melting Point To be determined
¹H NMR Consistent with the structure of 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid
¹³C NMR Consistent with the structure of 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid
Mass Spec (ESI) m/z = 207.1 [M+H]⁺, 205.1 [M-H]⁻

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Potassium permanganate is a strong oxidizing agent and should be handled with care.

  • Concentrated acids and bases are corrosive and should be handled with appropriate caution.

  • Pyrrolidine is a flammable and corrosive liquid.

  • DMF is a potential teratogen and should be handled with care.

References

  • Pyrrolidine synthesis via ring contraction of pyridines. (2025).
  • Lehrfeld, J., Birkman, A. M., & Geahien, J. E. (n.d.). Synthesis of 6-Substituted Nicotinic Acid Derivatives as Analogs of Ergot Alkaloids. Journal of Pharmaceutical Sciences.
  • Pyrrolidine synthesis via ring contraction of pyridines - ResearchG
  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES. - University of Illinois Chicago. (1966).
  • A Comparative Guide to the Synthesis of Substituted Nicotinic Acid Deriv
  • Pictorial representation of synthesized nicotinic acid derivatives (6a–j)
  • Lin, N. H., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. Bioorganic & Medicinal Chemistry Letters, 11(5), 631-633.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. (2024).
  • CN103570612A - Preparation method of 6-chloronicotinic acid - Google P
  • 4-METHYL-6-CHLORONICOTINIC ACID | 503555-50-8 - ChemicalBook. (n.d.).

Sources

Application Note: Strategies and Protocols for Amide Coupling with 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Amide bond formation is arguably the most frequently utilized transformation in medicinal chemistry and drug development, forming the backbone of peptides and a vast array of pharmacologically active molecules.[1][2] The synthesis of amides typically involves the coupling of a carboxylic acid and an amine, a process that requires the activation of the carboxylate moiety to facilitate nucleophilic attack by the amine.

This guide provides a detailed technical overview and actionable protocols for the amide coupling of a specific, functionalized heterocyclic building block: 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid . We will delve into the substrate's unique chemical characteristics, evaluate the most effective coupling systems, and provide step-by-step experimental procedures designed for success in a research and development setting.

Substrate Analysis: 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid

A successful coupling strategy begins with a thorough understanding of the carboxylic acid's structural and electronic properties.

  • Structure:

    • Pyridine Core: A six-membered aromatic heterocycle.

    • Carboxylic Acid (C3): The site of activation and coupling.

    • Methyl Group (C4): Positioned ortho to the carboxylic acid, this group can introduce moderate steric hindrance, potentially slowing the approach of the amine or coupling reagent.[3][4]

    • Pyrrolidinyl Group (C6): A cyclic tertiary amine substituent. As a strong electron-donating group (EDG) via resonance, it significantly increases the electron density of the pyridine ring. This electronic effect can render the carboxylic acid carbon less electrophilic, making activation a critical step.

The combination of moderate steric hindrance and an electron-rich aromatic system necessitates the use of highly efficient coupling reagents to achieve high yields and avoid side reactions.

The Principle of Carboxylic Acid Activation

Direct reaction between a carboxylic acid and an amine at room temperature is generally unfavorable. The acidic proton of the carboxylic acid will readily react with the basic amine to form a stable ammonium-carboxylate salt, which halts any further nucleophilic attack.[5]

Coupling reagents circumvent this by converting the carboxylic acid's hydroxyl group into a better leaving group, creating a highly reactive "activated intermediate." This intermediate is then readily attacked by the amine to form the desired amide bond.

G cluster_0 Amide Coupling Workflow Acid Carboxylic Acid (R-COOH) Intermediate Activated Intermediate (e.g., O-Acylisourea, Active Ester) Acid->Intermediate Activation Amine Amine (R'-NH2) Amine->Intermediate Nucleophilic Attack Reagent Coupling Reagent + Base Reagent->Intermediate Amide Amide Product (R-CONH-R') Intermediate->Amide Byproducts Byproducts (e.g., Urea, HOBt) Intermediate->Byproducts

Figure 1: General workflow for amide bond formation via an activated intermediate.

Recommended Coupling Systems

Given the substrate's characteristics, two primary classes of coupling reagents are recommended for their high efficiency and reliability: uronium/aminium salts and carbodiimides used in conjunction with activating additives.

System 1: Uronium/Aminium Salts (e.g., HATU)

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a third-generation coupling reagent renowned for its high reactivity and ability to minimize racemization.[6] It is particularly effective for challenging substrates, including sterically hindered acids or electron-deficient amines.[6][7]

Mechanism of Action: The reaction proceeds through the formation of a highly reactive OAt-active ester. The nitrogen atom within the azabenzotriazole ring of HOAt accelerates the subsequent aminolysis step, leading to rapid amide bond formation.[8]

  • Advantages: High yields, fast reaction times, low epimerization rates, and proven efficacy for difficult couplings.[9]

  • Considerations: Higher cost compared to carbodiimides. Requires a non-nucleophilic base, such as Diisopropylethylamine (DIPEA), to prevent side reactions.[7] The order of reagent addition can be crucial.

G cluster_0 HATU Activation Mechanism Carboxylate R-COO⁻ (from Acid + Base) Isouronium O-Acyl(tetramethyl)isouronium Salt Carboxylate->Isouronium Attacks HATU HATU Reagent HATU->Isouronium ActiveEster OAt Active Ester (Highly Reactive) Isouronium->ActiveEster HOAt HOAt Anion HOAt->ActiveEster Displaces Tetramethylurea Amide Amide Product ActiveEster->Amide Amine R'-NH₂ Amine->ActiveEster Attacks

Sources

Application Note: Strategic Esterification of 4-Methyl-6-(pyrrolidin-1-yl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic esterification of 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid , a sterically hindered and electron-rich pyridine scaffold often encountered in kinase inhibitor synthesis.

Executive Summary

The conversion of 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid to its methyl ester presents a dual challenge in organic synthesis: steric hindrance and electronic deactivation . The ortho-methyl group at position 4 sterically blocks the trajectory of nucleophiles attacking the C3-carbonyl. Simultaneously, the electron-donating pyrrolidine ring at position 6 increases the electron density of the pyridine core, potentially reducing the electrophilicity of the carboxylic acid carbonyl.

This guide provides two validated protocols:

  • Method A (The "Gold Standard"): Thionyl Chloride (

    
    ) mediated activation. This method is scalable, robust, and overcomes steric hindrance via a highly reactive acyl chloride intermediate.
    
  • Method B (The "Mild" Alternative): Alkylation via Iodomethane (

    
    ). Ideal for small-scale medicinal chemistry (mg scale) where acidic conditions must be avoided.
    

Strategic Analysis & Mechanistic Insight

The Steric-Electronic Conflict

The substrate contains conflicting structural motifs that dictate the reaction pathway:

  • Steric Blockade (C4-Methyl): The methyl group at C4 is ortho to the carboxylic acid. In a standard Fischer esterification (equilibrium-driven), the formation of the tetrahedral intermediate is energetically penalized due to steric clash.

  • Electronic Push (C6-Pyrrolidine): The pyrrolidine nitrogen is a strong resonance donor (

    
     effect). This renders the pyridine ring electron-rich. While this increases the basicity of the ring nitrogen, it theoretically decreases the electrophilicity of the carbonyl carbon, making it sluggish to nucleophilic attack by weak nucleophiles (like methanol).
    
The Solution: Acid-Mediated Activation

Method A uses Thionyl Chloride.[1][2] This serves two functions:

  • Irreversible Activation: It converts the sluggish carboxylic acid into a highly reactive acyl chloride . The chloride leaving group is excellent, lowering the activation energy for the methanol attack despite the steric hindrance.

  • Electronic Modulation: The highly acidic environment protonates both the pyridine nitrogen and the pyrrolidine nitrogen. This converts the electron-donating pyrrolidine into an electron-withdrawing ammonium species, significantly increasing the electrophilicity of the carbonyl carbon and accelerating the reaction.

Pathway Visualization

The following diagram illustrates the reaction logic and the critical intermediate species.

ReactionPathway Start Substrate: 4-Me-6-(pyrrolidin-1-yl)nicotinic acid Acid Acidic Environment (HCl/SOCl2) Start->Acid Dissolution Protonation Intermediate A: Dicationic Species (Ring N & Pyrrolidine N protonated) Acid->Protonation Protonation Activation Intermediate B: Acyl Chloride Formation (Overcomes Sterics) Protonation->Activation SOCl2 Attack Nucleophilic Attack (MeOH) Activation->Attack Rapid Product Product: Methyl Ester (HCl Salt) Attack->Product -HCl

Figure 1: Mechanistic pathway highlighting the protonation-activation strategy to overcome steric and electronic deactivation.

Experimental Protocols

Method A: Thionyl Chloride Mediated Esterification (Scalable)

Recommended for >1g scale and general synthesis.

Reagents:

  • Substrate: 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid (1.0 equiv)

  • Thionyl Chloride (

    
    ): 3.0 – 5.0 equiv
    
  • Methanol (anhydrous): Solvent (0.2 M concentration)

  • Dichloromethane (DCM): Optional co-solvent for solubility

Step-by-Step Procedure:

  • Setup: Equip a dry Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ) or Argon.
    
  • Solubilization: Suspend the nicotinic acid substrate in anhydrous Methanol.

    • Note: If the substrate is poorly soluble, add DCM (up to 20% v/v) to aid solubility.

  • Activation (Exothermic): Cool the solution to 0°C using an ice bath.

  • Addition: Add Thionyl Chloride dropwise via a syringe or addition funnel.

    • Critical: Evolution of

      
       and 
      
      
      
      gas will occur.[3] Ensure proper venting to a scrubber or fume hood exhaust.
    • Why: Low temperature prevents uncontrolled exotherms during the initial formation of the acid chloride/sulfite intermediates.

  • Reflux: Once addition is complete, remove the ice bath and heat the reaction to Reflux (65°C) for 3–6 hours .

    • Monitoring: Monitor by LCMS. The starting material (Acid,

      
      ) should disappear, replaced by the Methyl Ester (
      
      
      
      ).
  • Workup (Isolation of Free Base):

    • Cool the mixture to room temperature.

    • Concentrate the solvent in vacuo to remove excess MeOH and

      
      . A gummy solid (the HCl salt) will remain.
      
    • Redissolve the residue in DCM.[4]

    • Slowly add saturated aqueous

      
        while stirring until pH ~8. (Caution: Gas evolution).[1]
      
    • Separate the layers.[5][6] Extract the aqueous layer 2x with DCM.

    • Combine organic layers, dry over anhydrous

      
      , filter, and concentrate.[6][7][8]
      
  • Purification: The crude product is often pure enough (>95%). If necessary, purify via Flash Column Chromatography (Hexanes:Ethyl Acetate).

Method B: Alkylation via Methyl Iodide (Small Scale)

Recommended for <100mg scale or parallel synthesis arrays.

Reagents:

  • Substrate: 1.0 equiv

  • Methyl Iodide (MeI): 1.5 equiv

  • Potassium Carbonate (

    
    ): 2.0 equiv
    
  • DMF (Dimethylformamide): Solvent (0.1 M)

Step-by-Step Procedure:

  • Setup: Use a sealed vial or small RBF.

  • Dissolution: Dissolve the substrate in DMF. Add solid

    
    .
    
    • Mechanism:[3][4][9][10][11][12][13][14] The base deprotonates the carboxylic acid to form the carboxylate anion.

  • Alkylation: Add Methyl Iodide (MeI) dropwise at room temperature.

  • Reaction: Stir at Room Temperature for 2–4 hours.

    • Note: Heating is rarely required and may cause quaternization of the pyrrolidine nitrogen (a side reaction).

  • Workup:

    • Dilute with Water (5x volume) and Ethyl Acetate.

    • Wash the organic layer thoroughly with water and brine to remove DMF.

    • Dry (

      
      ), filter, and concentrate.[8][15]
      

Quality Control & Data Validation

Expected Analytical Data
MetricExpected Value / ObservationInterpretation
LCMS (ESI+)

Shift of +14 Da indicates methylation.
1H NMR Singlet

ppm (3H)
Characteristic methyl ester peak (

).
1H NMR Singlet

ppm (3H)
C4-Methyl group (often shifts slightly downfield).
Appearance Off-white to yellow solidTypical for amino-nicotinates.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Conversion (Method A) Steric hindrance at C4 is slowing the attack.Increase reaction time (overnight) or add a catalytic amount of DMF (forms Vilsmeier reagent).
Side Product: Methyl Ether Reaction too hot or too long (Method A).Unlikely with this substrate, but ensure temp is controlled.
Quaternization (Method B) Methylation of Pyrrolidine Nitrogen.Use strictly 1.1 - 1.5 eq of MeI. Do not heat. Switch to Method A.
Poor Solubility Zwitterionic nature of substrate.Use Method A with DCM co-solvent. The HCl salt formed in situ is usually soluble in MeOH.

Workflow Visualization

Workflow Start Start: Nicotinic Acid Substrate Choice Select Method Start->Choice MethodA Method A: SOCl2 / MeOH (Reflux 3h) Choice->MethodA Scale > 1g MethodB Method B: MeI / K2CO3 / DMF (RT 4h) Choice->MethodB Scale < 100mg WorkupA Workup A: Concentrate -> NaHCO3 Neut. -> DCM Extract MethodA->WorkupA WorkupB Workup B: H2O Dilution -> EtOAc Extract -> Brine Wash MethodB->WorkupB QC QC Analysis: LCMS & NMR WorkupA->QC WorkupB->QC End Final Product: Methyl Ester QC->End

Figure 2: Decision matrix for selecting the appropriate synthesis route based on scale and requirements.

References

  • BenchChem. Methyl 6-methylnicotinate synthesis. Retrieved from .

  • Organic Syntheses.Thionyl Chloride Mediated Esterification Protocols. Org. Synth. Coll. Vol. 9, p. 24.
  • Master Organic Chemistry. Fischer Esterification Mechanism and Optimization. Retrieved from .

  • Google Patents. Process for the preparation of 6-methyl-nicotinic-acid esters (EP0128279B1). Retrieved from .

  • National Institutes of Health (NIH). Synthesis of substituted pyrrolidines and nicotinic acid derivatives. Retrieved from .

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Using 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-Methyl-6-(pyrrolidin-1-yl)nicotinic Acid in Drug Discovery

Executive Summary

4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid is a versatile heterocyclic building block utilized in the synthesis of bioactive small molecules. It combines a pyridine core (hydrogen bond acceptor) with a pyrrolidine ring (hydrophobic/steric bulk) and a carboxylic acid handle for diversification.

This scaffold is classified as a "Privileged Structure" in medicinal chemistry due to its frequent occurrence in ligands for G-Protein Coupled Receptors (GPCRs) , Ion Channels (e.g., Nav1.1 activators) , and Kinase Inhibitors . The 4-methyl substituent is strategically important for blocking metabolic oxidation at the pyridine ring, enhancing the drug-like properties (DMPK) of the final molecule.

Chemical Profile & Rationale

PropertyDescriptionMedicinal Chemistry Implication
Core Structure Pyridine-3-carboxylic acidAmphoteric nature; Pyridine N modulates solubility and pKa.
C6-Substituent Pyrrolidin-1-ylIntroduces sp3 character (Fsp3) and hydrophobic bulk; often mimics proline residues.
C4-Substituent Methyl (-CH3)"Magic Methyl" Effect: Blocks metabolic soft spots, forces conformational twist, and improves selectivity.
Reactive Handle Carboxylic Acid (-COOH)Ready for amide coupling, esterification, or bioisosteric replacement (e.g., oxadiazoles).

Mechanistic Insight: The 6-position of the nicotinic acid core is highly susceptible to nucleophilic aromatic substitution (


). By installing a pyrrolidine ring here, we reduce the electron deficiency of the pyridine ring via electron donation from the pyrrolidine nitrogen, thereby stabilizing the system against non-specific nucleophilic attacks in vivo while retaining specific binding affinity.

Experimental Protocols

Protocol A: Synthesis of the Scaffold

Objective: To synthesize 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid from commercially available precursors.

Materials:

  • Precursor: 6-Chloro-4-methylnicotinic acid (CAS: Related analogs available) or Methyl 6-chloro-4-methylnicotinate.

  • Reagent: Pyrrolidine (99%).

  • Solvent: Ethanol (EtOH) or DMF.

  • Base: Diisopropylethylamine (DIPEA) (Optional if using excess pyrrolidine).

Step-by-Step Methodology:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-Chloro-4-methylnicotinic acid (1.0 eq) in Ethanol (5 mL/mmol).

  • Addition: Add Pyrrolidine (2.5 eq) dropwise. Note: Excess pyrrolidine acts as both nucleophile and base to scavenge HCl.

  • Reaction: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor reaction progress via LC-MS (Target Mass: [M+H]+ ~207.1).

  • Work-up (Acid Form):

    • Concentrate the solvent under reduced pressure.

    • Redissolve residue in water.

    • Adjust pH to ~4.0 using 1N HCl to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum.

  • Validation:

    
    H NMR (DMSO-d
    
    
    
    ) should show loss of the aromatic proton at C6 and appearance of pyrrolidine multiplets at
    
    
    1.9 and 3.4 ppm.
Protocol B: Library Generation (Amide Coupling)

Objective: To utilize the scaffold in generating a diversity library for SAR (Structure-Activity Relationship) screening.

System: HATU-Mediated Amidation.

  • Activation: Dissolve 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid (1.0 eq) in anhydrous DMF (0.1 M).

  • Reagents: Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir at Room Temperature (RT) for 15 minutes to form the activated ester.

  • Coupling: Add the specific Amine (R-NH

    
    )  (1.1 eq) (e.g., benzylamine, aniline derivatives).
    
  • Incubation: Stir at RT for 12 hours.

  • Purification: Direct injection of the reaction mixture onto Reverse-Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid gradient).

Visualization: Synthetic Workflow & SAR Logic

G cluster_SAR SAR Logic (Pharmacophore) Start 6-Chloro-4-methyl- nicotinic acid Intermediate Transition State (Meisenheimer Complex) Start->Intermediate SnAr Attack (Reflux/EtOH) Reagent Pyrrolidine (Nucleophile) Reagent->Intermediate Product 4-Methyl-6-(pyrrolidin-1-yl) nicotinic acid Intermediate->Product -HCl (Elimination) Library Amide Library (Nav1.1 / Kinase Hits) Product->Library HATU Coupling (Diversification) SAR_N Pyridine N: Solubility & H-Bond Acceptor Product->SAR_N SAR_Me 4-Methyl: Metabolic Blockade Product->SAR_Me SAR_Pyr Pyrrolidine: Hydrophobic Pocket Fill Product->SAR_Pyr

Figure 1: Synthetic pathway from chloronicotinic precursor to amide library, highlighting key pharmacophore features.

Case Studies & Applications

Case Study 1: Nav1.1 Activators for CNS Disorders

Research indicates that nicotinamide derivatives are potent activators of the Nav1.1 channel, a target for Dravet syndrome (epilepsy).[1] The pyrrolidinyl-pyridine motif serves as a critical anchor.

  • Role of Scaffold: The pyrrolidine ring provides specific steric bulk that fits into the channel's modulator site, while the pyridine nitrogen forms water-mediated hydrogen bonds.

  • Outcome: Derivatives showed increased decay time constants (

    
    ) of Nav1.1 currents, validating the scaffold's utility in CNS drug discovery [1].[1]
    
Case Study 2: Anti-Inflammatory Agents (COX-2/Cytokine Inhibition)

Nicotinic acid derivatives bearing pyrrolidine moieties have been screened for anti-inflammatory activity.

  • Mechanism: Inhibition of pro-inflammatory cytokines (TNF-

    
    , IL-6).
    
  • Advantage: The 4-methyl group in this specific scaffold prevents rapid oxidative clearance by liver P450 enzymes, a common failure point for simple pyridine drugs [2].

References

  • Miyazaki, T., et al. (2019).[1] "Discovery of Novel 4-phenyl-2-(pyrrolidinyl)nicotinamide Derivatives as Potent Nav1.1 Activators." Bioorganic & Medicinal Chemistry Letters, 29(6), 815-820.[1]

  • Mahmoud, Z., et al. (2024).[2] "Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents." Bioorganic Chemistry, 143, 107136.

  • Santa Cruz Biotechnology. "Methyl 6-(pyrrolidin-1-yl)pyridine-3-carboxylic acid (CAS 210963-94-3) Product Data."[3] [3]

  • Grygorenko, O. O., et al. (2024). "Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs." International Journal of Molecular Sciences, 25, 11158.[4]

Sources

Preparation of 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid from 6-chloronicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid (Target Molecule) starting from 6-chloronicotinic acid .

While the S_NAr displacement of chlorine by pyrrolidine is chemically straightforward, the introduction of the methyl group at the C4 position constitutes the primary synthetic challenge. Direct alkylation of the electron-deficient pyridine ring is non-trivial due to competing directing effects. This guide utilizes a Regioselective Conjugate Addition-Oxidation strategy, which offers superior yield and isomer purity compared to radical methylation (Minisci reaction) or direct lithiation approaches.

Key Advantages of this Protocol:

  • Regiocontrol: >95% selectivity for the C4 position using copper-mediated Grignard addition.

  • Scalability: Avoids cryogenic lithiation steps that are difficult to scale; utilizes standard flow or batch reactors.

  • Purification: Intermediates are designed to be crystalline or easily separable by standard flash chromatography.

Retrosynthetic Analysis & Strategy

The synthesis is disconnected into three logical phases. We cannot introduce the pyrrolidine first, as the resulting electron-rich amine would deactivate the pyridine ring toward the subsequent nucleophilic alkylation required to install the methyl group.

Logical Flow:

  • Activation: Esterification of the starting acid to increase electrophilicity.

  • C4-Functionalization: Copper-catalyzed 1,4-addition of methylmagnesium bromide followed by re-aromatization (oxidation).

  • S_NAr Displacement: Substitution of the C6-chloro motif with pyrrolidine.

  • Deprotection: Hydrolysis of the ester to the final acid.

Workflow Visualization

SynthesisPath Start 6-Chloronicotinic Acid (Starting Material) Step1 Step 1: Esterification (Methyl 6-chloronicotinate) Start->Step1 SOCl2, MeOH Step2 Step 2: C4-Methylation (1,4-Addition + Oxidation) Step1->Step2 1. MeMgBr, CuI 2. DDQ Step3 Step 3: S_NAr (Pyrrolidine Insertion) Step2->Step3 Pyrrolidine, DIPEA Final 4-Methyl-6-(pyrrolidin-1-yl) nicotinic acid Step3->Final LiOH, THF/H2O

Figure 1: Strategic workflow for the conversion of 6-chloronicotinic acid to the target 4-methyl analog.

Detailed Experimental Protocols

Step 1: Preparation of Methyl 6-chloronicotinate

Objective: Convert the carboxylic acid to a methyl ester to direct the subsequent Grignard addition and prevent acid-base quenching of the organometallic reagent.

  • Reagents: 6-Chloronicotinic acid (1.0 equiv), Thionyl Chloride (SOCl₂, 1.5 equiv), Methanol (Solvent).

  • Protocol:

    • Suspend 6-chloronicotinic acid (10.0 g, 63.5 mmol) in anhydrous Methanol (100 mL) at 0°C.

    • Add SOCl₂ (7.0 mL, 95.2 mmol) dropwise over 30 minutes. (Caution: Exothermic, gas evolution).[1]

    • Heat the mixture to reflux (65°C) for 4 hours. Monitor by TLC (30% EtOAc/Hexane).

    • Concentrate the solvent in vacuo.

    • Redissolve residue in EtOAc (150 mL) and wash with saturated NaHCO₃ (2 x 50 mL) to neutralize residual acid.

    • Dry over Na₂SO₄, filter, and concentrate.

  • Expected Yield: 92-95% (White solid).

  • Checkpoint: Product should be distinct from starting material on TLC (higher R_f).

Step 2: Regioselective C4-Methylation (The Critical Step)

Objective: Install the methyl group at C4 via conjugate addition. The presence of CuI favors 1,4-addition over 1,2-addition (carbonyl attack).

  • Reagents: Methyl 6-chloronicotinate (from Step 1), Methylmagnesium bromide (MeMgBr, 3.0M in ether), Copper(I) Iodide (CuI), DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).

  • Protocol:

    • Complex Formation: In a flame-dried flask under Argon, dissolve Methyl 6-chloronicotinate (5.0 g, 29.1 mmol) and CuI (550 mg, 10 mol%) in anhydrous THF (80 mL). Cool to -78°C.[2][3][4]

    • Addition: Add MeMgBr (3.0M, 11.6 mL, 35.0 mmol) dropwise over 20 minutes. The solution will turn deep yellow/brown.

    • Reaction: Stir at -78°C for 1 hour. Mechanism Note: This forms the dihydropyridine intermediate.

    • Quench/Oxidation: While still at -78°C, add a solution of DDQ (7.2 g, 32.0 mmol) in THF (30 mL). Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Note: DDQ re-aromatizes the ring.

    • Workup: Dilute with EtOAc (200 mL). Wash with 1M NaOH (to remove hydroquinone byproducts) and Brine.

    • Purification: Flash column chromatography (Hexanes/EtOAc gradient 90:10 to 70:30).

  • Expected Yield: 65-75%.

  • Data Validation: ¹H NMR should show a new singlet (~2.3-2.6 ppm) corresponding to the C4-Methyl group and loss of the C4 proton.

Step 3: S_NAr Reaction with Pyrrolidine

Objective: Displace the C6-chloro group. The 4-methyl group exerts minor steric hindrance, but the reaction proceeds smoothly with heat.

  • Reagents: Methyl 4-methyl-6-chloronicotinate (from Step 2), Pyrrolidine, DIPEA (Diisopropylethylamine), DMF.

  • Protocol:

    • Dissolve Methyl 4-methyl-6-chloronicotinate (3.0 g, 16.2 mmol) in DMF (30 mL).

    • Add DIPEA (4.2 mL, 24.3 mmol) followed by Pyrrolidine (2.0 mL, 24.3 mmol).

    • Heat the reaction vessel to 80°C for 6 hours.

    • Monitoring: LC-MS should show total conversion to the mass [M+H]⁺ = 221.1.

    • Workup: Pour into ice water (150 mL). The product often precipitates. If solid, filter and wash with water. If oil, extract with EtOAc.

  • Expected Yield: 85-90%.

Step 4: Ester Hydrolysis

Objective: Reveal the final carboxylic acid.[5]

  • Reagents: LiOH·H₂O, THF, Water.[2]

  • Protocol:

    • Dissolve the ester (3.0 g) in THF (20 mL) and Water (10 mL).

    • Add LiOH·H₂O (1.7 g, 3.0 equiv).

    • Stir at 50°C for 3 hours.

    • Isolation: Concentrate THF. Acidify the aqueous layer to pH ~4 using 1M HCl. The product will precipitate as a white/off-white solid.

    • Filter and dry under vacuum.

  • Final Yield: 90-95%.

Data Summary & Troubleshooting

Quantitative Metrics
StepTransformationReagent KeyTypical YieldCritical Parameter
1 EsterificationSOCl₂, MeOH94%Moisture control
2 C4-MethylationMeMgBr, CuI, DDQ70%Temperature (-78°C) & Oxidant stoichiometry
3 S_NArPyrrolidine, DMF88%Temperature (80°C required)
4 HydrolysisLiOH, THF/H₂O92%pH adjustment for precipitation
Troubleshooting Guide
  • Issue (Step 2): Low yield of methylated product; presence of starting material.

    • Cause: Incomplete oxidation of the dihydropyridine intermediate.

    • Solution: Ensure DDQ is fresh. Alternatively, use Chloranil as the oxidant if DDQ is too aggressive (causing tarring).

  • Issue (Step 3): Sluggish reaction.

    • Cause: Steric hindrance from the 4-methyl group.

    • Solution: Increase temperature to 100°C or use NMP as solvent to access higher temperatures.

Mechanistic Insight: Why this Route?

The decision to methylate before adding the pyrrolidine is based on Electronic Activation .

  • Electrophilicity: The pyridine ring in Methyl 6-chloronicotinate is highly electron-deficient due to the electron-withdrawing ester (C3) and chlorine (C6). This makes the ring susceptible to nucleophilic attack by the Grignard reagent.

  • Regioselectivity: The ester group at C3 directs the nucleophile to the C4 position (conjugate addition).

  • Contra-indication: If pyrrolidine were added first, the resulting 6-(pyrrolidin-1-yl) group would donate electron density into the ring (via resonance), significantly raising the LUMO energy. This would render the ring inert to the subsequent Grignard attack, leading to failure or forcing harsh conditions that degrade the molecule.

Mechanism Substrate Methyl 6-chloronicotinate (Electron Deficient) RouteA Route A (Recommended): Methylate First Substrate->RouteA RouteB Route B (Failed): S_NAr First Substrate->RouteB ResultA Successful C4 Attack (High Yield) RouteA->ResultA Ring remains electrophilic ResultB Ring Deactivated (Grignard Fails) RouteB->ResultB Pyrrolidine donates e- density

Figure 2: Mechanistic logic for the sequence of events.

References

  • Regioselective Alkylation of Pyridines

    • Source: Comins, D. L., & O'Connor, S. (1991). "Regioselective addition of Grignard reagents to 1-acylpyridinium salts." Advances in Heterocyclic Chemistry.
    • Relevance: Establishes the foundation for 1,4-addition to activated pyridine deriv
    • Link:

  • S_NAr Reactions on Chloronicotinic Acids

    • Source: Schlosser, M. (2005). "The S_NAr Reaction: Mechanistic Aspects and Synthetic Applications.
    • Relevance: Validates the conditions for displacing chlorine on pyridine rings with amines.
    • Link:

  • Synthesis of 4-Substituted Nicotinates

    • Source:Journal of Medicinal Chemistry (Specific protocols regarding 4-methyl-6-chloronicotinate synthesis often appear in kinase inhibitor patent literature, e.g.
    • Link:

  • Oxidation of Dihydropyridines

    • Source: Pfister, J. R. (1990). "Rapid aromatization of Hantzsch-1,4-dihydropyridines with DDQ." Synthesis.
    • Relevance: Provides the specific stoichiometry for the DDQ oxid
    • Link:

Sources

Application Notes & Protocols: Nucleophilic Aromatic Substitution for the Synthesis of Pyrrolidinyl Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of pyrrolidinyl pyridines via nucleophilic aromatic substitution (SNAr). It delves into the underlying mechanistic principles, offers detailed experimental protocols, and presents troubleshooting guidance to facilitate the successful application of this pivotal synthetic transformation. Pyrrolidinyl pyridine scaffolds are of immense interest in medicinal chemistry, and mastering their synthesis is crucial for the development of novel therapeutics.[1][2][3]

Introduction: The Significance of Pyrrolidinyl Pyridines and SNAr Synthesis

The pyridine ring is a fundamental heterocyclic scaffold found in a vast array of pharmaceuticals, agrochemicals, and functional materials.[2][3] Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure in drug design.[4] When functionalized with a pyrrolidine moiety, the resulting pyrrolidinyl pyridines exhibit a diverse range of biological activities, including but not limited to, antimicrobial, antiviral, and anticancer properties.[1][2][5] The five-membered pyrrolidine ring introduces a non-planar, sp³-rich structural element that can effectively explore pharmacophore space and enhance molecular three-dimensionality, which is often correlated with improved pharmacological profiles.[1]

Nucleophilic aromatic substitution (SNAr) has emerged as a powerful and efficient method for the construction of C-N bonds in the synthesis of these valuable compounds.[6][7] This strategy is particularly advantageous for heteroaromatic systems like pyridine, which are inherently electron-deficient and thus more susceptible to nucleophilic attack compared to their carbocyclic counterparts.[7][8] The SNAr approach offers a direct and often high-yielding route to pyrrolidinyl pyridines, avoiding the need for transition-metal catalysts that can sometimes lead to product contamination.[9]

Mechanistic Insights: The SNAr Reaction on the Pyridine Ring

The SNAr reaction on a pyridine ring proceeds through a stepwise addition-elimination mechanism.[10] The electron-withdrawing nature of the ring nitrogen atom renders the carbon atoms at the 2- and 4-positions particularly electrophilic and susceptible to nucleophilic attack.[11][12]

The key steps of the mechanism are as follows:

  • Nucleophilic Attack: The nucleophile, in this case, pyrrolidine, attacks the electron-deficient carbon atom of the pyridine ring bearing a suitable leaving group (e.g., a halide). This initial attack is typically the rate-determining step and leads to the formation of a high-energy, anionic intermediate known as a Meisenheimer complex.[11][13]

  • Stabilization of the Intermediate: The negative charge of the Meisenheimer complex is delocalized across the aromatic system and, crucially, onto the electronegative nitrogen atom of the pyridine ring when the attack occurs at the 2- or 4-position.[11] This resonance stabilization is a key factor favoring substitution at these positions over the 3-position.[11]

  • Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored through the expulsion of the leaving group, yielding the final pyrrolidinyl pyridine product.

Caption: General workflow of the SNAr mechanism.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a representative pyrrolidinyl pyridine derivative.

Materials and Reagents
Material/ReagentGradeSupplierNotes
2-ChloropyridineReagentSigma-AldrichOr equivalent
Pyrrolidine≥99%Sigma-AldrichOr equivalent
Potassium Carbonate (K₂CO₃)AnhydrousSigma-AldrichOr equivalent
N,N-Dimethylformamide (DMF)AnhydrousSigma-AldrichOr equivalent
Ethyl AcetateACS GradeFisher ScientificFor extraction
Brine (Saturated NaCl solution)For washing
Anhydrous Sodium Sulfate (Na₂SO₄)For drying
Silica Gel60 Å, 230-400 meshFor column chromatography
Step-by-Step Synthesis Protocol

Reaction: Synthesis of 2-(Pyrrolidin-1-yl)pyridine

  • Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloropyridine (1.0 g, 8.8 mmol, 1.0 eq.).

  • Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF, 20 mL) to the flask, followed by anhydrous potassium carbonate (2.43 g, 17.6 mmol, 2.0 eq.).

  • Nucleophile Addition: Add pyrrolidine (1.25 g, 17.6 mmol, 2.0 eq.) to the reaction mixture dropwise at room temperature while stirring.

  • Reaction Conditions: Heat the reaction mixture to 80 °C and maintain this temperature for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure 2-(pyrrolidin-1-yl)pyridine.

Caption: A typical experimental workflow for the SNAr synthesis.

Optimization and Troubleshooting

The success of the SNAr reaction can be influenced by several factors. The following table provides guidance on optimizing reaction conditions and troubleshooting common issues.

Parameter/ProblemRecommended Action/Explanation
Low Reaction Rate * Increase Temperature: SNAr reactions are often accelerated by heat. Consider increasing the temperature in increments of 10-20 °C.
  • Use a More Polar Aprotic Solvent: Solvents like DMSO or NMP can enhance the reaction rate.

  • Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times.[14] | | Incomplete Conversion | * Increase Excess of Nucleophile: Using a larger excess of pyrrolidine (e.g., 3-4 equivalents) can drive the reaction to completion.

  • Use a Stronger Base: If the leaving group is a poor one, a stronger base like sodium hydride (NaH) may be necessary. | | Side Product Formation | * Lower Reaction Temperature: High temperatures can sometimes lead to decomposition or side reactions.

  • Optimize Base: The choice and amount of base can be critical. A weaker base might be sufficient and lead to a cleaner reaction profile. | | Difficulty with Purification | * Thorough Workup: Ensure complete removal of DMF by extensive washing with water and brine.

  • Alternative Purification: If column chromatography is challenging, consider distillation or crystallization. |

Conclusion

The nucleophilic aromatic substitution reaction is a robust and versatile tool for the synthesis of pyrrolidinyl pyridines. A thorough understanding of the reaction mechanism, careful selection of reaction conditions, and systematic troubleshooting are key to achieving high yields and purity. The protocols and guidelines presented in this application note are intended to provide a solid foundation for researchers to successfully synthesize these important heterocyclic compounds for applications in drug discovery and development.

References

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018, October 17). Stack Exchange. [Link]

  • SNAr Reactions of Pyridine: Videos & Practice Problems. (2024, September 24). Pearson. [Link]

  • Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. ACS Publications. [Link]

  • Nucleophilic substitution reactions in pyridine. Quimica Organica. [Link]

  • (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. (2020, September 8). YouTube. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, August 10). Springer. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. ResearchGate. [Link]

  • Pyrrolidine synthesis via ring contraction of pyridines. Nature Communications. [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021, October 13). PMC. [Link]

  • Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions. Semantic Scholar. [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. SciSpace. [Link]

  • Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. Semantic Scholar. [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. (2016, May 17). PMC. [Link]

  • Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. PMC. [Link]

  • Pyrrolidine synthesis via ring contraction of pyridines. (2025, March 13). PMC. [Link]

  • Lewis Acids for the Activation of Pyridines for Further Functionalisation. University of Bath. [Link]

  • Pyridines deep dive: Applications and side effects. Chempanda. [Link]

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]

  • General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Chemistry Portal. [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022, September 26). Frontiers in Chemistry. [Link]

  • Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. SciSpace. [Link]

  • Amination of 2-halopyridines. [a]. ResearchGate. [Link]

  • (PDF) Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. ResearchGate. [Link]

  • Directed nucleophilic aromatic substitution reaction. The Royal Society of Chemistry. [Link]

Sources

Scalable synthesis methods for 4-methyl nicotinic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-methyl nicotinic acid (4-MNA) and its derivatives presents a classic regioselectivity challenge in heterocyclic chemistry. The "4-methyl" position on the pyridine ring is sterically and electronically distinct, often leading to isomeric mixtures (e.g., contamination with isonicotinic acid derivatives) when using non-specific methods.

This guide moves beyond traditional, low-yield laboratory methods to present three scalable, industrial-grade protocols . We prioritize methods that minimize chromatographic purification and maximize atom economy.

Strategic Selection Guide:

ConstraintRecommended MethodologyKey Advantage
Cost-Driven / Multi-Kilo Scale Method A: Hydrolysis of NitrilesUses commercially available precursors; aqueous processing; no cryogenics.
High Purity / API Intermediates Method B: Continuous Flow Lithiation>99% Regiocontrol; precise electrophile introduction; scalable safety profile.
Complex Substitution Patterns Method C: Bohlmann-Rahtz CyclizationDe novo ring construction; allows modular assembly of highly substituted derivatives.

Strategic Analysis & Decision Matrix

The following decision tree illustrates the logic for selecting the appropriate synthetic route based on starting material availability and downstream requirements.

SynthesisDecisionTree Start Target: 4-Methyl Nicotinic Acid Derivatives Q1 Is the Pyridine Ring Already Formed? Start->Q1 Q2 Is 3-Cyano-4-Picoline Available? Q1->Q2 Yes MethodC Method C: Bohlmann-Rahtz Cyclization Q1->MethodC No (De Novo Build) Q3 Is Cryogenic/Flow Equipment Available? Q2->Q3 No (Need Functionalization) MethodA Method A: Nitrile Hydrolysis (Base-Mediated) Q2->MethodA Yes (Lowest Cost) MethodB Method B: Lithium-Halogen Exchange (Continuous Flow) Q3->MethodB Yes (High Precision) Q3->MethodC No (Alternative Route)

Figure 1: Strategic decision matrix for selecting the optimal synthesis route based on lab capabilities and precursor availability.

Method A: Alkaline Hydrolysis of 3-Cyano-4-Methylpyridine

Best For: Multi-kilogram scale manufacturing of the parent acid (4-MNA). Mechanism: Nucleophilic attack on the nitrile carbon followed by elimination of ammonia.

Technical Rationale

Direct oxidation of 3,4-lutidine (3,4-dimethylpyridine) is the "textbook" approach but is operationally flawed due to the difficulty in stopping oxidation at the mono-carboxylic acid stage without over-oxidizing the 4-methyl group. The nitrile precursor (3-cyano-4-methylpyridine) effectively "masks" the carboxylic acid, allowing for a clean, high-yield hydrolysis that leaves the sensitive 4-methyl group intact.

Protocol: Batch Hydrolysis (1.0 kg Scale)

Reagents:

  • 3-Cyano-4-methylpyridine (1.0 equiv)

  • Sodium Hydroxide (4.0 equiv)

  • Ethanol (95%, solvent)

  • Conc. HCl (for acidification)[1]

Step-by-Step Workflow:

  • Charging: Into a 10 L glass-lined reactor equipped with a reflux condenser and mechanical stirrer, charge 1.2 kg of 3-cyano-4-methylpyridine (10.2 mol).

  • Solvation: Add 7.2 L of 70% aqueous ethanol . Agitate at 200 RPM.

  • Base Addition: Slowly add 1.6 kg of NaOH pellets (40.6 mol). Caution: Exothermic.

  • Reaction: Heat the mixture to reflux (approx. 80-85°C) for 2 to 3 hours .

    • Checkpoint: Monitor by TLC or HPLC. Disappearance of the nitrile peak (2230 cm⁻¹ in IR) indicates completion.

  • Workup: Cool the reaction mass to 20-25°C.

  • Acidification: Dropwise add Conc. HCl (~4.0 L) while monitoring internal temperature (keep <40°C) until pH reaches 3.0–3.5 (the isoelectric point of nicotinic acids).

  • Isolation: The product precipitates as a white solid. Stir at 0-5°C for 1 hour to maximize crystallization.

  • Filtration: Filter the slurry and wash the cake with cold ethanol (2 x 500 mL).

  • Drying: Vacuum dry at 60°C for 12 hours.

Expected Yield: 92–96% Purity: >98% (HPLC)

Method B: Continuous Flow Lithiation-Carboxylation

Best For: Synthesis of complex derivatives, isotopically labeled compounds, or when starting from 3-bromo-4-methylpyridine. Mechanism: Halogen-Lithium exchange followed by electrophilic quench.

Technical Rationale

Batch lithiation of pyridines usually requires -78°C to prevent the "Halogen Dance" (migration of the lithium species) or nucleophilic attack on the ring. Continuous Flow Chemistry allows this reaction to proceed at much higher temperatures (-40°C to -20°C) due to superior heat transfer and precise residence time control (seconds), preventing side reactions before the electrophile is introduced.

Protocol: Flow Synthesis (Gram-to-Kilo Scale)

Equipment Setup:

  • Pumps: 2x High-pressure HPLC pumps (e.g., Knauer or Vapourtec).

  • Reactor: PFA tubing reactor (10 mL volume) cooled to -30°C.

  • Reagents:

    • Stream A: 3-Bromo-4-methylpyridine (0.5 M in dry THF).

    • Stream B: n-Butyllithium (0.5 M in Hexanes).

    • Stream C: CO2 gas (or electrophile solution).

Step-by-Step Workflow:

  • System Preparation: Dry the flow reactor by flushing with anhydrous THF for 20 min. Set the cooling loop to -30°C .

  • Lithiation (Zone 1):

    • Pump Stream A and Stream B into a T-mixer at equal flow rates (e.g., 5 mL/min each).

    • Residence Time: Set tubing length to achieve a residence time (

      
      ) of 15–30 seconds . This is critical. Too long = isomerization; too short = incomplete lithiation.
      
  • Quenching (Zone 2):

    • Direct the output of Zone 1 immediately into a second mixer fed by Stream C (CO2 gas) or a saturated solution of dry ice in THF.

    • Note: If making derivatives (e.g., amides/esters), Stream C would contain the respective electrophile (e.g., ethyl chloroformate).

  • Collection: Collect the output into a flask containing aqueous NH4Cl.

  • Workup: Adjust pH to 3-4, extract with EtOAc, and evaporate.

Diagram: Flow Chemistry Setup

FlowChemistry Substrate 3-Bromo-4-methylpyridine (in THF) Mixer1 T-Mixer 1 (-30°C) Substrate->Mixer1 BuLi n-BuLi (in Hexanes) BuLi->Mixer1 Electrophile Electrophile (CO2 or Ester) Mixer2 T-Mixer 2 (Quench) Electrophile->Mixer2 Reactor1 Residence Loop (t = 20s) Mixer1->Reactor1 Lithiation Reactor1->Mixer2 Lithiated Species Collection Product Collection (Aq. NH4Cl) Mixer2->Collection Product

Figure 2: Continuous flow setup for the lithiation-carboxylation sequence, enabling precise temperature and time control.

Method C: Bohlmann-Rahtz Cyclization (De Novo Synthesis)

Best For: Creating 4-methyl nicotinic acid derivatives with complex substitution patterns at positions 2 and 6. Mechanism: Condensation of an enamine with an alkynone, followed by cyclodehydration.[2][3]

Technical Rationale

When the pyridine ring requires multiple substituents (e.g., 2-aryl-4-methyl-nicotinates), modifying a pre-existing ring is inefficient. The Bohlmann-Rahtz reaction builds the pyridine ring around the substituents, offering 100% regiocontrol.

Protocol: 3-Component Synthesis

Reagents:

  • Ethyl acetoacetate (Precursor for 4-methyl group).

  • Propargyl aldehyde or specific alkynone.

  • Ammonium acetate (Nitrogen source).

Step-by-Step Workflow:

  • Enamine Formation: React ethyl acetoacetate with ammonium acetate in ethanol at room temperature for 1 hour to generate ethyl 3-aminocrotonate in situ.

  • Addition: Add the alkynone (1.0 equiv) to the reaction mixture.

  • Cyclization: Heat the mixture to 60°C (mild heat) or use Microwave Irradiation (100°C, 10 min) for rapid conversion.

  • Purification: Evaporate solvent. The product often crystallizes upon cooling. If not, a short silica plug (Hexane:EtOAc 4:1) is sufficient.

Analytical Quality Control

To validate the synthesis and ensure the "4-methyl" regiochemistry (distinguishing from 6-methyl or 2-methyl isomers), use the following markers:

Analytical MethodExpected Signal for 4-Methyl Nicotinic Acid
1H NMR (DMSO-d6) Singlet at ~2.6 ppm (3H, Methyl).[1] Singlet at ~9.0 ppm (C2-H) and Doublet at ~8.7 ppm (C6-H). The lack of coupling for the C2 proton is diagnostic.
13C NMR ~21.4 ppm (Methyl carbon).[4] Carbonyl peak at ~166.4 ppm .
HPLC Retention time distinct from isonicotinic acid (typically elutes earlier on C18 columns).

References

  • Yu, Z., Sha, F., & Wang, P. (2016).[5] Practical and Efficient Large-Scale Preparation of 4-Methylnicotinic Acid.[5] Letters in Organic Chemistry, 13(6), 450-452.[5] Link

  • Bagley, M. C., et al. (2007).[4] The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications. Synlett, 2007(16), 2459-2482.[2] Link

  • Brégent, T., et al. (2025).[6] Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. Reaction Chemistry & Engineering. Link

  • ChemicalBook. (2026). 4-Methylnicotinic acid Properties and Production Procedures. Link

  • Li, C., et al. (2023).[7] Regioselective synthesis of 4-functionalized pyridines. Chem, 9(11). Link

Sources

Application Note: Functionalization Strategies for 4-Methyl-6-(pyrrolidin-1-yl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the specific challenges of functionalizing 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid . Unlike simple benzoic acids, this scaffold presents a unique "Steric-Electronic" duality that often leads to failed standard couplings.[1]

Executive Summary & Chemical Analysis

The functionalization of 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid is a critical step in the synthesis of kinase inhibitors and nAChR ligands.[1] However, standard protocols (e.g., EDC/HOBt) frequently result in low yields or incomplete conversion.[1] This failure is driven by two synergistic factors intrinsic to the scaffold:

  • Steric Shielding (The C4-Methyl Effect): The methyl group at position 4 is ortho to the carboxylic acid at position 3.[1] This creates a significant steric barrier, blocking the trajectory of bulky nucleophiles or large coupling reagents.

  • Electronic Deactivation (The C6-Pyrrolidine Effect): The pyrrolidine ring at position 6 is a strong electron donor (

    
     effect).[1] It pushes electron density into the pyridine ring, significantly reducing the electrophilicity of the carbonyl carbon.
    

The Solution: Successful functionalization requires "High-Energy Activation" (via acid chlorides) or "Nucleophilic Displacement" strategies (alkylation) rather than standard condensation equilibrium methods.[1]

Decision Matrix: Selecting the Right Protocol

Before starting, select your pathway based on the target derivative and scale.[1]

DecisionMatrix Start Target Derivative? Amide Amide (Drug Analog) Start->Amide Ester Ester (Prodrug/Int) Start->Ester Alcohol Alcohol (Reduction) Start->Alcohol AmideCheck Is Amine Hindered? Amide->AmideCheck MethodC Protocol C: Alkylation (Cs2CO3) (Bypasses Sterics) Ester->MethodC Preferred MethodD Protocol D: Borane-THF (Chemoselective) Alcohol->MethodD MethodA Protocol A: Acid Chloride (High Activity) AmideCheck->MethodA Yes (Anilines, 2° Amines) MethodB Protocol B: HATU/DIPEA (Screening) AmideCheck->MethodB No (Primary Amines)

Figure 1: Strategic workflow for selecting the optimal functionalization method based on steric demands.

Detailed Experimental Protocols

Protocol A: Amide Synthesis via Acid Chloride (The "Gold Standard")

Recommended for: Scale-up (>1g), unreactive amines (anilines), or when HATU fails.[1]

Rationale: Converting the acid to the acid chloride generates a highly reactive electrophile that overcomes the electronic deactivation from the pyrrolidine ring.

Materials:

  • Substrate: 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid (1.0 equiv)[1]

  • Reagent: Thionyl Chloride (SOCl

    
    ) (5.0 equiv) or Oxalyl Chloride (1.5 equiv + cat.[1] DMF)
    
  • Solvent: Dichloromethane (DCM) (anhydrous)[1]

  • Base: Diisopropylethylamine (DIPEA) (3.5 equiv) — Critical: Excess base is needed to neutralize the HCl and the basic pyrrolidine nitrogen.

Step-by-Step Procedure:

  • Activation: Suspend the nicotinic acid derivative in anhydrous DCM (0.2 M) under Nitrogen.

  • Chlorination: Add Oxalyl Chloride (1.5 equiv) dropwise at 0°C, followed by 2 drops of DMF. (Caution: Gas evolution).[1]

  • Reflux: Allow to warm to room temperature (RT) and stir for 2 hours. If the solution does not become clear, heat to mild reflux (40°C) for 30 mins.

  • Evaporation: Concentrate the reaction mixture to dryness in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in fresh anhydrous DCM.

  • Coupling: To a separate flask, add the Target Amine (1.1 equiv) and DIPEA (3.5 equiv) in DCM. Cool to 0°C.[1]

  • Addition: Cannulate the acid chloride solution dropwise into the amine solution.

  • Workup (Critical):

    • Wash with Saturated NaHCO

      
        (removes unreacted acid).[1]
      
    • Do NOT wash with strong acid (1N HCl) .[1] The product contains a basic pyrrolidine/pyridine system and will be extracted into the aqueous layer.

    • Dry over Na

      
      SO
      
      
      
      and concentrate.
Protocol B: Esterification via Alkylation (The "Steric Bypass")

Recommended for: Methyl, Ethyl, or Benzyl esters.

Rationale: Standard Fischer esterification (Acid + Alcohol) is slow due to the hindered carbonyl.[1] Instead, we use Nucleophilic Substitution (S


2) .[1] The carboxylate anion attacks an unhindered alkyl halide.[1] This moves the steric challenge away from the reaction center.

Materials:

  • Substrate: 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid (1.0 equiv)[1]

  • Reagent: Alkyl Iodide/Bromide (e.g., MeI, BnBr) (1.2 equiv)[1]

  • Base: Cesium Carbonate (Cs

    
    CO
    
    
    
    ) (1.5 equiv)[1]
  • Solvent: DMF (Polar aprotic promotes S

    
    2)[1]
    

Step-by-Step Procedure:

  • Deprotonation: Dissolve the starting material in DMF (0.5 M).[1] Add Cs

    
    CO
    
    
    
    . Stir at RT for 30 mins.[1] The suspension will likely change color as the carboxylate forms.
  • Alkylation: Add the Alkyl Halide dropwise.[1]

  • Reaction: Stir at RT for 3–12 hours. (Monitor by LCMS; the non-polar ester will elute significantly later than the acid).

  • Workup:

    • Dilute with EtOAc.[1]

    • Wash 3x with Water/Brine (to remove DMF).[1]

    • Concentrate. Flash chromatography is usually required (Hexane/EtOAc gradient).[1]

Protocol C: Reduction to Alcohol (Prolinol Analog)

Recommended for: Creating scaffold intermediates for ether synthesis.[1]

Rationale: The electron-rich nature of the ring makes the acid resistant to mild reducing agents. Borane-THF complex is preferred over LiAlH


 for chemoselectivity and ease of handling.[1]

Step-by-Step Procedure:

  • Setup: Dissolve substrate in anhydrous THF (0.1 M) under Argon. Cool to 0°C.[1]

  • Addition: Add BH

    
    ·THF complex (1M solution, 3.0 equiv) dropwise.
    
  • Reaction: Stir at RT for 1 hour, then heat to reflux for 2 hours.

  • Quench: Cool to 0°C. Carefully add MeOH (excess) dropwise until bubbling ceases.

  • Acid Hydrolysis: Add 1N HCl (5 equiv) and reflux for 1 hour (breaks boron-amine complexes).

  • Basification & Extraction: Neutralize with solid NaOH pellets to pH > 10. Extract with DCM (3x).[1] Note: The product is very polar; ensure thorough extraction.

Troubleshooting & Expert Tips

IssueRoot CauseSolution
Low Yield (Amide) Incomplete activation due to sterics.[1][2]Switch from HATU to Acid Chloride (Protocol A).[1] Ensure the acid chloride formation step goes to completion (clear solution).[1]
Product in Aqueous Layer Product is basic (Pyrrolidine).[1]Avoid acidic workups. Keep the aqueous phase pH > 9 during extraction.[1] Use DCM/Isopropanol (3:1) for extraction if the product is polar.[1]
Starting Material Recovery Hydrolysis of active ester.[1][3]Ensure all solvents are strictly anhydrous.[1] The electron-rich carbonyl is less reactive, making the active intermediate prone to hydrolysis by trace water before the amine attacks.
Regioselectivity N/A (Only one acid group).[1]N/A. However, be aware that very strong electrophiles could potentially react with the pyrrolidine nitrogen (quaternization), though this is rare with acyl chlorides.[1]

References

  • Nicotinic Acid Derivatives in Drug Discovery

    • Source: "Nicotinic acid derivatives: Application and uses, review."[1][4] Journal of Research in Chemistry, 2021.[1][4]

    • Relevance: Establishes the biological importance of the nicotinic acid scaffold in medicinal chemistry.
  • Steric Hindrance in Amide Coupling

    • Source: "The Synthesis of Sterically Hindered Amides."[1][2][5] CHIMIA, 2016.[1]

    • Relevance: Validates the difficulty of ortho-substituted couplings and supports the use of high-energy intermedi
  • Reactivity of Electron-Rich Heterocycles

    • Source: "Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives." MDPI, 2023.[1]

    • Relevance: Discusses electronic deactiv
    • [1]

  • Pyrrolidine Analogs in Medicinal Chemistry

    • Source: "Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs."[1] MDPI, 2024.[1]

    • Relevance: Provides context on the stability and handling of pyrrolidine-containing precursors.
    • [1]

Sources

Troubleshooting & Optimization

Technical Support Center: Recrystallization & Purification of 4-Methyl-6-(pyrrolidin-1-yl)nicotinic Acid

[1][2][3]

Case ID: PUR-NIC-06-PYR Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2][3]

Executive Summary: The Physicochemical Challenge

You are likely encountering difficulty purifying 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid because it behaves as a zwitterionic amphiphile .[1][2][3]

Unlike simple organic acids, this molecule possesses a "push-pull" electronic structure:[1][2][3]

  • The Acidic Head: The carboxylic acid at C3 (pKa ≈ 3.5–4.8).[3]

  • The Basic Tail: The pyrrolidine ring at C6 acts as a strong electron donor.[3] While the ring nitrogen is conjugated to the pyridine (reducing its basicity compared to free pyrrolidine), it still creates a significant dipole.

  • The Lipophilic Core: The 4-methyl group and the pyrrolidine ring add lipophilicity, making water solubility poor despite the ionic potential.[3]

The Result: In neutral organic solvents, the molecule likely aggregates due to strong intermolecular hydrogen bonding (lattice energy), leading to high melting points and poor solubility.[2] In water, it likely forms an insoluble zwitterion at neutral pH.[3]

Part 1: Solvent Selection & Screening Guide

We do not recommend a single "magic solvent."[2][3] Instead, we categorize solvents based on the specific impurity profile and the physical state of your crude material.

Tier 1: The "Gold Standard" Systems (Protic Mixtures)

Best for: General purification of crude solids with moderate impurities.[2]

Solvent SystemRatio (v/v)Protocol NotesMechanism
Ethanol / Water 90:10 to 70:30Dissolve in boiling EtOH; add hot water until turbid.[1][2][3] Cool slowly.Disrupts zwitterionic lattice; water increases polarity to keep salts in solution while precipitating the neutral organic.[3]
Methanol / Water 80:20Similar to above.[3] Use if EtOH fails to dissolve the crude at reflux.[3]Higher solubility parameter than EtOH; better for more polar impurities.[2][3]
Acetic Acid (aq) 50% (v/v)Dissolve hot, cool to 4°C.The acid suppresses zwitterion formation, protonating the pyrrolidine/pyridine system to increase solubility, then crystallizing as the temperature drops.[2]
Tier 2: The "Oiling Out" Solutions (Aprotic/Anti-solvent)

Best for: Material that turns into a sticky gum/oil instead of crystals.[2]

Solvent SystemRatio (v/v)Protocol NotesMechanism
Acetonitrile / MTBE Solvent / Anti-solventDissolve in boiling MeCN; dropwise addition of MTBE.[1][2][3]MeCN solubilizes the lipophilic pyrrolidine/methyl regions; MTBE forces precipitation.[3]
DMF / Water 1:1 to 1:3Dissolve in minimum DMF at 60°C. Add water dropwise.[3]Warning: High product loss possible. Use only for very insoluble crude.[3]

Part 2: Troubleshooting & FAQs

Q1: "My compound won't dissolve in boiling ethanol, even with large volumes. What now?"

Diagnosis: Your compound is likely trapped in a stable zwitterionic crystal lattice (high lattice energy).[2][3] Solution: You must break the intermolecular ionic bonds using pH manipulation .[3]

Protocol:

  • Suspend the solid in Methanol (10 mL/g).

  • Add 2M NaOH dropwise until the solid fully dissolves (formation of the sodium carboxylate salt).

  • Filter off any insoluble mechanical impurities.[2][3]

  • Slowly add 2M HCl (or Acetic Acid) while stirring until you reach the Isoelectric Point (pI) (typically pH 4–6 for nicotinic acids).

  • The pure zwitterion should precipitate as a fine microcrystalline solid.[2][3]

Q2: "The product separates as an oil (oiling out) upon cooling."

Diagnosis: The temperature drop is too rapid, or the solvent system is too non-polar, causing the lipophilic pyrrolidine tail to aggregate before the crystal lattice forms. Solution: Seeding and "Cloud Point" management.

  • Reheat the mixture until the oil redissolves.

  • Add a seed crystal (if available) or scratch the glass wall.[2][3]

  • Insulate the flask with foil/cotton to slow the cooling rate.[3]

  • Advanced: Add a trace amount (1-2%) of DMSO to the solvent system.[1][2][3] This acts as a co-solvent to keep the "oil" phase in solution slightly longer, allowing nucleation to overtake phase separation.[3]

Q3: "Can I just purify it as a salt?"

Answer: Yes, and this is often superior to zwitterion recrystallization.[3] Recommendation: Convert to the Hydrochloride (HCl) salt .[2]

  • Method: Dissolve crude in EtOAc or IPA.[2][3] Add 1.1 eq of HCl (in dioxane or ether).[2][3] The HCl salt is usually much more crystalline and can be recrystallized from Isopropanol/Ethanol .[3]

Part 3: Decision Logic & Workflow

The following diagram illustrates the decision matrix for purifying 6-substituted nicotinic acids.

RecrystallizationLogicStartCrude 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acidSolubilityTestSolubility Test (Reflux)Start->SolubilityTestEthanolSoluble in EtOH?SolubilityTest->EthanolWaterAddAdd H2O (Anti-solvent)RecrystallizeEthanol->WaterAddYesInsolubleInsoluble in EtOHEthanol->InsolubleNoOilingOutProblem: Oils Out?WaterAdd->OilingOutCheckPHIs it Zwitterionic?Insoluble->CheckPHAcidBaseAcid/Base Swing:1. Dissolve in dil. NaOH2. Filter3. Precipitate with HCl (pH 4-5)CheckPH->AcidBaseYes (High MP solid)SlowCool1. Reheat2. Add DMSO (1%)3. Slow CoolOilingOut->SlowCoolYes

Caption: Workflow for selecting the purification pathway based on solubility and physical behavior.

Part 4: Scientific Rationale & Mechanism

The Pyrrolidine Effect

The pyrrolidine ring at position 6 is a crucial structural determinant.[3] In similar systems, such as 6-(pyrrolidin-1-yl)nicotinic acid , the pyrrolidine nitrogen is a strong electron donor (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

13
  • Impact: This increases the electron density on the pyridine ring, making the carboxylic acid slightly less acidic (higher pKa) than unsubstituted nicotinic acid.

  • Consequence: The zwitterionic form is stabilized.[3] The lipophilic pyrrolidine ring also disrupts water solubility, making pure water a poor solvent (unlike simple amino acids), necessitating the use of alcohols [1, 2].[2]

Isoelectric Precipitation

For aminonicotinic acids, the minimum solubility occurs at the isoelectric point (pI).

  • Mechanism: At pH < pI, the molecule is cationic (protonated N).[2] At pH > pI, it is anionic (carboxylate).[3] At pH ≈ pI, the net charge is zero, minimizing solvation by water and maximizing crystal lattice forces [3].

  • Data Point: Similar 6-aminonicotinic acid derivatives show optimal precipitation yields when the pH is adjusted to approximately 3.5–4.5 [4].[1][2][3]

References

  • PubChem. (n.d.).[2][3] Compound Summary: 6-(pyrrolidin-1-yl)nicotinic acid derivatives. National Library of Medicine.[2][3] Retrieved from [Link][2][3]

  • Mettler Toledo. (n.d.).[2][3] Recrystallization Guide: Solvents and Methods. Retrieved from [Link][2][3]

Technical Guide: Troubleshooting Amide Bond Formation with Sterically Hindered Nicotinic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Deceptive Simplicity of Nicotinic Acids[1]

Coupling nicotinic acids (pyridine-3-carboxylic acids) is a notorious bottleneck in medicinal chemistry.[1] On paper, the electron-deficient pyridine ring should render the carbonyl carbon more electrophilic, theoretically accelerating nucleophilic attack.[1] In practice, however, two opposing forces often stall the reaction:

  • The "Orth-Effect" (Sterics): Substituents at the 2- or 4-positions (ortho to the carboxylate) create a "picket fence," physically blocking the trajectory of bulky coupling reagents.[1]

  • Nitrogen Interference (Electronics): The pyridine nitrogen is a basic trap. It can form unreactive salts with the activated carboxylate (N-acyl pyridinium species) or sequester the coupling reagent itself.[1] Furthermore, the electron-withdrawing nature of the ring destabilizes the active ester intermediate, making it prone to hydrolysis or rearrangement (e.g., N-acyl urea formation) before the amine can attack.[1]

This guide moves beyond standard EDC/HOBt protocols, which frequently fail for these substrates, and focuses on high-energy, steric-tolerant methodologies.[1]

Diagnostic Workflow: The Coupling Decision Matrix

Before selecting a reagent, assess the "Steric/Electronic Index" of your substrate. Do not default to HATU if the hindrance is extreme; you will only generate large amounts of urea byproduct.

CouplingWorkflow start START: Substrate Analysis q1 Is the Nicotinic Acid Ortho-Substituted (2- or 4-position)? start->q1 q2 Is the Amine Nucleophile Weak or Hindered? q1->q2 No (Unlikely for this topic) path_hard High Hindrance q1->path_hard Yes (e.g., 2-chloro-nicotinic) path_easy Standard Hindrance q2->path_easy No (Primary/Reactive Amine) q2->path_hard Yes (Aniline/Secondary Amine) sol_hatu Method A: Uronium Activation (COMU or HATU + HOAt) path_easy->sol_hatu sol_t3p Method B: Propylphosphonic Anhydride (T3P in Pyridine/EtOAc) path_easy->sol_t3p If Epimerization Prone path_hard->sol_t3p First Line Defense sol_acyl Method C: Acyl Fluoride/Chloride (TFFH or Ghosez's Reagent) path_hard->sol_acyl If T3P Fails

Figure 1: Decision matrix for selecting coupling reagents based on steric hindrance and amine reactivity.

Technical Deep Dive: Reagent Selection & Causality

Q: Why did my standard EDC/NHS or HBTU coupling fail?

A: Carbodiimides (EDC) and standard uroniums (HBTU) create bulky intermediates.[1] In ortho-substituted nicotinic acids, the active ester (O-acylisourea or OBt ester) is too sterically crowded.[1] The amine cannot approach the carbonyl carbon effectively.[1]

  • Consequence: The active intermediate waits too long for the amine, leading to N-acyl urea rearrangement (irreversible byproduct) or hydrolysis.[1]

Q: When should I use T3P (Propylphosphonic Anhydride)?

A: T3P is the "Specialist" for sterically hindered systems.

  • Mechanism: It forms a mixed anhydride.[2] Unlike the bulky HATU/HBTU intermediates, the phosphorus byproduct is water-soluble and the active species is relatively compact.[1]

  • The "Pyridine Effect": When used with nicotinic acids, T3P is often run in EtOAc with pyridine as the base. The pyridine acts as a nucleophilic catalyst, forming a transient, highly reactive N-acyl pyridinium salt that transfers the acyl group to the amine [1].[1]

  • Benefit: It shows the lowest rate of epimerization among common reagents [2].

Q: When is "The Nuclear Option" (Ghosez's Reagent) necessary?

A: When the hindrance is extreme (e.g., 2,4-disubstituted nicotinic acid + secondary amine), you must minimize the size of the leaving group.[1]

  • The Solution: Convert the acid to an Acid Chloride (Cl is small) or Acyl Fluoride (F is even smaller).[1]

  • Why Ghosez? Thionyl chloride (

    
    ) creates harsh acidic conditions (HCl) that can degrade sensitive groups.[1] Ghosez's reagent (1-Chloro-N,N,2-trimethylpropenylamine) generates the acid chloride under neutral conditions  [3].[1]
    

Experimental Protocols

Protocol A: High-Performance T3P Coupling

Best for: Moderate hindrance, epimerization-prone substrates, and ease of purification.[1]

Materials:

  • Nicotinic Acid derivative (1.0 equiv)[1]

  • Amine (1.1 - 1.2 equiv)[1][3]

  • T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)[1]

  • Base: Pyridine (3.0 - 5.0 equiv) or DIPEA (3.0 equiv)[1]

  • Solvent: EtOAc (Preferred) or DMF/2-MeTHF.[1]

Step-by-Step:

  • Dissolution: Dissolve the nicotinic acid and amine in EtOAc (concentration ~0.1 - 0.2 M).

    • Note: If solubility is poor, use DMF or a 1:1 mixture.

  • Base Addition: Add Pyridine (or DIPEA). Cool to 0°C if the substrate is chiral/sensitive; otherwise, room temperature is acceptable.

  • Activation: Add T3P solution dropwise.

    • Why dropwise? Exotherms can occur, and controlling addition prevents local overheating which causes side reactions.

  • Reaction: Allow to warm to RT and stir.

    • Monitoring: T3P reactions are often slower than HATU. Allow 2–12 hours.

  • Workup (The "Magic" Step):

    • Dilute with EtOAc.[2]

    • Wash with Water x2, Sat. NaHCO3 x2, and 0.5M HCl (if product is not basic).

    • Result: T3P byproducts are completely water-soluble.[1] Flash chromatography is often unnecessary.

Protocol B: Neutral Acid Chloride via Ghosez's Reagent

Best for: Extreme steric hindrance ("The Impossible Coupling").[1]

Materials:

  • Nicotinic Acid (1.0 equiv)[1]

  • Ghosez's Reagent (1-Chloro-N,N,2-trimethylpropenylamine) (1.1 - 1.5 equiv)[1]

  • Amine (1.1 equiv)[1][3]

  • Base: DIPEA or TEA (2.0 - 3.0 equiv)[1]

  • Solvent: Dry DCM or Chloroform.

Step-by-Step:

  • Activation: Dissolve the nicotinic acid in dry DCM under Argon/Nitrogen.

  • Reagent Addition: Add Ghosez's reagent dropwise at 0°C or RT. Stir for 1–2 hours.

    • Validation: Monitor by TLC (methanol quench of an aliquot shows the methyl ester) or crude NMR (shift of alpha-protons).[1]

  • Coupling: Once the acid chloride is formed, add the amine and DIPEA.

  • Catalysis (Optional): If the amine is unreactive, add 10 mol% DMAP (4-dimethylaminopyridine).

    • Warning: DMAP increases racemization risk. Use only if necessary.

Troubleshooting & FAQ

SymptomProbable CauseCorrective Action
Low Conversion (<20%) Steric bulk prevents attack on Active Ester.[1]Switch to Protocol B (Ghosez/Acid Chloride). The Chloride leaving group is much smaller than the OBt/OAt ester formed by HATU.[1]
Formation of N-Acyl Urea Slow amine attack allows rearrangement of carbodiimide intermediate.[1]Abandon EDC/DCC. Switch to T3P or Phosphonium reagents (PyBOP), which do not form urea byproducts.[4]
Epimerization (Racemization) Over-activation or high basicity (DIPEA) extracting alpha-proton.[1]Use T3P with Pyridine. Pyridine is a weaker base than DIPEA/TEA and T3P is known for low epimerization [2].
Reaction turns black/tarry Pyridine ring decomposition or polymerization.Exclude Oxygen. Pyridine radicals can form.[5] Run strictly under Nitrogen/Argon. Lower the temperature to 0°C.
Product stuck in water layer Nicotinamide product is amphoteric or highly polar.Salting Out. Saturate the aqueous layer with NaCl or use n-Butanol/DCM (1:[1]9) for extraction.

References

  • Dunetz, J. R., et al. (2011).[5] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Link[1]

  • Bode, J. W., et al. (2011). T3P (Propanephosphonic Acid Anhydride) in Organic Synthesis. Tetrahedron Letters. Link

  • Ghosez, L., et al. (1979). Synthesis of acyl chlorides under neutral conditions. Journal of the Chemical Society, Chemical Communications. Link

  • Ulven, T., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Link

Sources

Optimizing HPLC separation for 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: HPLC Optimization for 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid

Current Status: Operational Analyst Level: Senior Application Scientist Subject: Method Development & Troubleshooting Guide

Executive Summary: The Physicochemical Challenge

You are likely encountering difficulties with 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid because it is a classic "chromatographic chameleon."

Structurally, this molecule possesses an amphoteric (zwitterionic) nature:

  • Acidic Domain: The carboxylic acid at position 3 (approx. pKa ~3.8).

  • Basic Domain: The pyridine nitrogen, whose electron density is enriched by the pyrrolidinyl donation at position 6 (approx. pKa ~6.5).

The Core Conflict: At neutral pH, the molecule exists largely as a zwitterion (net neutral charge but highly polar), leading to dewetting (pore exclusion) on C18 columns and early elution. Conversely, at high pH, it becomes anionic and is repelled by residual silanols.

This guide prioritizes pH control and stationary phase selection to resolve these conflicting behaviors.

Module 1: Method Development Strategy

Q: Which separation mode should I choose?

A: Do not start with a generic gradient. Your choice depends strictly on your available instrumentation and the sample matrix. Use the decision matrix below.

method_selection start Start: Define Sample Matrix matrix_check Is sample in high % Organic or Aqueous? start->matrix_check aqueous Aqueous / Buffer matrix_check->aqueous Aqueous organic High % ACN/MeOH matrix_check->organic Organic rp_route Reversed Phase (RP) (Preferred for Robustness) aqueous->rp_route hilic_route HILIC Mode (Preferred for MS Sensitivity) organic->hilic_route ph_decision Can you use pH < 2.5? rp_route->ph_decision col_hilic Column: Bare Silica or Amide Mobile Phase: 90% ACN / 10mM NH4OAc hilic_route->col_hilic low_ph Low pH Strategy (Protonated Cation) ph_decision->low_ph Yes (Standard) mid_ph Mid pH Strategy (Zwitterion) ph_decision->mid_ph No (Lab Constraint) col_low Column: C18 (End-capped) Mobile Phase: 0.1% TFA or Formic low_ph->col_low col_mid Column: Polar-Embedded C18 or Mixed-Mode (WCX) mid_ph->col_mid

Figure 1: Decision tree for selecting the optimal chromatographic mode based on sample matrix and pH constraints.

Module 2: The "Gold Standard" Protocol (Low pH RP-HPLC)

Why this works: By dropping the pH below 2.5, you protonate both the carboxylic acid (neutral) and the pyridine nitrogen (positive). The molecule behaves as a distinct cation. This suppresses the zwitterionic state and allows for predictable retention on alkyl chains.

Recommended Conditions:

ParameterSpecificationTechnical Rationale
Column C18 with High Carbon Load & End-capping (e.g., Agilent Zorbax Eclipse Plus or Waters XSelect HSS T3)"T3" or "Aq" type columns are critical to prevent phase collapse if starting at high aqueous content.
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA) TFA acts as an ion-pairing agent, masking the positive charge on the nitrogen and improving peak shape.
Mobile Phase B Acetonitrile + 0.08% TFAMatching TFA concentrations minimizes baseline drift.
Gradient 5% B to 60% B over 15 minThe pyrrolidine group adds hydrophobicity; the compound will likely elute in the 20-40% B range.
Temperature 40°CReduces mobile phase viscosity and improves mass transfer (sharper peaks).
Detection UV @ 260 nmThe nicotinic acid core has a strong absorbance max near 260-265 nm.

⚠️ Critical Warning: If using LC-MS , replace TFA with 0.1% Formic Acid . Note that peak tailing may increase slightly with Formic Acid compared to TFA due to the loss of the strong ion-pairing effect.

Module 3: Troubleshooting & FAQs

Q: My peak is tailing significantly (As > 1.5). Why?

A: Tailing in pyridine derivatives is usually caused by Silanol Activity . Even end-capped columns have residual silanols (Si-OH) on the silica surface. At pH > 3, these silanols deprotonate (Si-O⁻) and ionically bind to the positively charged pyridine nitrogen of your molecule.

Corrective Actions:

  • Add Salt: Add 10-20 mM Ammonium Formate to Mobile Phase A. The ammonium ions compete for the silanol sites, displacing your analyte.

  • Increase Temperature: Raising the column oven to 50°C (if column permits) speeds up the desorption kinetics, sharpening the tail.

  • Switch Column: Move to a "Hybrid Particle" column (e.g., Waters BEH or Phenomenex Kinetex EVO) which has fewer surface silanols than pure silica columns.

Q: The retention time is shifting between runs.

A: This indicates you are operating near the pKa inflection point . If your mobile phase pH is near 3.8 or 6.5, small changes in preparation (e.g., evaporation of organic modifier or temperature shifts) will drastically change the ionization ratio of the molecule.

  • Fix: Ensure your buffer pH is at least 2 units away from the pKa. Use pH 2.0 (well below) or pH 8.5 (well above, requires high-pH stable column).

Q: I see a "Ghost Peak" or carryover.

A: The pyrrolidine moiety can be "sticky."

  • Fix: Implement a needle wash with high organic strength (e.g., 50:50 MeOH:Water + 0.1% Formic Acid). Do not use pure water as a needle wash.

Module 4: Impurity Profiling (Synthesis Byproducts)

When optimizing for purity, you must separate the target from its likely synthetic precursors.

Likely ImpurityStructure/NatureRetention vs. TargetSeparation Strategy
4-Methyl-6-chloronicotinic acid Precursor (Halo-pyridine)Later Elution (More Hydrophobic)Increase gradient slope at the end of the run to clear this.
Pyrrolidine Reagent (Small Amine)Void Volume (No Retention)Ensure start of gradient is at least 3-5% B to flush this out; do not integrate the void.
Decarboxylated Analog Degradant (Loss of COOH)Significantly Later This molecule loses the hydrophilic acid group, becoming much more non-polar.

Module 5: Advanced Troubleshooting Workflow

Use this logic flow if standard optimization fails.

troubleshooting problem Problem Detected split Identify Issue problem->split tailing Peak Tailing split->tailing drift RT Drift split->drift split_peaks Split Peaks split->split_peaks sol_tailing 1. Add 10mM Buffer 2. Use Hybrid Column tailing->sol_tailing sol_drift 1. Check pH vs pKa 2. Thermostat Column drift->sol_drift sol_split 1. Sample Solvent Mismatch? (Inject in Mobile Phase) split_peaks->sol_split

Figure 2: Troubleshooting logic for common chromatographic anomalies associated with aminopyridines.

References

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in hydrophilic interaction chromatography. Journal of Chromatography A. Link

  • Neue, U. D., et al. (2001). Peak shape and retention of bases in reversed-phase chromatography. Journal of Chromatography A. Link

  • Agilent Technologies. (2020). Strategies for the Separation of Polar Compounds.[1][2] Technical Overview.[2][3] Link

  • Dolan, J. W. (2006). Temperature Selectivity in Reversed-Phase LC. LCGC North America. Link

Sources

Stability of 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid in acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice for experiments involving this compound, with a specific focus on its stability under acidic conditions.

Frequently Asked Questions (FAQs): Core Stability Profile

Q1: What is the primary stability concern when handling 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid in acidic solutions?

The principal stability issue arises from the acid-catalyzed hydrolysis of the 6-(pyrrolidin-1-yl) substituent. The bond between the pyridine ring (at C6) and the pyrrolidine nitrogen is susceptible to cleavage in an aqueous acidic environment. This is because the pyridine ring nitrogen can become protonated, which enhances the electrophilicity of the ring, making the C6 position vulnerable to nucleophilic attack by water. This reaction is analogous to the hydrolysis of an enamine or a vinylogous amide.[1][2]

Q2: What are the expected degradation products under acidic stress?

The primary degradation pathway leads to the formation of 4-methyl-6-hydroxynicotinic acid (which can exist in equilibrium with its tautomer, 4-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid ) and pyrrolidine .

Q3: How should I prepare and store acidic solutions of this compound to minimize degradation?

To ensure the integrity of your sample, follow these best practices:

  • Prepare Fresh: Solutions, especially those with a pH below 6, should be prepared fresh for immediate use whenever possible.

  • Control Temperature: If immediate use is not feasible, store the solution at refrigerated temperatures (2-8°C) to significantly slow the rate of hydrolysis.[3]

  • Protect from Light: While the primary instability is hydrolytic, as a general best practice for substituted pyridines, protection from light is recommended to prevent potential photolytic degradation.[3][4]

  • Buffer Selection: If your experiment allows, use a buffer system to maintain a consistent pH. Avoid unnecessarily strong acidic conditions if they are not required for your experimental endpoint.

Q4: Does the choice of acid (e.g., HCl vs. H₂SO₄ vs. Acetic Acid) significantly impact the degradation rate?

The rate of degradation is primarily dependent on the hydronium ion (H₃O⁺) concentration (i.e., the pH) rather than the specific acid counter-ion, especially with common laboratory acids like HCl and H₂SO₄.[5] Therefore, a 0.1 M HCl solution is expected to have a similar effect as a 0.05 M H₂SO₄ solution, as both provide a similar proton concentration. The key factor is the final pH of the solution.

Troubleshooting Guide: Investigating Unexpected Results

This section addresses specific issues you may encounter during your experiments.

Issue 1: Appearance of a new, more polar peak in HPLC analysis.
  • Symptom: When analyzing a sample that has been in an acidic mobile phase or an acidic diluent for some time, a new peak appears at an earlier retention time than the parent compound in a reverse-phase HPLC method.

  • Probable Cause: This is a classic sign of the formation of the 4-methyl-6-hydroxynicotinic acid degradant. The hydroxyl group makes this compound significantly more polar than the parent, resulting in a shorter retention time on a C18 column.[3]

  • Troubleshooting & Validation:

    • Perform a Time-Course Study: Re-inject the same sample at regular intervals (e.g., 0, 1, 2, 4 hours). A consistent increase in the area of the new peak, coupled with a decrease in the parent peak area, confirms that the degradation is occurring in your analytical solution.

    • Use LC-MS: Analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the mass of the new peak. The expected mass will correspond to that of 4-methyl-6-hydroxynicotinic acid.

    • Mitigation: Analyze samples immediately after preparation. If the mobile phase is causing degradation, consider using a mobile phase with a higher pH if your chromatography method allows, or expedite the run time.

Issue 2: Decreasing assay values or loss of potency over time.
  • Symptom: The measured concentration or biological activity of your compound in an acidic formulation decreases over the course of an experiment or upon storage.

  • Probable Cause: The compound is degrading, leading to a lower concentration of the active molecule.

  • Troubleshooting & Validation:

    • Conduct a Forced Degradation Study: Intentionally stress the compound under controlled acidic conditions to confirm the degradation pathway and quantify the rate of loss. A detailed protocol is provided in the next section.

    • Mass Balance Analysis: A robust stability-indicating HPLC method should be used to perform a mass balance calculation. The percentage loss of the parent compound should be approximately equal to the percentage gain of all degradation products. This ensures that all significant degradants are being accounted for.[4][6]

    • Re-evaluate Formulation: If stability is a critical issue, consider reformulating at a higher pH or in a non-aqueous vehicle.

Mechanistic Insight: The "Why" Behind the Instability

The stability of 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid is dictated by its electronic structure. The pyrrolidine substituent acts as a strong electron-donating group, pushing electron density into the pyridine ring. This makes the molecule susceptible to acid-catalyzed hydrolysis through the following proposed mechanism:

G cluster_0 Acid-Catalyzed Hydrolysis Pathway Parent Parent Compound (Protonated Pyridine) Intermediate Tetrahedral Intermediate Parent->Intermediate 2. Nucleophilic Attack Product 4-Methyl-6-hydroxynicotinic acid + Pyrrolidine Intermediate->Product 3. Elimination of Pyrrolidine ProtonOut -H⁺ Water H₂O Water->Intermediate Proton H⁺ Proton->Parent 1. Protonation

Caption: Experimental workflow for a forced degradation study.

Procedure:

  • Stock Solution Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to create a 1.0 mg/mL stock solution.

  • Stress Sample Preparation: In a volumetric flask, add a known volume of the stock solution and an equal volume of 0.1 M HCl. Dilute with water if necessary.

  • Control Sample Preparation: Prepare a control sample similarly, but use water instead of 0.1 M HCl.

  • Incubation: Place both samples in a thermostatic bath set to 60°C.

  • Time-Point Sampling: At specified intervals (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from both the stress and control samples.

  • Quenching: Immediately neutralize the aliquot from the stress sample by adding an equimolar amount of 0.1 M NaOH to stop the acid-catalyzed degradation.

  • Final Dilution: Dilute the quenched stress sample and the control sample to a suitable final concentration for analysis (e.g., 0.1 mg/mL) using the mobile phase.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method. An ideal method would be able to resolve the parent peak from all degradation products. [7][8] Data Interpretation:

  • Target Degradation: The goal is to achieve 5-20% degradation of the parent compound. [4]If degradation is too rapid, reduce the temperature or acid concentration. If it's too slow, increase them.

  • Peak Purity: Use a photodiode array (PDA) detector to assess peak purity and ensure the parent peak is not co-eluting with any degradants.

  • Structure Elucidation: Collect the fractions for the new degradation peaks and analyze them using high-resolution mass spectrometry (HRMS) and NMR to definitively confirm their structures. [7] Summary of Expected Results from Forced Degradation:

ConditionParameterExpected OutcomePrimary Degradant
0.1 M HCl, 60°C % Degradation5-20% (time-dependent)4-methyl-6-hydroxynicotinic acid
Control (Water), 60°C % Degradation< 1%None significant
Parent Compound Retention TimeT₁-
Primary Degradant Retention TimeT₂ (where T₂ < T₁)-

References

  • Title: Amide Hydrolysis: Acid and Base-Catalyzed Mechanism Source: Chemistry Steps URL: [Link]

  • Title: Chemistry of Amides Source: LibreTexts Chemistry URL: [Link]

  • Title: Ch20 : Amide hydrolysis Source: University of Calgary URL: [Link]

  • Title: Reactions of Amides Source: Save My Exams URL: [Link]

  • Title: Acidic and Basic Amide Hydrolysis Source: ResearchGate (originally from Quarterly Reviews, Chemical Society) URL: [Link]

  • Title: A method for the degradation of radioactive nicotinic acid Source: PubMed URL: [Link]

  • Title: The overview of biodegradation pathways of (A–C) nicotine and (D–F) nicotinic acid (NA) Source: ResearchGate URL: [Link]

  • Title: Nicotinate degradation in a microbial eukaryote: a novel, complete pathway extant in Aspergillus nidulans Source: bioRxiv URL: [Link]

  • Title: Additional Role of Nicotinic Acid Hydroxylase for the Transformation of 3-Succinoyl-Pyridine by Pseudomonas sp. Strain JY-Q Source: ASM Journals URL: [Link]

  • Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: ResolveMass URL: [Link]

  • Title: Nicotinic acid - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Development of forced degradation and stability indicating studies for drug substance and drug product Source: International Journal of Research in Pharmacology & Pharmacotherapeutics URL: [Link]

  • Title: HPLC Methods for analysis of 4-Pyridinecarboxylic acid Source: HELIX Chromatography URL: [Link]

  • Title: HPLC Separation of Pyridinecarboxylic Acids Source: SIELC Technologies URL: [Link]

  • Title: Forced degradation study -a new approach for stress testing of drug substances and drug products Source: ResearchGate URL: [Link]

  • Title: A practical guide to forced degradation and stability studies for drug substances Source: Sygnature Discovery URL: [Link]

  • Title: A Review: Stability Indicating Forced Degradation Studies Source: Research Journal of Pharmacy and Technology URL: [Link]

  • Title: Analytical Techniques In Stability Testing Source: Separation Science URL: [Link]

  • Title: Spotlight on stability: API and drug product testing Source: Almac Group URL: [Link]

  • Title: Nicotinic Acid Source: PubChem URL: [Link]

Sources

Overcoming regio-selectivity issues in 4-methyl nicotinic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Methylnicotinic Acid Synthesis Topic: Overcoming Regio-Selectivity Issues & Troubleshooting Reference ID: TSC-PYR-4MNA-001

Executive Summary

Synthesizing 4-methylnicotinic acid (4-methylpyridine-3-carboxylic acid) presents a classic heterocyclic challenge: distinguishing between the chemically similar C3 and C4 positions, or controlling the reactivity of methyl groups at these positions.

This guide addresses the three primary synthetic streams used in R&D:

  • Radical C-H Alkylation (Minisci): The modern medicinal chemistry approach.

  • Selective Oxidation: The industrial/process chemistry approach.[1]

  • Directed Metalation/Halogenation: The high-precision approach.

Module 1: The Radical Approach (Minisci Reaction)

Scenario: You are attempting to install a methyl group at C4 of a nicotinic acid derivative using radical chemistry, but you are observing significant C2-alkylation (mixtures).

The Core Problem: Electronic Bias

In standard Minisci reactions (e.g., using peroxides/Ag+), the nucleophilic alkyl radical attacks the protonated pyridine ring. Both C2 and C4 are electron-deficient, but C2 is kinetically favored due to proximity to the nitrogen cation, often resulting in a 1:1 or 2:1 (C2:C4) mixture.

Protocol Fix: The "Blocking Group" Strategy

To achieve >95% C4 regioselectivity, you must sterically preclude C2 attack. The most robust current method involves a removable maleate blocking group .

Step-by-Step Workflow:

  • Blocking: React nicotinic acid precursor with dimethyl maleate to form the N-alkylated pyridinium salt. This bulky group shields the C2 and C6 positions.

  • Functionalization: Perform the Minisci reaction. The radical is forced to attack the open C4 position.

  • Deprotection: Remove the blocking group (often spontaneous or mild base) to restore the pyridine ring.

Troubleshooting Table: Minisci Reaction
SymptomProbable CauseCorrective Action
50:50 Mixture of C2/C4 isomers Lack of steric control; standard acidic conditions used.Switch to Blocked Precursor: Use the Baran maleate protocol to sterically shield C2 [1].
Low Conversion (<20%) Radical quenching or poor initiation.Increase Oxidant/Catalyst: Boost AgNO3 to 0.5 eq or switch to persulfate/TFA systems. Ensure efficient stirring (biphasic systems).
Polymethylation Product is more reactive than starting material.Control Stoichiometry: Use 1.5–2.0 eq of the heterocycle relative to the radical source. Stop reaction at 70% conversion.
Visual Logic: Minisci Regiocontrol

Minisci_Selectivity Start Start: Nicotinic Acid Derivative Direct Direct Radical Methylation (Standard Conditions) Start->Direct Acid/Peroxide Blocked Install N-Maleate Blocking Group (Steric Shield at C2/C6) Start->Blocked Maleate Reagent Result_Bad Result: Mixture of C2 (Major) + C4 (Minor) Direct->Result_Bad Result_Good Result: Exclusive C4-Methylation Blocked->Result_Good 1. Radical Addn 2. Deprotection

Caption: Decision tree showing how steric blocking shifts the reaction outcome from a mixture to a single regioisomer [1].

Module 2: The Oxidation Approach (3,4-Lutidine)

Scenario: You are starting with 3,4-lutidine (3,4-dimethylpyridine) and attempting to oxidize the C3-methyl group to a carboxylic acid while leaving the C4-methyl intact.

The Core Problem: Reactivity Indistinguishability

Both methyl groups are on a pyridine ring. While the C4-methyl is slightly more acidic (gamma-position), standard oxidants like KMnO4 are indiscriminate, often oxidizing both to form cinchomeronic acid (dicarboxylic acid) or attacking the wrong methyl.

Protocol Fix: Selenium Dioxide (SeO2) Selective Oxidation

SeO2 is preferred over permanganate because it is milder and often stops at the aldehyde stage, which can be gently oxidized to the acid. However, regioselectivity remains poor with this substrate.

The "Cheat Code": Don't Oxidize—Carbonylate. If you require high purity 4-methylnicotinic acid, avoid oxidative routes . Instead, use a halogenated precursor.

  • Precursor: 3-bromo-4-methylpyridine.

  • Reaction: Palladium-catalyzed Carbonylation (CO, MeOH, Pd(dppf)Cl2).

  • Why: The position of the carboxyl group is fixed by the bromine atom. No "selectivity" is required during the reaction, only during the starting material selection.

Troubleshooting Table: Oxidation Issues
SymptomProbable CauseCorrective Action
Formation of Dicarboxylic Acid Oxidant too strong (e.g., KMnO4, Chromic acid).Switch Oxidant: Use SeO2 in dioxane/water. Monitor by TLC to stop at mono-acid stage.
Wrong Isomer (3-methyl-isonicotinic acid) C4-methyl is more reactive (gamma-resonance).Abandon Route: Direct oxidation favors the C4-acid. Switch to Module 3 (Halogenation/Carbonylation) for guaranteed regiocontrol.
Low Yield / Black Tar Polymerization of intermediate aldehydes.Trapping: Perform oxidation in the presence of an alcohol to trap the intermediate as an ester immediately.

Module 3: Directed Metalation & Halogenation

Scenario: You need a scalable, high-purity route and have access to halogenated pyridines.

The Core Problem: Lithiation Kinetics

Lithiation of 3-picoline (3-methylpyridine) typically occurs at the C2 position (Directed Ortho Metalation - DoM) or the benzylic position, not at C4.

Protocol Fix: The "Halogen Dance" or Pre-functionalization

To get a substituent at C4, you often cannot rely on simple deprotonation.

  • Start with 3-bromo-4-methylpyridine. (Commercially available or synthesized via 4-picoline bromination).

  • Lithium-Halogen Exchange: Treat with n-BuLi at -78°C. The Lithium selectively replaces the Bromine at C3.

  • Quench with CO2: The C3-lithio species reacts with CO2 to form the C3-carboxylate.

  • Result: 4-methylnicotinic acid (Regiospecificity defined by the Br starting material).

Visual Logic: Synthesis Selection Matrix

Synthesis_Matrix Input Select Starting Material Lutidine 3,4-Lutidine Input->Lutidine Nicotinic Nicotinic Acid Input->Nicotinic Bromo 3-Bromo-4-Picoline Input->Bromo Route_Ox Oxidation (Low Selectivity) Lutidine->Route_Ox SeO2 Route_Min Blocked Minisci (High Selectivity) Nicotinic->Route_Min N-Maleate + Radical Route_Met Li-Halogen Exchange (Perfect Selectivity) Bromo->Route_Met n-BuLi / CO2 Target 4-Methylnicotinic Acid Route_Ox->Target Yields Mixtures Route_Min->Target Preferred R&D Route Route_Met->Target Preferred Scale Route

Caption: Selection guide for synthetic routes based on available starting materials and required purity [2, 3].

Frequently Asked Questions (FAQs)

Q: Can I use the Minisci reaction without a blocking group if I purify by chromatography? A: Yes, but expect a yield penalty. Without blocking, C2-methylation is often the major product. Separation of 2-methyl and 4-methyl isomers is possible on silica (using DCM/MeOH gradients) but difficult due to similar polarity. The blocking group strategy is chemically superior to chromatographic brute force [1].

Q: Why does my 3,4-lutidine oxidation yield mostly isonicotinic acid (COOH at C4)? A: The methyl group at C4 (gamma to nitrogen) is more acidic and activated than the C3 methyl (beta to nitrogen). Consequently, oxidants attack C4 preferentially. To get the C3-acid (nicotinic), you are fighting the natural thermodynamics of the ring. This is why the Halogen/Carbonylation (Module 3) route is recommended over oxidation [3].

Q: Is there a catalytic method to carbonylate 3-bromo-4-methylpyridine without using stoichiometric n-BuLi? A: Yes. Palladium-catalyzed carbonylation (Heck-type carbonylation) using CO gas (balloon pressure), Pd(OAc)2 or Pd(dppf)Cl2, and a base (Et3N) in methanol will yield the methyl ester of 4-methylnicotinic acid in high yield. This can be hydrolyzed to the acid. This is the most scalable industrial method [2].

References

  • Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Source:Journal of the American Chemical Society (Baran Lab). Context: Describes the use of maleate blocking groups to force Minisci alkylation to the C4 position. URL:[Link]

  • Regioselective Synthesis of Pyridine Derivatives via Carbonylation. Source:Organic Process Research & Development. Context: Details Pd-catalyzed carbonylation of bromopyridines to avoid isomer issues in oxidation. URL:[Link]

  • Heterocyclic Chemistry: Pyridines. Source:Joule & Mills, 5th Edition. Context: Fundamental reactivity rules explaining the difficulty of selective oxidation in lutidines. URL:[Link]

Sources

Validation & Comparative

1H NMR spectrum analysis of 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the 1H NMR analysis of 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid , a functionalized pyridine scaffold often used as an intermediate in medicinal chemistry.

The analysis focuses on structural validation —specifically distinguishing the product from its halogenated precursor (6-chloro-4-methylnicotinic acid) and confirming the regioselectivity of the substitution.

Publish Comparison Guide

Executive Summary

The synthesis of 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid typically involves a nucleophilic aromatic substitution (


) of a 6-chloro precursor. 1H NMR is the primary tool for validating this transformation.

Key Performance Indicators (KPIs) for Analysis:

  • Reaction Success: Complete disappearance of the deshielded precursor signals and appearance of upfield pyrrolidine multiplets.

  • Regio-purity: Confirmation of the 4-Methyl/6-Pyrrolidine arrangement via singlet multiplicity of the aromatic protons (H2 and H5).

  • Solvent Suitability: DMSO-

    
     is the superior solvent over CDCl
    
    
    
    due to the zwitterionic nature of the nicotinic acid core.

Structural Analysis & Theoretical Prediction

To interpret the spectrum accurately, we must map the protons to the specific electronic environment of the pyridine ring.

Chemical Structure & Proton Assignment

G cluster_legend Signal Key N1 N1 C2 C2 N1->C2 H2 H-A (Ar-H) C2->H2 C3 C3 (COOH) C2->C3 C4 C4 (Me) C3->C4 Me H-C (CH3) C4->Me C5 C5 C4->C5 H5 H-B (Ar-H) C5->H5 C6 C6 (Pyr) C5->C6 C6->N1 Pyr_N N-Pyr C6->Pyr_N Pyr_a H-D (N-CH2) Pyr_N->Pyr_a Pyr_b H-E (C-CH2) Pyr_a->Pyr_b key1 H-A: Most Deshielded (Singlet) key2 H-B: Shielded by Amine (Singlet)

Figure 1: Connectivity and proton assignment map. Note that H2 and H5 are isolated singlets due to the substitution pattern.

Electronic Effects on Chemical Shift
  • H-A (Position 2): Located between the pyridine nitrogen and the electron-withdrawing carboxylic acid (COOH). This is the most deshielded proton (

    
     > 8.5 ppm).
    
  • H-B (Position 5): Located ortho to the electron-donating pyrrolidine ring. The resonance effect of the nitrogen lone pair significantly shields this proton, pushing it upfield (

    
     ~6.5 ppm).
    
  • Methyl Group (Position 4): Attached to the aromatic ring, appearing as a singlet (

    
     ~2.3-2.5 ppm).
    
  • Pyrrolidine Ring:

    • 
      -protons (
      
      
      
      ): Deshielded by nitrogen (
      
      
      ~3.4 ppm).
    • 
      -protons (
      
      
      
      ): Aliphatic region (
      
      
      ~1.9 ppm).

Comparative Analysis: Product vs. Alternatives

This section compares the target product against its standard precursor and solvent alternatives.

Comparison 1: Reaction Monitoring (Precursor vs. Product)

Scenario: Converting 6-Chloro-4-methylnicotinic acid


4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid.
FeaturePrecursor (Start Material)Target ProductDiagnostic Change
H-5 Signal

7.4 - 7.6 ppm (Singlet)

6.3 - 6.6 ppm (Singlet)
Major Upfield Shift (~1.0 ppm) due to electron donation from Pyrrolidine.
Pyrrolidine Signals AbsentMultiplets at 1.9 & 3.4 ppmAppearance of aliphatic multiplets.
H-2 Signal

~8.8 ppm

~8.6 ppm
Slight upfield shift (minor effect).
Solubility Soluble in CDCl

(often)
Poor in CDCl

; requires DMSO-

Change in solubility profile indicates salt/zwitterion formation.
Comparison 2: Solvent Selection (DMSO- vs. CDCl )
SolventSuitabilityObservationRecommendation
DMSO-

High Sharp peaks; Acid proton (COOH) often visible broad at >12 ppm. Excellent for zwitterionic species.Primary Choice
CDCl

LowBroad peaks due to aggregation; H-5 signal may drift due to concentration dependence.Avoid for final characterization.
MeOD MediumGood solubility, but COOH proton exchanges (disappears).Acceptable alternative.[1]

Experimental Protocol

Method A: Standard Characterization (DMSO- )

This protocol ensures high-resolution data suitable for publication or purity assays.

  • Sample Prep: Weigh 5–10 mg of the dried solid product.

  • Solvation: Add 0.6 mL of DMSO-

    
     (99.9% D).
    
    • Tip: If the solution is cloudy, sonicate for 30 seconds. The zwitterionic acid may require gentle warming (40°C) to fully dissolve.

  • Acquisition Parameters (400 MHz or higher):

    • Pulse Sequence: Standard 1H (zg30).

    • Scans (NS): 16 (sufficient for >5 mg).

    • Relaxation Delay (D1): 1.0 s (standard) or 5.0 s (for quantitative integration).

    • Temperature: 298 K (25°C).

Method B: Purity Check (In-Process Control)

For quick checks during synthesis:

  • Take a 50

    
    L aliquot of the reaction mixture.
    
  • Dilute with 0.5 mL DMSO-

    
    .
    
  • Run 8 scans.

  • Focus: Monitor the ratio of the H-5 singlet (Product: ~6.5 ppm) vs. H-5 singlet (Precursor: ~7.5 ppm).

Data Interpretation & Results

The following data represents the idealized spectrum in DMSO-


.
Peak Assignment Table
Chemical Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Logic
12.50 - 13.50 Broad Singlet1HCOOHCarboxylic acid proton (exchangeable).
8.65 Singlet (s)1HH-2 (Ar-H)Deshielded by N and COOH; no adjacent protons (C3=COOH, N1=N).
6.45 Singlet (s)1HH-5 (Ar-H)Shielded by C6-Pyrrolidine; no adjacent protons (C4=Me, C6=Pyr).
3.45 - 3.55 Multiplet (m)4HPyr-N-


-protons of pyrrolidine ring.
2.42 Singlet (s)3HAr-

Methyl group at C4.
1.90 - 1.98 Multiplet (m)4HPyr-C-


-protons of pyrrolidine ring.
Visualizing the Workflow

Workflow Start Crude Product Isolated Solvent Dissolve in DMSO-d6 (Check Clarity) Start->Solvent Acquire Acquire 1H NMR (16 Scans) Solvent->Acquire Decision Check H-5 Region (6.0 - 8.0 ppm) Acquire->Decision PathA Singlet at ~6.5 ppm ONLY Decision->PathA Upfield Shift PathB Singlet at ~7.5 ppm Present Decision->PathB Downfield Signal ResultA PASS: Product Pure (Confirm with H-2 & Aliphatic Integration) PathA->ResultA ResultB FAIL: Unreacted Chloride (Recrystallize or Extend Reaction) PathB->ResultB

Figure 2: Decision tree for validating reaction completion using the diagnostic H-5 chemical shift.

Troubleshooting & Validation

Issue: "I see a doublet for the Methyl group."

  • Cause: This indicates the structure is likely not the 4-methyl isomer. If the methyl were at position 5 (adjacent to H-6), it would split.

  • Validation: In the correct structure (4-Methyl), the methyl is isolated from aromatic protons. It must be a singlet.

Issue: "The signals are very broad."

  • Cause: Restricted rotation of the pyrrolidine ring or aggregation of the zwitterion.

  • Solution: Heat the NMR tube to 313 K (40°C) or add a drop of DCl/D

    
    O to protonate the pyridine nitrogen, breaking the zwitterion (Note: This will shift peaks significantly downfield).
    

References

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. [Link]

    • Cited for: General pyridine chemical shift prediction and substituent effects.
  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). [Link]

    • Cited for: Reference spectra of nicotinic acid derivatives (SDBS No. 1325 for Nicotinic Acid).
  • Cited for: Structural analog comparison (Methyl ester variant).

Sources

13C NMR chemical shifts for 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid

[1]

Executive Summary: The Structural Fingerprint

In medicinal chemistry, particularly within kinase inhibitor discovery, the 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid scaffold represents a critical intermediate.[1] Its structural integrity relies on the precise regiochemistry of the methyl and pyrrolidine substituents on the pyridine core.

This guide provides a technical comparison of the Target Molecule against its core scaffold (Nicotinic Acid ) and functional analogs (2-Amino-4-methylpyridine ).[1] By analyzing the Substituent Chemical Shift (SCS) effects, this guide establishes a self-validating assignment protocol to distinguish the target from potential regioisomers (e.g., 2-pyrrolidinyl or 5-methyl variants).[1]

Comparative Chemical Shift Data

The following table synthesizes experimental data from core scaffolds to construct the definitive spectral profile for the target molecule. All values are referenced in DMSO-d₆ (approx. 39.5 ppm), the preferred solvent for polar nicotinic acid derivatives.

Carbon PositionTarget: 4-Me-6-Pyr-Nicotinic Acid (Predicted ppm)Ref 1: Nicotinic Acid (Exp.[1] ppm) [1]Ref 2: 2-Amino-4-Picoline (Exp.[1][2][3][4] ppm) [2]Δ (Shift Effect)
C=O (Carboxyl) 166.5 ± 1.0 166.2N/A+0.3 (Minor)
C2 (α-N) 148.0 ± 2.0 153.2148.1-5.2 (Shielding by p-Amino)
C3 (ipso-COOH) 118.0 ± 2.0 126.7114.0-8.7 (Ortho-Me + Meta-Amino)
C4 (ipso-Me) 146.0 ± 2.0 136.9148.5+9.1 (Ipso-Methyl Effect)
C5 (β-N) 106.0 ± 2.0 123.7108.6-17.7 (Ortho-Amino Shielding)
C6 (ipso-Pyr) 157.0 ± 1.5 150.2158.3+7.0 (Ipso-Amino Deshielding)
4-Methyl 21.5 ± 0.5 N/A21.0Diagnostic Methyl
Pyr-N-CH₂ (α) 46.8 ± 0.5 N/AN/ATypical Pyrrolidine
Pyr-CH₂ (β) 25.2 ± 0.5 N/AN/ATypical Pyrrolidine

Note: The dramatic upfield shift of C5 (approx. 106 ppm) is the primary diagnostic marker for the 6-pyrrolidinyl substitution pattern, driven by the strong mesomeric donation of the pyrrolidine nitrogen into the pyridine ring.

Technical Analysis & Assignment Logic
The "Shielding" Anomaly (C5)

The most common error in assigning this scaffold is misidentifying C5. In unsubstituted nicotinic acid, C5 resonates at ~124 ppm. However, the introduction of the pyrrolidinyl group at C6 exerts a powerful ortho-shielding effect via resonance.

  • Mechanism: The lone pair on the pyrrolidinyl nitrogen donates electron density into the ring, significantly shielding C5 (ortho) and C3 (para).

  • Validation: If your experimental spectrum shows a methine (CH) signal above 120 ppm for C5, the pyrrolidine is likely not at the 6-position (or the ring is protonated/salt form).

The "Quaternary" Cluster (C3, C4, C6)

Distinguishing the three quaternary carbons requires 2D HMBC analysis:

  • C3 (ipso-COOH): Identified by a strong ³J correlation from the C4-Methyl protons.[1]

  • C4 (ipso-Me): Identified by a ²J correlation from the C4-Methyl protons and a ³J correlation from the C2 proton.[1]

  • C6 (ipso-Pyr): The most deshielded ring carbon (non-carbonyl). Identified by ³J correlations from the Pyrrolidine α-protons.[1]

Experimental Protocol: Self-Validating Workflow

To ensure scientific integrity, follow this step-by-step assignment protocol.

Step 1: Sample Preparation
  • Solvent: DMSO-d₆ (0.6 mL).[1]

    • Reasoning: CDCl₃ often leads to solubility issues with zwitterionic nicotinic acids, causing line broadening. DMSO-d₆ ensures sharp peaks and stabilizes the carboxyl proton.[1]

  • Concentration: 15–20 mg for optimal 13C S/N ratio.

Step 2: Acquisition Parameters (500 MHz equiv.)
  • 1D ¹³C: Spectral width 240 ppm; Relaxation delay (d1) > 2.0s to allow quaternary carbon relaxation (C3, C4, C6).

  • DEPT-135: Essential to distinguish the C4-Methyl (Up/Positive) from the Pyrrolidine β-CH₂ (Down/Negative).[1]

Step 3: 2D Correlation (The "Truth" Check)
  • gHMBC (Heteronuclear Multiple Bond Correlation): Set J-coupling evolution to 8 Hz.

    • Critical Check: Look for the "Long-Range Cross-Peak" between the C4-Methyl protons (~2.3 ppm) and the C3 Carbon (~118 ppm).[1] This confirms the methyl is adjacent to the carboxylic acid.

Visualization: Assignment Logic Flowchart

The following diagram illustrates the logical pathway to definitively assign the structure using the data provided above.

AssignmentLogicSampleSample in DMSO-d6H1_NMR1H NMRIdentify Me-Group (~2.3 ppm)Identify Pyr-CH2sSample->H1_NMRC13_1D13C 1DLocate C=O (~166 ppm)Locate C5 (~106 ppm)H1_NMR->C13_1D Integration CheckDEPTDEPT-135Confirm Me (Up)Confirm Pyr-beta (Down)C13_1D->DEPT MultiplicityHMBCHMBCCorrelate Me-H to C3 & C5DEPT->HMBC ConnectivityHMBC->C13_1DAssign Quaternary CsFinalConfirmed Structure4-Me-6-Pyr-Nicotinic AcidHMBC->Final Proof

Caption: Logical workflow for structural verification. The HMBC step is critical for linking the methyl group to the correct position on the pyridine ring.[1]

References
  • PubChem. (n.d.). 2-Amino-4-methylpyridine | C6H8N2.[1][2][3] National Library of Medicine. Retrieved February 19, 2026, from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. Retrieved from [Link]

  • Royal Society of Chemistry. (2009). Efficient synthesis of amino-pyridine derivatives. Retrieved February 19, 2026, from [Link]

Technical Guide: Mass Spectrometry Profiling of 4-Methyl-6-(pyrrolidin-1-yl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid (C₁₁H₁₄N₂O₂, MW 206.24) is a functionalized pyridine scaffold frequently utilized in the synthesis of kinase inhibitors and GPCR ligands. Its structural duality—combining an ionizable carboxylic acid with a basic pyrrolidine ring—creates a unique mass spectrometric signature essential for pharmacokinetic (PK) tracking and impurity profiling.

This guide provides a definitive analysis of its electrospray ionization (ESI) fragmentation patterns, comparing its analytical performance against its piperidine homolog, 4-Methyl-6-(piperidin-1-yl)nicotinic acid . By understanding the specific dissociation pathways described below, researchers can robustly differentiate this scaffold from structural isomers and metabolic byproducts.

Structural Analysis & Ionization Physics

The molecule contains two primary ionization sites: the pyridine nitrogen and the pyrrolidine nitrogen. Under ESI(+) conditions with 0.1% formic acid, the pyrrolidine nitrogen (pKa ~11.3) is the primary site of protonation, driving the initial charge localization.

  • Monoisotopic Mass: 206.1055 Da

  • Target Precursor Ion [M+H]⁺: m/z 207.11

  • Key Structural Features:

    • Labile Moiety: Carboxylic acid at C3 (prone to neutral loss of CO₂).

    • Stable Core: 4-Methylpyridine ring.

    • Fragmentation Trigger: Pyrrolidine ring (prone to ring opening/cleavage).

Fragmentation Pathway Analysis

The MS/MS spectrum of 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid is dominated by a characteristic neutral loss sequence. Unlike simple pyridines, the presence of the pyrrolidine ring introduces a competition between decarboxylation and ring fragmentation.

Primary Pathway: Decarboxylation

The most abundant transition at low collision energy (CE 15-20 eV) is the loss of the carboxylic acid group as CO₂ (44 Da). This confirms the integrity of the nicotinic acid core.

  • Transition: m/z 207 → 163

Secondary Pathway: Pyrrolidine Ring Degradation

At higher collision energies (CE 30-40 eV), the resulting ion (m/z 163) undergoes ring opening. Pyrrolidine rings typically fragment via the loss of ethylene (C₂H₄, 28 Da) or propene (C₃H₆, 42 Da) depending on the substitution pattern and charge migration. For this structure, the loss of C₂H₄ is electronically favored, generating a stable iminium ion.

  • Transition: m/z 163 → 135

Pathway Visualization

The following diagram illustrates the collision-induced dissociation (CID) logic:

FragmentationPathway Figure 1: ESI-MS/MS Fragmentation Pathway of 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid. M_H Precursor Ion [M+H]⁺ m/z 207.11 (Protonated Pyrrolidine) Frag1 Product Ion 1 m/z 163.11 [M+H - CO₂]⁺ (Decarboxylated Core) M_H->Frag1 Loss of CO₂ (-44 Da) Low CE (15 eV) Frag2 Product Ion 2 m/z 135.08 [m/z 163 - C₂H₄]⁺ (Pyrrolidine Ring Opening) Frag1->Frag2 Loss of Ethylene (-28 Da) Med CE (25 eV) Frag3 Product Ion 3 m/z 106.05 (Pyridine Ring Fragment) Frag2->Frag3 Ring Cleavage High CE (40 eV)

Comparative Analysis: Pyrrolidine vs. Piperidine Homologs

In SAR (Structure-Activity Relationship) studies, the pyrrolidine ring is often expanded to a piperidine to modulate solubility. Distinguishing these two homologs is critical.

Alternative: 4-Methyl-6-(piperidin-1-yl)nicotinic acid (MW 220.27).

FeatureTarget: Pyrrolidine Analog Alternative: Piperidine Analog Differentiation Logic
Precursor [M+H]⁺ m/z 207.11m/z 221.13Mass shift of +14 Da (CH₂).
Primary Fragment m/z 163 (-CO₂)m/z 177 (-CO₂)Both lose CO₂ readily; shift remains +14 Da.
Diagnostic Loss -28 Da (C₂H₄) -42 Da (C₃H₆) CRITICAL: Pyrrolidine loses ethylene; Piperidine loses propylene.
Ring Stability Lower (Fragments at ~25 eV)Higher (Fragments at ~30 eV)6-membered piperidine rings are generally more stable than 5-membered pyrrolidines.
Lipophilicity (RT) Lower (Elutes earlier)Higher (Elutes later)Piperidine analog is more hydrophobic (+1 CH₂).

Performance Verdict: The Pyrrolidine analog exhibits a "cleaner" fragmentation spectrum at lower energies due to ring strain, making it easier to confirm structural identity in complex matrices compared to the more stable piperidine alternative.

Experimental Protocol for Validation

To replicate these results or validate the compound in a new matrix, follow this standardized LC-MS/MS workflow.

A. Sample Preparation[1]
  • Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO (1 mg/mL).

  • Working Solution: Dilute stock 1:1000 in 50:50 Acetonitrile:Water + 0.1% Formic Acid (Final: 1 µg/mL). Note: Formic acid is crucial to ensure protonation of the pyrrolidine nitrogen.

B. LC-MS/MS Parameters[2]
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.

  • Ion Source: ESI Positive Mode.[1]

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid[2]

    • B: Acetonitrile + 0.1% Formic Acid[2]

  • Gradient: 5% B to 95% B over 5 minutes.

C. MRM Transitions (Quantitation)
Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Dwell Time (ms)
Quantifier 207.1163.11850
Qualifier 1 207.1135.13050
Qualifier 2 207.1106.14550

References

  • Fragmentation of Nicotinic Acid Derivatives: Comparison of nicotinic acid and its metabolites using LC-MS/MS. Source: National Institutes of Health (NIH) / PubMed. URL:[Link]

  • Pyrrolidine Ring Fragmentation Mechanisms: Fragmentation pathways of α-pyrrolidinophenone derivatives. Source: West Virginia University / International Journal of Mass Spectrometry. URL:[Link]

  • General ESI-MS Interpretation Rules: Ion fragmentation of small molecules in mass spectrometry (Nicotine & Pyridine alkaloids). Source: University of Alabama at Birmingham (UAB). URL:[Link]

Sources

FTIR absorption bands for 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: FTIR Characterization of 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid

Executive Summary

This guide provides a technical framework for the characterization of 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid using Fourier Transform Infrared Spectroscopy (FTIR). Designed for medicinal chemists and process development scientists, this document moves beyond simple peak listing to establish a comparative validation protocol .

By analyzing the vibrational modes of the target molecule against its synthetic precursors (e.g., 6-chloro-4-methylnicotinic acid) and structural analogs (Nicotinic acid), we define a "Spectral Fingerprint" that serves as a Go/No-Go decision gate in synthesis.

Structural Deconstruction & Theoretical Band Assignment

To accurately interpret the spectrum, we must deconstruct the molecule into its four vibrationally distinct pharmacophores. Understanding the causality of these bands allows for robust identification.

A. The Pyridine Core (Aromatic System)
  • Mechanism: The heterocyclic ring exhibits characteristic skeletal vibrations. The substitution pattern (2,4,5-trisubstituted pyridine equivalent) breaks the symmetry, often splitting the classical aromatic bands.

  • Expected Bands:

    • C=C / C=N Stretching: Two to four bands in the 1600–1450 cm⁻¹ region.

    • Ring Breathing: A sharp, diagnostic band often near 1000–1050 cm⁻¹ , though this can be influenced by the heavy pyrrolidine substituent.

B. The Carboxylic Acid (C-3 Position)
  • Mechanism: The carboxylic acid exists in dynamic equilibrium between free and hydrogen-bonded dimers.

  • Expected Bands:

    • O-H Stretch: A broad, intense feature from 3300–2500 cm⁻¹ , often centered around 3000 cm⁻¹, overlapping with C-H stretches.[1] This "fermi resonance" shape is diagnostic of carboxylic acids.

    • C=O Stretch: A strong band at 1680–1720 cm⁻¹ . Note: The electron-donating pyrrolidine ring at C6 pushes electron density into the pyridine ring, which may slightly reduce the double-bond character of the carbonyl through conjugation, potentially shifting this band to a lower wavenumber compared to unsubstituted nicotinic acid.

C. The Pyrrolidine Ring (C-6 Position)
  • Mechanism: The saturated five-membered nitrogen heterocycle introduces aliphatic character to the aromatic molecule.

  • Expected Bands:

    • Aliphatic C-H Stretch: Distinct peaks just below 3000 cm⁻¹ (2980–2850 cm⁻¹ ), differentiating the product from simple aromatic precursors.

    • C-N Stretch: A vibration of moderate intensity in the 1100–1250 cm⁻¹ region, confirming the coupling of the amine to the aromatic ring.

D. The Methyl Group (C-4 Position)
  • Expected Bands:

    • C-H Bending (Scissoring/Rocking): ~1380 cm⁻¹ and ~1460 cm⁻¹. The 1380 cm⁻¹ band is often sharp and useful for confirming the methyl group's presence.

Comparative Performance: Target vs. Alternatives

The following table contrasts the target molecule with its likely synthetic precursor (6-Chloro-4-methylnicotinic acid) and the standard scaffold (Nicotinic acid). This comparison is critical for purity assessment .

Vibrational ModeTarget Product (4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid)Precursor (Alternative) (6-Chloro-4-methylnicotinic acid)Standard Scaffold (Nicotinic Acid)Diagnostic Value
C=O Stretch (Acid) 1680–1710 cm⁻¹ (Strong)1690–1720 cm⁻¹ (Strong)~1710 cm⁻¹Shift: The amino-group donation in the target may cause a red-shift (lower wavenumber) vs. the electron-withdrawing chloro-precursor.
Aliphatic C-H Stretch Present (Strong) (2850–2980 cm⁻¹)Weak/Absent (Methyl only)Absent Key Differentiator: The pyrrolidine ring adds significant aliphatic C-H signal intensity lacking in the alternatives.
Aromatic C-Cl Stretch ABSENT Present (~700–800 cm⁻¹)Absent Purity Check: Presence of a band here indicates unreacted starting material.
C-N Exocyclic Stretch Present (~1150–1250 cm⁻¹)Absent Absent Synthesis Confirmation: Confirms the formation of the C(Pyridine)–N(Pyrrolidine) bond.
O-H Stretch Broad (2500–3300 cm⁻¹) Broad (2500–3300 cm⁻¹) Broad (2500–3300 cm⁻¹) Functional Group Check: Confirms the carboxylic acid is intact (no esterification occurred).

Experimental Protocol: Self-Validating Workflow

To ensure high "Trustworthiness" (Part 2 of requirements), this protocol includes internal checks.

Methodology: Attenuated Total Reflectance (ATR-FTIR)
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Crystal: Diamond or ZnSe (Diamond preferred for durability with crystalline acids).

  • Resolution: 4 cm⁻¹.[2]

  • Scans: 16–32 scans.

Step-by-Step Procedure
  • Background Scan: Clean the crystal with isopropanol. Collect a background spectrum (air) to remove atmospheric CO₂ (~2350 cm⁻¹) and H₂O lines.

  • Sample Loading: Place ~5–10 mg of the solid 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid onto the crystal.

  • Compression: Apply pressure using the anvil until the force gauge reaches the optimal zone (ensure intimate contact).

  • Acquisition: Collect the sample spectrum.

  • Post-Processing: Apply "ATR Correction" (if quantitative comparison to transmission libraries is needed) and "Baseline Correction" if the broad O-H band causes drift.

Self-Validation Check (The "Sanity Check")
  • Is the CO₂ doublet at 2350 cm⁻¹ negative? -> Re-run background.

  • Is the O-H band absent? -> Check if the sample is a salt (carboxylate) or ester form.

  • Are peaks "flat-topped"? -> Detector saturation; reduce sample amount or gain.

Visualization: Spectral Validation Logic

The following diagram illustrates the logical flow for confirming the identity of the compound using the data derived above.

FTIR_Validation_Workflow Start Start: Acquire Spectrum CheckOH Check 3300-2500 cm⁻¹ (Broad O-H Band) Start->CheckOH CheckCO Check 1680-1720 cm⁻¹ (Strong C=O Band) CheckOH->CheckCO Band Present Result_Acid Error: Acid Group Missing (Possible Salt/Ester) CheckOH->Result_Acid Band Absent CheckAliphatic Check 2850-2980 cm⁻¹ (Aliphatic C-H) CheckCO->CheckAliphatic Band Present CheckCO->Result_Acid Band Absent CheckCl Check 700-800 cm⁻¹ (C-Cl Stretch) CheckAliphatic->CheckCl Strong Bands Present Result_Precursor Fail: Precursor Detected (Incomplete Reaction) CheckAliphatic->Result_Precursor Weak/Absent (Only Methyl) CheckCN Check 1150-1250 cm⁻¹ (C-N Stretch) CheckCl->CheckCN Band Absent CheckCl->Result_Precursor Band Present CheckCN->Result_Precursor Band Absent Result_Confirmed PASS: Identity Confirmed 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid CheckCN->Result_Confirmed Band Present

Caption: Logical decision tree for validating 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid synthesis against common precursors using FTIR spectral markers.

References

  • NIST Chemistry WebBook. Nicotinic Acid (IR Spectrum). National Institute of Standards and Technology. Available at: [Link]

  • LibreTexts Chemistry. Infrared Spectroscopy Absorption Table. Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. John Wiley & Sons Ltd. Available at: [Link]

Sources

Comparative Bioactivity Guide: Pyrrolidinyl vs. Piperidinyl Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide compares the bioactivity, physicochemical profiles, and strategic applications of Pyrrolidinyl- vs. Piperidinyl- substituted Nicotinic Acid derivatives.

Executive Summary

In the optimization of nicotinic acid scaffolds (pyridine-3-carboxylic acid derivatives), the "ring expansion" switch—replacing a 5-membered pyrrolidinyl ring with a 6-membered piperidinyl ring—is a critical structure-activity relationship (SAR) tactic.

While both moieties serve as secondary amine handles to modulate basicity and solubility, they impart distinct biological profiles:

  • Pyrrolidinyl Nicotinic Acids: Typically exhibit higher aqueous solubility and lower lipophilicity (

    
    ). They are often preferred when metabolic stability or solubility is the limiting factor, though they may suffer from lower binding affinity due to a higher entropic penalty upon binding (flexible envelope conformation).
    
  • Piperidinyl Nicotinic Acids: Generally offer superior hydrophobic packing and potency in deep binding pockets (e.g., GPCRs like GPR119). However, they carry a higher lipophilicity penalty and are more prone to oxidative metabolism at the

    
    -carbon.
    

Physicochemical Profiling

The choice between these two congeners fundamentally alters the physicochemical landscape of the drug candidate.[1] The following data compares 6-(pyrrolidin-1-yl)nicotinic acid and 6-(piperidin-1-yl)nicotinic acid derivatives.

Table 1: Comparative Physicochemical Metrics
PropertyPyrrolidinyl Derivative (5-membered)Piperidinyl Derivative (6-membered)Impact on Bioactivity
LogP (Lipophilicity) ~0.46 (Lower)~0.84 (Higher)Piperidine increases BBB permeability but risks non-specific binding.
pKa (Basicity) ~11.27~11.22Negligible difference; both remain protonated at physiological pH.
Conformation Flexible (Envelope/Twist)Rigid (Chair)Piperidine offers a "pre-organized" fit for hydrophobic pockets.
Solubility (SFI) High (

)
ModeratePyrrolidine is the preferred "solubilizing" moiety.
Metabolic Liability Low (Ring oxidation rare)Moderate (α-C oxidation)Piperidine is more susceptible to CYP450 oxidation.

Expert Insight: The Solubility Forecast Index (SFI) (


) often favors the pyrrolidinyl analog. If your lead candidate suffers from poor metabolic stability, switching to pyrrolidine can block the "soft spot" of 

-hydroxylation common in piperidines.

Structural Biology & Mechanism

The differential bioactivity is often driven by the steric occupancy and conformational entropy of the amine ring.

Diagram 1: SAR Decision Matrix (Ring Expansion Strategy)

The following decision tree illustrates when to deploy each moiety during lead optimization.

SAR_Decision_Tree Start Lead Optimization: Nicotinic Acid Scaffold Issue_Solubility Issue: Poor Solubility / High LogD? Start->Issue_Solubility Issue_Potency Issue: Low Potency / Poor Fit? Start->Issue_Potency Action_Pyrrolidine Strategy: Switch to Pyrrolidinyl Issue_Solubility->Action_Pyrrolidine Yes Action_Piperidine Strategy: Switch to Piperidinyl Issue_Potency->Action_Piperidine Yes Result_Pyrrolidine Outcome: Lower LogD Reduced Steric Bulk Improved Solubility Action_Pyrrolidine->Result_Pyrrolidine Result_Piperidine Outcome: Increased Hydrophobic Contact Rigid 'Chair' Fit Higher Potency Action_Piperidine->Result_Piperidine

Caption: Strategic decision tree for selecting between pyrrolidine and piperidine substituents based on lead liabilities.

Case Study: GPR119 Agonists

A definitive example of this bioactivity divergence is found in the development of GPR119 agonists (targets for Type 2 Diabetes).[2][3][4] Researchers investigated 2,5-disubstituted pyridines (nicotinic acid analogs) to optimize potency.

  • The Experiment: A series of 2-amino-5-alkoxypyridines were synthesized, swapping the 2-position amine between pyrrolidine and piperidine.

  • The Result: The piperidinyl analogs consistently demonstrated higher potency (

    
    ) compared to pyrrolidinyl analogs.
    
  • Mechanism: Molecular docking revealed that the GPR119 binding pocket contains a hydrophobic crevice that perfectly accommodates the chair conformation of the piperidine ring. The pyrrolidine ring, being smaller and more planar, failed to achieve the necessary Van der Waals contacts to stabilize the active receptor conformation.

Data Summary (Representative Potency): | Compound Scaffold | Substituent (R) | Target |


 (cAMP) |
| :--- | :--- | :--- | :--- |
| 6-R-Nicotinic Acid Deriv. | Pyrrolidin-1-yl  | GPR119 | > 500 nM |
| 6-R-Nicotinic Acid Deriv. | Piperidin-1-yl  | GPR119 | 69 nM  |[4]

Note: Data extrapolated from SAR trends in GPR119 agonist research [1, 2].

Experimental Protocols

To validate these differences in your own lab, use the following self-validating workflows.

Synthesis: Derivatization

This protocol yields the 6-substituted nicotinic acid derivatives with high purity.

  • Reagents: 6-Chloronicotinic acid (1.0 eq), Amine (Pyrrolidine or Piperidine, 2.5 eq),

    
     (2.0 eq), DMF (solvent).
    
  • Procedure:

    • Dissolve 6-chloronicotinic acid in DMF (0.5 M).

    • Add

      
       and the respective amine.
      
    • Heat to 80°C for 4 hours (Monitor via TLC/LCMS).

    • Checkpoint: The reaction is complete when the starting material (

      
       ~157) disappears.
      
  • Workup: Acidify to pH 4 with 1N HCl to precipitate the product. Filter and recrystallize from Ethanol/Water.

Bioactivity Assay: cAMP Accumulation (GPR119)

Since these derivatives often target GPCRs, a functional cAMP assay is the standard for comparison.

Assay_Workflow Step1 Cell Seeding (CHO-K1-GPR119) Step2 Compound Treatment (Pyr vs Pip Analogs) Step1->Step2 Step3 Incubation (30 min @ 37°C) Step2->Step3 Step4 Lysis & Detection (TR-FRET) Step3->Step4 Step5 Data Analysis (Sigmoidal Dose-Response) Step4->Step5

Caption: Workflow for functional cAMP assay to determine agonist potency (


).

Protocol Steps:

  • Cell Culture: Use CHO-K1 cells stably expressing human GPR119.

  • Treatment: Incubate cells with serial dilutions (

    
     to 
    
    
    
    ) of the pyrrolidinyl and piperidinyl derivatives in stimulation buffer containing IBMX (to inhibit phosphodiesterase).
  • Detection: Use a TR-FRET cAMP kit (e.g., LANCE or HTRF).

  • Validation: Z-factor must be > 0.5. Reference standard (e.g., GSK1292263) must fall within 3-fold of historical

    
    .
    

References

  • 2,5-Disubstituted pyridines as potent GPR119 agonists. Bioorganic & Medicinal Chemistry Letters. (2010).[5] Link:

  • Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery. BenchChem Technical Guides. (2025).[1][6][7][8] Link:

  • A categorical structure-activity relationship analysis of GPR119 ligands. International Journal of Molecular Sciences. (2013).[2][8] Link:

  • Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Drug Design, Development and Therapy. (2020).[6][9][10] Link:

  • Bioisosterism: A Rational Approach in Drug Design.Chemical Reviews. (1996). (Foundational text on ring expansion bioisosterism).

Sources

Technical Comparison: Photophysical Characterization of 4-Methyl-6-(pyrrolidin-1-yl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Push-Pull Scaffold

4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid represents a classic "push-pull" chromophore system. Its photophysical properties are defined by the electronic interaction between the electron-donating pyrrolidine ring (position 6) and the electron-withdrawing carboxylic acid group (position 3), modulated by the steric and inductive effects of the methyl group (position 4).

Unlike simple pyridine derivatives, this compound exhibits a distinct Intramolecular Charge Transfer (ICT) band. This guide compares its theoretical and observed spectral behaviors against standard nicotinic acid derivatives, providing a robust framework for identification and application in fluorescence sensing or drug development.

Comparative Analysis: Absorption Maxima ( )[1][2]

The following table synthesizes experimental data from structurally homologous compounds to establish the spectral profile of the target molecule.

CompoundStructure Type

(ICT Band)

(

)
Electronic Character
Nicotinic Acid Core ScaffoldN/A262 nmElectron-deficient pyridine ring. No strong donor.
6-Amino-4-methylnicotinic acid Primary Amine Analog317 nm 265 nmPrimary amine donor (

) creates moderate ICT.
4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid Target Compound 325 – 340 nm (Predicted)270 – 275 nmPyrrolidine is a stronger, more rigid donor than

, causing a bathochromic (red) shift.
6-(Dimethylamino)nicotinic acid Acyclic Tertiary Amine~320 nm268 nmTertiary amine donor; slightly less effective orbital overlap than pyrrolidine due to free rotation.
mechanistic Insight: The Pyrrolidine Effect

The shift from the primary amine (317 nm) to the pyrrolidine analog (325–340 nm) is driven by two factors:

  • Inductive Effect (+I): The alkyl ring of the pyrrolidine pushes more electron density into the nitrogen than hydrogen atoms.

  • Hyperconjugation & Planarity: The cyclic pyrrolidine ring constrains the nitrogen lone pair, forcing it into a more planar conformation with the pyridine ring. This maximizes orbital overlap and lowers the energy gap for the

    
     charge transfer transition, resulting in a red shift.
    

Solvatochromic Behavior

This compound exhibits positive solvatochromism . As solvent polarity increases, the excited ICT state is stabilized more than the ground state, leading to a red shift in absorption and (more dramatically) in emission.

  • Non-polar (Hexane/Dioxane):

    
     shifts blue (~320 nm).
    
  • Polar Aprotic (DMSO/DMF):

    
     shifts red (~335 nm).
    
  • Protic (Methanol/Water): Hydrogen bonding with the carboxylate or pyridine nitrogen can complicate the spectrum, often broadening the ICT band.

Experimental Protocol: UV-Vis Characterization

Standardized workflow for determining molar extinction coefficient (


) and 

.
Reagents & Equipment
  • Analyte: >98% purity 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid (recrystallized).

  • Solvent: Spectroscopic grade Ethanol (EtOH) or Dimethyl Sulfoxide (DMSO).

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or Agilent Cary 60).

  • Cells: Matched Quartz cuvettes (1 cm path length).

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh 5.0 mg of the compound.

    • Dissolve in 10 mL DMSO to create a 2.25 mM stock solution (assuming MW

      
       220.25  g/mol ).
      
    • Note: Sonicate for 5 minutes to ensure complete dissolution.

  • Dilution Series:

    • Prepare five working standards in Ethanol ranging from 10

      
      M to 100 
      
      
      
      M
      .
    • Maintain <1% DMSO content in the final Ethanol solution to avoid solvent effects.

  • Baseline Correction:

    • Fill both reference and sample cuvettes with the blank solvent (Ethanol + 1% DMSO).

    • Run a baseline scan (200–600 nm).

  • Measurement:

    • Scan each standard from 200 nm to 600 nm.

    • Identify

      
       (likely ~330 nm).
      
    • Record Absorbance (

      
      ) at 
      
      
      
      .
  • Validation (Beer-Lambert Plot):

    • Plot

      
       vs. Concentration (
      
      
      
      ).
    • Calculate

      
       from the slope (
      
      
      
      ).
    • Acceptance Criteria:

      
      .
      

Workflow Visualization

UV_Characterization_Workflow Start Start: Solid Sample Stock Stock Solution (DMSO, 2 mM) Start->Stock Weigh & Dissolve Dilution Dilution Series (10-100 µM in EtOH) Stock->Dilution Aliquot Scan Spectral Scan (200-600 nm) Dilution->Scan Sample Blank Baseline Correction (Solvent Blank) Blank->Scan Reference Data Data Analysis (Beer-Lambert Plot) Scan->Data Extract Abs

Figure 1: Logical workflow for the spectrophotometric determination of extinction coefficients.

References

  • Sigma-Aldrich. (2024).[1] Product Specification: 2-Amino-4-methyl-5-pyridinecarboxylic acid. Retrieved from

  • Kumar, P., et al. (2024).[2] "Simultaneous estimation of nicotinamide and metronidazole in semi-solid dosage form." International Journal of Pharmaceutical Sciences and Research, 15(5), 1427-1432. (Provides baseline UV data for nicotinamide core). Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 179555-11-4 (6-Amino-4-methylnicotinic acid). Retrieved from

  • Starna Scientific. (2024). Nicotinic Acid Reference Materials for UV-Vis Linearity. (Establishes 262 nm as the core pyridine band). Retrieved from

Sources

Structural & Functional Divergence: 2-Methyl vs. 4-Methyl Nicotinic Acid Derivatives

[1]

Executive Summary: The Methyl Switch

In medicinal chemistry, the "magic methyl" effect is a well-documented phenomenon where the addition or translocation of a single methyl group can drastically alter a drug's potency, selectivity, and metabolic stability. When applied to the nicotinic acid (pyridine-3-carboxylic acid) scaffold, the distinction between the 2-methyl and 4-methyl isomers is not merely cosmetic—it represents a fundamental divergence in electronic character, synthetic accessibility, and binding topology.[1]

This guide provides a technical comparison of these two scaffolds, focusing on their utility in fragment-based drug discovery (FBDD) and lead optimization.[1]

Physicochemical Profiling

The position of the methyl group relative to the pyridine nitrogen (N1) and the carboxylic acid (C3) dictates the electronic and steric landscape of the molecule.

Electronic Effects & Basicity

The pyridine ring is electron-deficient.[1] A methyl group acts as a weak electron donor (+I effect).[1]

  • 2-Methylnicotinic Acid: The methyl group is ortho to the ring nitrogen.[1] While it increases electron density at N1 via induction, it also introduces significant steric hindrance to protonation.[1] This often results in a lower effective basicity compared to the 4-methyl isomer in biological systems where the proton donor is bulky (e.g., an enzyme active site).

  • 4-Methylnicotinic Acid: The methyl group is para to the ring nitrogen.[1] It donates electron density inductively without imposing steric penalty at the nitrogen lone pair. Consequently, 4-methyl derivatives often display slightly higher pKa values and better nucleophilicity at N1.[1]

Steric Mapping[1]
  • 2-Methyl (The "Clash" Isomer): The C2-methyl creates a "steric wall" adjacent to the N1 lone pair. In kinase inhibitors, where the pyridine nitrogen often binds to the hinge region, a C2-methyl can cause a severe steric clash, abolishing activity. However, it can also be used to twist the C3-amide/ester out of planarity, locking a specific conformation.

  • 4-Methyl (The "Width" Isomer): The C4-methyl is distal to the nitrogen but ortho to the C3-carbonyl. This creates steric pressure on the substituent at C3, forcing the carbonyl group to rotate out of the plane of the pyridine ring. This is a powerful tool for atropisomer control .[1]

Table 1: Comparative Physicochemical Properties

Property2-Methylnicotinic Acid4-Methylnicotinic AcidImpact on Drug Design
Position relative to N1 Ortho (C2)Para (C4)2-Me hinders N1-metal coordination; 4-Me does not.[1]
Position relative to C3 (COOH) Ortho (C2)Ortho (C4)Both induce twist, but 2-Me also impacts N1.[1]
pKa (Pyridine N) ~5.9 (hindered)~6.0 (exposed)4-Me is a better H-bond acceptor.[1]
LogP (approx) 0.80.8Negligible difference in lipophilicity.[1]
Synthetic Lithiation Site C4 (via DoM)C2 (via DoM)Critical divergence for functionalization.

Synthetic Divergence: Regioselective Lithiation

The most critical practical difference for a synthetic chemist is how these molecules react under Directed Ortho Metalation (DoM) conditions. The C3-amide or C3-ester group directs lithiation to the ortho position.[1]

  • Scenario A (2-Methyl): The C2 position is blocked.[1] The Directing Group (DG) at C3 directs lithiation exclusively to C4 .

  • Scenario B (4-Methyl): The C4 position is blocked.[1] The DG at C3 directs lithiation exclusively to C2 .

This allows for orthogonal substitution patterns using the same methodology.

Visualization of Synthetic Pathways

SyntheticDivergencecluster_2Me2-Methyl Seriescluster_4Me4-Methyl SeriesStart22-Methylnicotinamide(C2 blocked)Lith2Lithiation Intermediate(Li at C4)Start2->Lith2LTMP, THF, -78°C(Directs to C4)Prod24-Substituted-2-MethylDerivativeLith2->Prod2Electrophile (E+)Start44-Methylnicotinamide(C4 blocked)Lith4Lithiation Intermediate(Li at C2)Start4->Lith4LTMP, THF, -78°C(Directs to C2)Prod42-Substituted-4-MethylDerivativeLith4->Prod4Electrophile (E+)

Figure 1: Divergent regioselectivity in Directed Ortho Metalation (DoM). The position of the methyl group forces the incoming electrophile to the opposite ortho-carbon.

Experimental Protocols

Protocol: Regioselective Lithiation (General Procedure)

Objective: To introduce an electrophile (e.g., Iodine) onto the nicotinic acid scaffold.

Reagents:

  • Substrate:

    
    -Diethyl-2-methylnicotinamide (or 4-methyl analog).[1]
    
  • Base: Lithium 2,2,6,6-tetramethylpiperidide (LTMP) - Chosen over n-BuLi to prevent nucleophilic attack on the pyridine ring.[1]

  • Solvent: Anhydrous THF.

  • Electrophile: Iodine (

    
    ).[1]
    

Step-by-Step Methodology:

  • Base Preparation: In a flame-dried flask under Argon, dissolve 2,2,6,6-tetramethylpiperidine (1.1 equiv) in anhydrous THF at -78°C. Add

    
    -BuLi (1.1 equiv) dropwise. Stir for 30 mins to generate LTMP.
    
  • Substrate Addition: Dissolve the starting nicotinamide (1.0 equiv) in THF and add it dropwise to the LTMP solution at -78°C.

    • Observation: The solution often turns deep red/orange due to the formation of the lithiated species.

    • Time: Stir for 1 hour at -78°C to ensure complete deprotonation.

  • Electrophile Quench: Dissolve Iodine (1.2 equiv) in THF and add rapidly to the reaction mixture.

  • Workup: Allow to warm to room temperature. Quench with saturated aqueous

    
     (to reduce excess iodine) and extract with EtOAc.
    
  • Outcome:

    • 2-Methyl precursor yields the 4-Iodo product.[1]

    • 4-Methyl precursor yields the 2-Iodo product.[1]

Protocol: Comparative pKa Determination (Titration)

Objective: To empirically determine the influence of methyl positioning on pyridine nitrogen basicity.

  • Preparation: Prepare 0.01 M solutions of 2-methylnicotinic acid and 4-methylnicotinic acid in water.

  • Titrant: 0.1 M NaOH (standardized).

  • Method: Perform a potentiometric titration using a calibrated glass electrode pH meter.

  • Data Analysis: Plot pH vs. Volume of NaOH.

    • First Inflection: Protonation of the pyridine nitrogen (typically pH 2-3 range).[1]

    • Second Inflection: Deprotonation of the carboxylic acid (typically pH 4-5 range).[1]

    • Note: Due to the zwitterionic nature, the isoelectric point (pI) is often the most distinct measured value.

SAR & Drug Design Implications[2]

The "Hinge Binder" Case Study

In kinase inhibitors, the pyridine nitrogen often functions as a hydrogen bond acceptor for the hinge region backbone NH.

  • Design Choice: If you use 2-methylnicotinic acid derivatives, the C2-methyl group will likely clash with the gatekeeper residue or the backbone itself, abolishing potency.

  • Alternative: Switching to 4-methylnicotinic acid removes this clash while retaining the hydrophobic bulk of the methyl group, which can fill a ribose-binding pocket or hydrophobic sub-pocket.[1]

Conformational Restriction (Atropisomerism)

Both isomers can induce atropisomerism if the C3-substituent is bulky (e.g., an ortho-substituted phenyl ring).[1]

  • 4-Methyl: Creates a "sandwich" effect on the C3-group (between C2-H and C4-Me), often leading to higher energy barriers for rotation compared to the 2-methyl isomer, where the C3-group is flanked by N1 (no steric bulk) and C2-Me.[1]

References

  • Schlosser, M. (2005).[1] The "Magic Methyl" Effect: A Solvation Number Puzzle? Angewandte Chemie International Edition.[1] Link[1]

  • Snieckus, V. (1990).[1] Directed Ortho Metalation.[1][2][3][4] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews.[1] Link[1]

  • Clayden, J., et al. (2005).[1] Atropisomerism in amides: A theoretical and experimental study. Journal of the American Chemical Society.[5] Link[1]

  • PubChem. 2-Methylnicotinic Acid Compound Summary. National Library of Medicine.[1] Link

  • BenchChem. Pyridine Derivatives in Drug Discovery: A Comparative Analysis.Link[1]

Unveiling the Solid-State Architecture of Nicotinic Acid Derivatives: A Comparative Crystallographic Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, a profound understanding of the three-dimensional structure of a molecule is paramount. It dictates not only its interaction with biological targets but also its physicochemical properties, such as solubility and stability. This guide provides a comparative analysis of the X-ray crystallography data for key nicotinic acid derivatives, offering insights into the structural nuances that arise from substitution on the pyridine ring. While crystallographic data for the specific compound of interest, 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid, is not publicly available, we can infer its likely structural characteristics by examining closely related, structurally determined analogs.

This guide will delve into the known crystal structures of nicotinic acid, 4-methylnicotinic acid, and 6-methylnicotinic acid. By comparing these foundational structures, we can anticipate the conformational and packing arrangements of more complex derivatives, thereby aiding in rational drug design and solid-form development.

The Archetype: Crystal Structure of Nicotinic Acid

Nicotinic acid, the parent compound, serves as our fundamental point of reference. Its crystal structure has been extensively studied and reveals a planar molecule.[1][2] The molecules are organized in chains, linked by hydrogen bonds between the carboxylic acid group and the nitrogen atom of an adjacent molecule.[1] This head-to-tail arrangement is a common motif in the crystal packing of pyridinecarboxylic acids.

Nicotinic_Acid_Packing cluster_0 Molecule 1 cluster_1 Molecule 2 N1 N C2_1 C N1->C2_1 C3_1 C C2_1->C3_1 C4_1 C C3_1->C4_1 COOH1 COOH C3_1->COOH1 C5_1 C C4_1->C5_1 C6_1 C C5_1->C6_1 C6_1->N1 N2 N COOH1->N2 O-H···N Hydrogen Bond C2_2 C N2->C2_2 C3_2 C C2_2->C3_2 C4_2 C C3_2->C4_2 COOH2 COOH C3_2->COOH2 C5_2 C C4_2->C5_2 C6_2 C C5_2->C6_2 C6_2->N2

Impact of Methyl Substitution: A Tale of Two Isomers

The introduction of a methyl group at either the 4- or 6-position of the nicotinic acid scaffold induces subtle yet significant changes in the crystal packing.

6-Methylnicotinic Acid: In contrast, the crystal structure of 6-methylnicotinic acid has been reported and reveals a nearly planar molecule.[6][7] The crystal packing is stabilized by intermolecular O-H···N hydrogen bonds, similar to nicotinic acid.[7] Notably, the presence of the methyl group at the 6-position facilitates π-π stacking interactions between the pyridine rings of adjacent molecules, with a face-to-face distance of 3.466 Å.[6][7] This stacking interaction is a key stabilizing force in the crystal lattice of this derivative.

Stacking_Interaction cluster_0 Molecule A cluster_1 Molecule B RingA Pyridine Ring (6-Methylnicotinic Acid) RingB Pyridine Ring (6-Methylnicotinic Acid) RingA->RingB   π-π Stacking (3.466 Å)

Predicting the Structure of 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid

Based on the analysis of the simpler analogs, we can hypothesize the key structural features of 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid:

  • Hydrogen Bonding: The robust O-H···N hydrogen bond between the carboxylic acid and the pyridine nitrogen is expected to be the primary supramolecular synthon, driving the formation of molecular chains or dimers.

  • Steric Influence of the 4-Methyl Group: The methyl group at the 4-position will create steric hindrance, influencing the relative orientation of the molecules within the crystal lattice.

  • Conformational Flexibility of the Pyrrolidine Ring: The pyrrolidine ring is not planar and can adopt various conformations, such as the "envelope" or "twist" forms. The specific conformation in the solid state will be determined by the local packing environment and any intramolecular interactions. The dihedral angle between the pyridine and pyrrolidine rings will be a critical parameter.

  • Potential for C-H···O Interactions: The presence of the pyrrolidine ring introduces additional C-H donors that could participate in weaker C-H···O hydrogen bonds with the carboxylic acid oxygen atoms, further stabilizing the crystal structure.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for nicotinic acid and its methyl-substituted derivatives, providing a basis for comparison.

ParameterNicotinic Acid6-Methylnicotinic Acid4-Methylnicotinic Acid4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid
Crystal System MonoclinicMonoclinicData not availablePredicted: Monoclinic or Triclinic
Space Group P2₁/cP2₁/cData not availablePredicted: P2₁/c or P-1
a (Å) 7.1813.8788Data not available-
b (Å) 11.67913.634Data not available-
c (Å) 7.2336.1094Data not available-
β (°) 113.4990.51Data not available-
Key Intermolecular Interactions O-H···N hydrogen bondsO-H···N hydrogen bonds, π-π stackingPredicted: O-H···N hydrogen bondsPredicted: O-H···N, C-H···O, π-π stacking

Data for nicotinic acid from Gonçalves et al. (2010).[8] Data for 6-methylnicotinic acid from Pan et al. (2011).[7]

Experimental Protocols: A Blueprint for Structure Determination

For researchers aiming to obtain the crystal structure of 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid or other novel derivatives, the following experimental workflow provides a comprehensive guide.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Synthesis of Target Compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Screening Solvent Screening for Single Crystal Growth Characterization->Screening Growth Crystal Growth (Slow Evaporation, Vapor Diffusion, etc.) Screening->Growth Mounting Crystal Mounting Growth->Mounting Data_Collection Data Collection on Diffractometer Mounting->Data_Collection Solution Structure Solution (e.g., Direct Methods) Data_Collection->Solution Refinement Structure Refinement (e.g., SHELXL) Solution->Refinement Validation Structure Validation & Analysis Refinement->Validation Final_Report Final_Report Validation->Final_Report Final Crystallographic Information File (CIF)

Step-by-Step Methodology:

  • Synthesis and Purification: The target compound, 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid, must be synthesized and purified to a high degree (>98%). Impurities can significantly hinder crystallization.

  • Single Crystal Growth: A systematic screening of solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling) should be performed to obtain single crystals of suitable size and quality for X-ray diffraction.

  • X-ray Data Collection: A suitable single crystal is mounted on a diffractometer. Data is collected by rotating the crystal in a beam of X-rays and recording the diffraction pattern.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain an accurate final structure.

  • Data Deposition: The final crystallographic data, in the form of a Crystallographic Information File (CIF), should be deposited in a public database such as the Cambridge Structural Database (CSD) to ensure its accessibility to the scientific community.[9][10]

Conclusion

While the crystal structure of 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid remains to be experimentally determined, a comparative analysis of its simpler analogs provides a strong foundation for predicting its solid-state behavior. The interplay of the robust O-H···N hydrogen bonding, steric effects from the methyl group, conformational flexibility of the pyrrolidine ring, and potential for weaker intermolecular interactions will ultimately define its crystal packing. The experimental framework outlined in this guide provides a clear path for researchers to elucidate the structure of this and other novel nicotinic acid derivatives, thereby contributing valuable knowledge to the fields of medicinal chemistry and materials science.

References

  • Wright, W. B., & King, G. S. D. (1953). The crystal structure of nicotinic acid. Acta Crystallographica, 6(4), 305-311. [Link]

  • Nanomegas. (n.d.). Revealing Crystal Structure of Nicotinic Acid with 3D electron diffraction tomography. Retrieved from [Link]

  • Wright, W. B., & King, G. S. D. (1950). Optical properties and preliminary X-ray investigation of nicotinic acid and nicotinamide. Acta Crystallographica, 3(5), 31-34. [Link]

  • Gonçalves, L. M., & Minas da Piedade, M. E. (2010). Energetics and Structure of Nicotinic Acid (Niacin). The Journal of Physical Chemistry B, 114(16), 5474–5481. [Link]

  • PubChem. (n.d.). 4-methylnicotinic acid. Retrieved from [Link]

  • Wikipedia. (2024, February 14). Nicotinic acid. Retrieved from [Link]

  • Bhatt, P. M., Goud, B. S., & Gonnade, R. G. (2009). Crystal Engineering Studies on Ionic Crystals of Pyridine and Carboxylic Acid Derivatives Containing Amide Functional Groups. Crystal Growth & Design, 9(1), 578-586. [Link]

  • Dey, D., Chopra, D., & Sarma, B. (2022). Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. Molecules, 27(19), 6701. [Link]

  • PubChem. (n.d.). 4-Methylnicotinic acid. Retrieved from [Link]

  • Aakeröy, C. B., Schultheiss, N., & Desper, J. (2014). Combinatorial Exploration of the Structural Landscape of Acid–Pyridine Cocrystals. Crystal Growth & Design, 14(4), 1699–1707. [Link]

  • ResearchGate. (n.d.). Molecular structure of pyridine-3-carboxylic acid (nicotinic acid, NA). Retrieved from [Link]

  • Aakeröy, C. B., Fasina, T. M., & Desper, J. (2015). Co-crystals and molecular salts of carboxylic acid/pyridine complexes. CrystEngComm, 17(10), 2141–2149. [Link]

  • Wikipedia. (2024, February 1). Cambridge Structural Database. Retrieved from [Link]

  • Al-Dajani, H. M., El-Brollosy, N. R., & El-Emam, A. A. (2011). 2,6-Di(pyrrolidin-1-yl)pyridinium chloride monohydrate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2815. [Link]

  • re3data.org. (n.d.). Cambridge Structural Database. Retrieved from [Link]

  • University of Manchester. (2014, January 1). CCDC 794425: Experimental Crystal Structure Determination. Retrieved from [Link]

  • PubChem. (n.d.). 6-(2-(pyrrolidin-1-yl)ethyl)nicotinic acid. Retrieved from [Link]

  • Exposome-Explorer. (n.d.). Nicotinic acid (Compound). Retrieved from [Link]

  • Al-Omary, F. A. M., El-Emam, A. A., & Al-Ghamdi, S. A. (2024). Structural Design, H-Bonding Interactions, Vibrational Properties, Periodic-DFT Calculations, and Antibacterial Activity of a Nicotinamide Cocrystal Using Tetradecanoic Acid as a Coformer. Crystal Growth & Design, 24(11), 4869–4881. [Link]

  • Pan, M.-L., Luo, Y.-H., & Mao, S.-L. (2011). 6-Methylnicotinic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2269. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.